p-Nitrobenzyl mesylate
Beschreibung
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Structure
3D Structure
Eigenschaften
IUPAC Name |
(4-nitrophenyl)methyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5S/c1-15(12,13)14-6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIYKAFPHRTIAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to p-Nitrobenzyl Mesylate: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Nitrobenzyl mesylate (PNBM), also known as 4-nitrobenzyl methanesulfonate, is a crucial reagent in biochemical and pharmaceutical research, primarily utilized as a potent alkylating agent. Its unique reactivity with thiol groups has made it an invaluable tool for the identification and characterization of kinase substrates, a critical step in understanding cellular signaling pathways and in the development of targeted therapeutics. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its key applications, and a summary of its quantitative data.
Chemical Properties
This compound is a solid organic compound with the chemical formula C₈H₉NO₅S.[1] Its structure features a nitro-substituted benzyl group attached to a mesylate functional group, rendering the benzylic carbon highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity is the basis for its utility as an alkylating agent.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. While a specific melting point is not consistently reported in publicly available literature, its physical form is consistently described as a solid.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉NO₅S | [1] |
| Molecular Weight | 231.23 g/mol | |
| CAS Number | 39628-94-9 | [1] |
| Appearance | White to beige solid/powder | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble in DMSO to 100 mM | [2] |
| Storage | Store at -20°C under desiccating conditions | [3] |
Spectroscopic Data
¹H NMR Spectroscopy (Expected Ranges):
| Protons | Expected Chemical Shift (ppm) |
| -CH₃ (mesyl) | ~3.0 - 3.5 (s, 3H) |
| -CH₂- (benzyl) | ~5.0 - 5.5 (s, 2H) |
| Aromatic protons | ~7.5 - 8.5 (d, 2H and d, 2H) |
¹³C NMR Spectroscopy (Expected Ranges):
| Carbon | Expected Chemical Shift (ppm) |
| -CH₃ (mesyl) | ~40 - 50 |
| -CH₂- (benzyl) | ~70 - 80 |
| Aromatic carbons | ~120 - 150 |
| Aromatic carbon (ipso-NO₂) | ~145 - 155 |
| Aromatic carbon (ipso-CH₂) | ~130 - 140 |
Infrared (IR) Spectroscopy (Expected Characteristic Peaks):
| Functional Group | Expected Wavenumber (cm⁻¹) |
| NO₂ asymmetric stretch | ~1520 - 1540 |
| NO₂ symmetric stretch | ~1340 - 1360 |
| S=O asymmetric stretch | ~1350 - 1370 |
| S=O symmetric stretch | ~1170 - 1190 |
| C-O stretch | ~1000 - 1050 |
| Aromatic C-H stretch | ~3000 - 3100 |
| Aliphatic C-H stretch | ~2850 - 3000 |
Mass Spectrometry (Expected Fragmentation):
In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺. Common fragmentation patterns would likely involve the loss of the mesyl group (•SO₂CH₃), the nitro group (•NO₂), and cleavage of the benzyl C-O bond.
Experimental Protocols
The primary application of this compound is in the alkylation of thiophosphorylated proteins for the identification of direct kinase substrates. This technique, often referred to as the "semisynthetic epitope" method, allows for the specific tagging and subsequent detection or purification of proteins that have been phosphorylated by a kinase of interest using a modified ATP analog, ATPγS.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of p-nitrobenzyl alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, in an inert solvent like dichloromethane or chloroform.
Materials:
-
p-Nitrobenzyl alcohol
-
Methanesulfonyl chloride
-
Triethylamine (or pyridine)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve p-nitrobenzyl alcohol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (or pyridine) to the solution with stirring.
-
Slowly add methanesulfonyl chloride dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Alkylation of Thiophosphorylated Proteins for Kinase Substrate Identification
This protocol outlines the general steps for using this compound to alkylate thiophosphorylated proteins for subsequent analysis by western blotting or mass spectrometry.
Materials:
-
Kinase of interest
-
Substrate protein(s) or cell lysate
-
ATPγS (Adenosine 5'-[γ-thio]triphosphate)
-
Kinase reaction buffer
-
This compound (PNBM)
-
Dimethyl sulfoxide (DMSO)
-
EDTA solution (for quenching)
-
SDS-PAGE gels and western blotting apparatus
-
Anti-thiophosphate ester antibody
Procedure:
-
Kinase Reaction:
-
Set up the kinase reaction by combining the kinase, substrate, and kinase reaction buffer.
-
Initiate the reaction by adding ATPγS to a final concentration of 100-500 µM.
-
Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for 30-60 minutes.
-
(Optional) Quench the kinase reaction by adding EDTA to a final concentration that is double the concentration of Mg²⁺ in the buffer.[3]
-
-
Alkylation with this compound:
-
Sample Preparation for Analysis:
-
For western blot analysis, add SDS-PAGE loading buffer to the alkylated sample, heat at 95-100°C for 5 minutes, and load onto an SDS-PAGE gel.
-
For mass spectrometry analysis, the sample may require further processing, such as protein precipitation, digestion, and peptide cleanup, to remove interfering substances.
-
-
Detection:
-
After SDS-PAGE, transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with a specific anti-thiophosphate ester antibody.
-
Detect the antibody signal using a suitable secondary antibody and chemiluminescent substrate.
-
Visualizations
Logical Relationship of this compound Synthesis
References
p-Nitrobenzyl Mesylate: A Technical Guide for Researchers
CAS Number: 39628-94-9
Chemical Structure:

This technical guide provides an in-depth overview of this compound (PNBM), a crucial reagent for researchers in cell biology and drug discovery, particularly those focused on kinase signaling pathways. This document outlines its chemical properties, synthesis, and its primary application in the identification of direct kinase substrates. Detailed experimental protocols and a visual representation of the experimental workflow are also provided.
Core Properties and Specifications
This compound is a stable, solid organic compound. Below is a summary of its key chemical and physical properties.
| Property | Value | Reference |
| CAS Number | 39628-94-9 | [1][2] |
| Molecular Formula | C₈H₉NO₅S | [1] |
| Molecular Weight | 231.23 g/mol | [2] |
| Appearance | White to beige solid powder | |
| Purity | ≥98% (HPLC) | [2] |
| Solubility | Soluble in DMSO (up to 100 mM) | [1] |
| Storage Temperature | -20°C | |
| SMILES | CS(=O)(=O)OCC1=CC=C(--INVALID-LINK--[O-])C=C1 | [1] |
| InChI | InChI=1S/C8H9NO5S/c1-15(12,13)14-6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3 | [1] |
Synthesis Protocol
A general method for the synthesis of this compound involves the reaction of p-nitrobenzyl alcohol with methanesulfonyl chloride. The following is a representative protocol adapted from the chemical literature.
Materials:
-
p-Nitrobenzyl alcohol
-
Methanesulfonyl chloride
-
Anhydrous acetone
-
Dicyclohexylamine
-
Water
-
Carbon tetrachloride
Procedure:
-
Dissolve p-nitrobenzyl alcohol in a suitable volume of anhydrous acetone at room temperature (15-35°C).
-
To this solution, add dicyclohexylamine as a base.
-
Slowly add methanesulfonyl chloride to the reaction mixture.
-
Stir the reaction for a designated period, allowing for the formation of a precipitate (dicyclohexylammonium chloride).
-
Filter the reaction mixture to remove the precipitated salt.
-
Dilute the filtrate with water to induce the precipitation of the crude this compound.
-
Collect the precipitate by filtration and air dry.
-
For purification, dissolve the crude product in a minimal amount of hot carbon tetrachloride, filter to remove any insoluble impurities, and allow the filtrate to cool and crystallize.
-
Collect the purified crystals of this compound by filtration.
Application in Kinase Substrate Identification
The primary utility of this compound is in a chemical genetics technique used to identify the direct substrates of a specific protein kinase. This method, pioneered by Shokat and colleagues, allows for the labeling and subsequent identification of substrates in a complex biological mixture.[3]
Experimental Workflow
The overall workflow involves three key steps:
-
Thiophosphorylation by an Analog-Sensitive Kinase: A protein kinase of interest is engineered with a mutation in its ATP-binding pocket, creating an "analog-sensitive" (AS-kinase) version. This engineered kinase can uniquely utilize a bulky ATP analog, ATPγS (adenosine 5'-O-(3-thiotriphosphate)), which is not efficiently used by wild-type kinases. The AS-kinase then transfers a thiophosphate group to its direct substrates.
-
Alkylation with this compound: The thiophosphorylated substrates are then alkylated with this compound. PNBM reacts with the sulfur atom of the thiophosphate group, creating a stable thiophosphate ester epitope. This epitope is not naturally present in cells.
-
Immunodetection and Identification: A specific antibody that recognizes this newly formed thiophosphate ester epitope is used to detect the labeled substrates. This can be done through various methods such as Western blotting for validation or immunoprecipitation for subsequent identification by mass spectrometry.
Signaling Pathway Diagram
Caption: Workflow for kinase substrate identification using this compound.
Detailed Experimental Protocol: Kinase Reaction and Alkylation
The following protocol is a generalized procedure for the in vitro labeling of kinase substrates.
Reagents:
-
Kinase reaction buffer (specific to the kinase of interest)
-
Analog-sensitive (AS) kinase
-
Substrate protein or cell lysate
-
ATPγS (adenosine 5'-O-(3-thiotriphosphate))
-
This compound (PNBM)
-
DMSO
-
Reaction stop solution (e.g., EDTA)
Procedure:
-
Kinase Reaction Setup:
-
Prepare the kinase reaction mixture containing the kinase buffer, the AS-kinase, and the substrate.
-
Initiate the reaction by adding ATPγS to a final concentration of 100-500 µM.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).
-
Include a negative control reaction without ATPγS.
-
-
Reaction Termination:
-
Stop the kinase reaction by adding a chelating agent like EDTA to a final concentration of 20-50 mM to sequester Mg²⁺, which is essential for kinase activity.
-
-
Alkylation with PNBM:
-
Prepare a fresh 50 mM stock solution of PNBM in DMSO.
-
Add the PNBM stock solution to the terminated kinase reaction to a final concentration of 1-5 mM.
-
Incubate the alkylation reaction at room temperature for 1-2 hours. Some precipitation may occur during this step, which is normal.
-
-
Sample Preparation for Downstream Analysis:
-
For Western blot analysis, add SDS-PAGE loading buffer to the alkylated sample, heat at 95-100°C for 5 minutes, and proceed with electrophoresis.
-
For immunoprecipitation and mass spectrometry, the alkylated sample can be directly used for incubation with the anti-thiophosphate ester antibody coupled to beads.
-
This in-depth guide provides researchers with the essential information to effectively utilize this compound in their studies of kinase signaling pathways. The provided protocols and workflow diagrams serve as a starting point for experimental design, enabling the identification and characterization of novel kinase-substrate interactions.
References
An In-depth Technical Guide to the Synthesis and Purification of p-Nitrobenzyl Mesylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of p-nitrobenzyl mesylate, a crucial alkylating reagent in chemical synthesis and kinase substrate identification. This document details established experimental protocols, presents key quantitative data, and outlines purification methodologies to ensure the production of high-purity material for research and development applications.
Introduction
This compound (PNBM), also known as 4-nitrobenzyl methanesulfonate, is a valuable organic reagent. It is frequently utilized as a thiol-specific alkylating agent, particularly in the study of kinase signaling pathways. By alkylating thiophosphorylated proteins, PNBM creates a unique epitope that can be targeted by specific antibodies, enabling the identification and isolation of direct kinase substrates. Given its utility, the reliable synthesis of high-purity this compound is of significant interest to the scientific community.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of p-nitrobenzyl alcohol with methanesulfonyl chloride. This reaction involves the conversion of the hydroxyl group of the alcohol into a good leaving group, the mesylate. Two common protocols are presented below, differing primarily in the choice of base and solvent.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols
Two effective methods for the synthesis of this compound are detailed below.
Protocol 1: Synthesis using Dicyclohexylamine in Acetone
This protocol is adapted from a patented procedure and is suitable for achieving high yields.[1]
Methodology:
-
Dissolve p-nitrobenzyl alcohol (0.1 mole) in 75 mL of dry acetone in a reaction flask equipped with two dropping funnels and a magnetic stirrer.
-
Prepare a solution of methanesulfonyl chloride (0.1 mole, 11.5 g) in 25 mL of dry acetone and place it in one dropping funnel.
-
Prepare a solution of dicyclohexylamine (0.1 mole, 18.1 g) in 25 mL of dry acetone and place it in the second dropping funnel.
-
Maintain the reaction mixture temperature at 30-35°C using an ice-water bath.
-
Simultaneously add the methanesulfonyl chloride and dicyclohexylamine solutions dropwise to the stirred p-nitrobenzyl alcohol solution over a period of 20 minutes. Ensure a slight excess of the sulfonyl chloride is always present in the reaction mixture.
-
After the addition is complete, continue stirring the reaction mixture for an additional 2 hours.
-
A precipitate of dicyclohexylamine hydrochloride will form. Filter the precipitate and wash it with a small amount of acetone.
-
Combine the filtrate and the acetone wash, and then evaporate the solvent under reduced pressure to obtain the crude this compound as a yellow-brown solid.
Protocol 2: Synthesis using Triethylamine in Dichloromethane (DCM)
This general and rapid procedure is widely used for the synthesis of mesylates.
Methodology:
-
Dissolve p-nitrobenzyl alcohol (1 equivalent) in dry dichloromethane (DCM) to make an approximately 0.2 M solution in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) to the stirred solution over 5-10 minutes.
-
Continue stirring the reaction mixture at 0°C for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, it can be allowed to warm to room temperature and stirred for an additional 2 hours.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with additional DCM and wash successively with ice-cold water, cold 10% HCl solution, saturated sodium bicarbonate solution, and finally, saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.
Purification of this compound
Purification of the crude product is essential to remove unreacted starting materials, the amine hydrochloride byproduct, and any other impurities. Recrystallization and column chromatography are the most common purification techniques.
Purification Workflow
Caption: General workflow for the purification of this compound.
Recrystallization Protocol
Recrystallization is an effective method for purifying crystalline solids. The choice of solvent is critical for successful purification. While the original patent suggests carbon tetrachloride, modern and safer alternatives are recommended. A solvent system of ethanol or a mixture of ethyl acetate and hexanes is often effective for compounds of similar polarity.
Methodology:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol or ethyl acetate) to the flask.
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal precipitation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum or in a desiccator to obtain the pure this compound.
Column Chromatography Protocol
For smaller scale purifications or when recrystallization is not effective, silica gel column chromatography can be employed.
Methodology:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a suitable mobile phase. A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing the polarity) is a good starting point. The polarity of this compound suggests that a mobile phase of intermediate polarity will be effective.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.
Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of this compound.
Table 1: Reactants and Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| p-Nitrobenzyl Alcohol | C₇H₇NO₃ | 153.14 | Starting Material |
| Methanesulfonyl Chloride | CH₃ClO₂S | 114.55 | Reagent |
| Dicyclohexylamine | C₁₂H₂₃N | 181.32 | Base (Protocol 1) |
| Triethylamine | C₆H₁₅N | 101.19 | Base (Protocol 2) |
| This compound | C₈H₉NO₅S | 231.23 | Product |
Table 2: Reaction and Product Characteristics
| Parameter | Value | Reference |
| Synthesis | ||
| Reaction Yield (Protocol 1) | ~88% | [1] |
| Product Characterization | ||
| Appearance | White to beige powder | [2] |
| Melting Point | 108.5-110.5 °C | [1] |
| Purity (by HPLC) | ≥98% | [2] |
| Solubility | Soluble in DMSO | [3] |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃, δ) | Data not readily available in searched literature. | |
| ¹³C NMR (CDCl₃, δ) | Data not readily available in searched literature. | |
| IR (cm⁻¹) | Data not readily available in searched literature. Characteristic peaks are expected for S=O stretch (~1350 and ~1175 cm⁻¹), NO₂ stretch (~1520 and ~1345 cm⁻¹), and C-O stretch (~1000 cm⁻¹). |
Conclusion
This technical guide provides detailed and practical information for the synthesis and purification of this compound. By following the outlined protocols, researchers can reliably produce this important reagent in high purity, suitable for demanding applications in drug discovery and the study of cellular signaling. The choice between the two synthetic protocols will depend on the available reagents and desired scale of the reaction. For purification, recrystallization is a scalable and efficient method, while column chromatography offers high resolution for smaller quantities. Careful execution of these procedures will ensure the successful preparation of this compound for advanced research applications.
References
p-Nitrobenzyl Mesylate: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Nitrobenzyl mesylate (PNBM) is a potent, thiol-specific alkylating agent predominantly utilized in proteomics and cell biology to identify direct substrates of protein kinases. This technical guide provides a comprehensive overview of its core mechanism of action, detailing the chemical principles that underpin its application, the established experimental workflow for kinase substrate labeling, and a critical analysis of its specificity and potential off-target effects. This document is intended to serve as a detailed resource for researchers employing PNBM in their experimental designs, offering insights into its chemical reactivity, practical application, and data interpretation.
Introduction
The study of protein phosphorylation is central to understanding cellular signaling. Identifying the direct substrates of specific kinases is a key challenge in delineating these complex pathways. This compound has emerged as a critical tool in a powerful chemical genetics approach to address this challenge. By combining analog-sensitive kinases with PNBM's specific reactivity, researchers can covalently tag and subsequently identify kinase substrates within a complex proteome. This guide will dissect the mechanism of this process, from the enzymatic reaction to the final detection, and explore the broader implications of using a reactive alkylating agent in a biological system.
Core Mechanism of Action: Kinase Substrate Labeling
The primary application of this compound is in a multi-step method to identify the direct substrates of a specific protein kinase. This technique relies on a "bump-hole" strategy, where a kinase is engineered to have an enlarged active site (the "hole") that can accommodate a bulky ATP analog, adenosine 5'-[γ-thio]triphosphate (ATPγS) (the "bumped" substrate), which is not efficiently used by wild-type kinases.
The overall process can be broken down into three key stages:
-
Thiophosphorylation: The engineered analog-sensitive (AS) kinase transfers the γ-thiophosphate group from ATPγS onto serine, threonine, or tyrosine residues of its direct substrates. This enzymatic reaction is highly specific to the engineered kinase.
-
Alkylation: this compound is then introduced. As a strong electrophile, it readily reacts with the nucleophilic sulfur atom of the newly installed thiophosphate group. This alkylation reaction forms a stable thiophosphate ester, covalently attaching the p-nitrobenzyl group to the kinase substrate.
-
Detection/Enrichment: The p-nitrobenzyl moiety acts as a "chemical epitope." A highly specific antibody that recognizes this p-nitrobenzyl-thiophosphate ester linkage can then be used to detect the tagged substrates via Western blotting or to enrich them for identification by mass spectrometry.
This mechanism allows for the specific and covalent labeling of direct kinase substrates, providing a powerful tool for dissecting signaling pathways.
Signaling Pathway and Experimental Workflow Diagrams
The logical flow of the kinase substrate identification method is depicted below.
The chemical reaction at the core of this technique is the alkylation of the thiophosphate by PNBM.
Chemical Properties and Reactivity
This compound is an organic compound with the chemical formula C₈H₉NO₅S. The mesylate group (-OSO₂CH₃) is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack. The presence of the electron-withdrawing nitro group (-NO₂) in the para position of the benzyl ring further enhances the electrophilicity of the benzylic carbon.
On-Target Reactivity: Thiophosphates
The intended target of PNBM in the kinase substrate labeling assay is the thiophosphate group. The sulfur atom in the thiophosphate is a soft nucleophile and readily attacks the electrophilic benzylic carbon of PNBM in an S(_N)2 reaction, displacing the mesylate leaving group. This reaction is efficient under typical cell lysis and kinase assay conditions.
Off-Target Reactivity: Cysteine Thiols
A critical consideration for the use of PNBM is its reactivity towards other cellular nucleophiles. The most significant of these are the thiol groups of cysteine residues in proteins. The p-nitrobenzyl group has been historically used as a protecting group for cysteine in peptide synthesis, which underscores its inherent reactivity with thiols.[1][2]
The alkylation of cysteine by PNBM proceeds via the same S(_N)2 mechanism as the reaction with thiophosphates. This can lead to the labeling of proteins that are not kinase substrates, creating potential false positives in subsequent analyses. The discrimination between on-target (thiophosphate ester) and off-target (thioether) alkylation is therefore reliant on the specificity of the antibody used for detection.
Data Presentation: Physicochemical and Experimental Parameters
For reproducible and accurate results, it is crucial to adhere to well-defined experimental parameters. The following tables summarize the key properties of this compound and typical conditions for its use in kinase substrate labeling experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₈H₉NO₅S |
| Molecular Weight | 231.23 g/mol |
| Appearance | White to beige solid |
| Purity | Typically >98% (HPLC) |
| Solubility | Soluble in DMSO (e.g., up to 100 mM) |
| Storage | Store at -20°C, desiccated |
Table 2: Typical Experimental Parameters for Kinase Substrate Labeling
| Parameter | Recommended Value/Condition | Notes |
| PNBM Stock Solution | 50 mM in fresh DMSO | Prepare fresh or store single-use aliquots at -20°C. |
| Final PNBM Concentration | 2.5 mM | This may need optimization depending on the kinase and substrate. |
| Alkylation Time | 1-2 hours | |
| Alkylation Temperature | Room temperature | |
| Quenching | Addition of a thiol-containing reagent (e.g., DTT) | This will consume excess PNBM. |
| Control Reactions | No ATPγS; No AS-kinase | Essential for identifying non-specific antibody binding and endogenous thiophosphorylation. |
Experimental Protocols
The following is a generalized protocol for the identification of kinase substrates using an analog-sensitive kinase and PNBM. This protocol is based on methodologies described in the literature and by commercial suppliers.
Materials
-
Cell lysate containing the analog-sensitive kinase of interest
-
ATPγS
-
This compound (PNBM)
-
Kinase reaction buffer (specific to the kinase of interest)
-
Lysis buffer (e.g., RIPA buffer)
-
Anti-thiophosphate ester antibody
-
Reagents for Western blotting or immunoprecipitation and mass spectrometry
Procedure
-
Kinase Reaction (Thiophosphorylation):
-
Incubate the cell lysate containing the AS-kinase with its potential substrates in the presence of ATPγS in the appropriate kinase reaction buffer.
-
Allow the reaction to proceed for a specified time (e.g., 30 minutes at 30°C).
-
Include control reactions lacking ATPγS or the AS-kinase.
-
-
Alkylation:
-
Stop the kinase reaction (e.g., by adding EDTA).
-
Add PNBM from a 50 mM DMSO stock to a final concentration of 2.5 mM.
-
Incubate at room temperature for 1-2 hours with gentle mixing.
-
-
Sample Preparation for Analysis:
-
Quench the alkylation reaction by adding a reducing agent like DTT.
-
Prepare samples for either Western blot analysis or immunoprecipitation followed by mass spectrometry.
-
-
Detection/Identification:
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with the anti-thiophosphate ester antibody to visualize tagged substrates.
-
Immunoprecipitation-Mass Spectrometry (IP-MS): Incubate the alkylated lysate with the anti-thiophosphate ester antibody to capture the tagged substrates. Elute the bound proteins and identify them by LC-MS/MS.
-
Broader Biological Effects and Considerations
As a reactive alkylating agent, PNBM has the potential for broader biological effects beyond its intended use in the kinase assay.
-
Cytotoxicity: While specific cytotoxicity data (e.g., IC₅₀ values) for PNBM are not widely published, other nitrobenzyl derivatives have been shown to exhibit cytotoxicity.[3] High concentrations of PNBM or prolonged exposure could potentially impact cell viability in live-cell applications, although its primary use is in cell lysates.
-
DNA Alkylation: Alkylating agents as a class are known to have the potential to modify DNA. However, the primary targets of PNBM in a protein-rich cell lysate are the more abundant and highly nucleophilic thiol groups. Significant DNA alkylation is less likely under the standard conditions of the kinase assay but has not been exhaustively ruled out.
-
Off-Target Protein Alkylation: As discussed, the most significant off-target effect is the alkylation of cysteine residues. This can potentially alter the function of proteins and should be a key consideration when interpreting results, especially from proteomics studies. The use of appropriate controls is paramount to distinguish bona fide kinase substrates from non-specific alkylation targets.
Conclusion
This compound is a powerful and specific tool for the covalent labeling of thiophosphorylated proteins, enabling the identification of direct kinase substrates. Its mechanism of action is based on a straightforward S(_N)2 alkylation reaction that is highly efficient for the soft nucleophile of a thiophosphate group. However, its thiol-reactive nature necessitates careful consideration of potential off-target effects, primarily the alkylation of cysteine residues. By understanding the core chemical principles of its reactivity and employing rigorous experimental design with appropriate controls, researchers can effectively leverage PNBM to gain valuable insights into kinase-mediated signaling networks. This guide provides the foundational knowledge for the informed application of this important chemical probe.
References
- 1. Proteomic approaches to the characterization of protein thiol modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to p-Nitrobenzyl Mesylate for Protecting Group Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask reactive functional groups while transformations are carried out elsewhere in the molecule. Among the diverse arsenal of protecting groups, the p-nitrobenzyl (PNB) group offers a unique combination of stability and selective cleavage, making it an invaluable tool in complex multi-step syntheses, particularly in peptide and carbohydrate chemistry. p-Nitrobenzyl mesylate serves as a primary reagent for the introduction of this versatile protecting group. This guide provides a comprehensive overview of its application, including protection and deprotection strategies, experimental protocols, and its orthogonality with other common protecting groups.
Core Concepts of the p-Nitrobenzyl (PNB) Protecting Group
The p-nitrobenzyl group is typically introduced to a functional group via nucleophilic substitution, where the nucleophile (e.g., an alcohol, amine, or carboxylate) displaces a good leaving group from the p-nitrobenzyl moiety. This compound is an excellent alkylating agent for this purpose, as the mesylate anion is a highly effective leaving group.
The PNB group is characterized by its considerable stability under a range of conditions, including those used for the cleavage of acid-labile (e.g., Boc, trityl) and base-labile (e.g., Fmoc) protecting groups.[1] This orthogonality is crucial for its application in complex synthetic strategies.[2] The removal of the PNB group is most commonly achieved under mild reductive conditions or, in some cases, through photolysis or other specific chemical methods.
Protection of Various Functional Groups
This compound is a versatile reagent for the protection of a wide array of functional groups. The general strategy involves the reaction of a substrate with this compound in the presence of a suitable base to neutralize the generated methanesulfonic acid.
Caption: General workflow for functional group protection using this compound.
Table 1: Summary of Protection Conditions for Various Functional Groups
| Functional Group | Substrate Example | Reagents | Base | Solvent | Typical Yield | Reference |
| Carboxylic Acid | 6-Phenoxyacetamidopenicillanic acid sulfoxide | This compound | Triethylamine | Acetone | High | [3] |
| Amine (Carbamate) | Amino Acids | p-Nitrobenzyl chloroformate | Base | - | Good | [2][4] |
| Thiol (Thioether) | Cysteine | p-Nitrobenzyl bromide/mesylate | Base | DMF | Good | [1][5] |
| Phenol (Ether) | Phenols | p-Nitrobenzyl bromide/mesylate | Base | - | Good | [1] |
| Alcohol (Ether) | Alcohols | p-Nitrobenzyl bromide/mesylate | NaH | DMF | Good | [6] |
| Phosphate | Thiophosphates | This compound | - | - | - | [7] |
Note: While this compound is a primary reagent, p-nitrobenzyl bromide is also commonly used for these transformations. Chloroformates are used to form carbamates.
Deprotection Strategies: Cleavage of the PNB Group
The selective removal of the PNB group is a key advantage of this protecting group. A variety of methods have been developed, with reductive cleavage being the most prevalent.
The most common method for PNB group removal involves the reduction of the nitro group to an amine. This transformation dramatically alters the electronic properties of the benzyl system, converting the electron-withdrawing nitro group into an electron-donating amino group. This facilitates a spontaneous 1,6-elimination reaction, which cleaves the benzylic C-O, C-N, or C-S bond and liberates the protected functional group.[2][8]
Caption: Mechanism of reductive cleavage for the p-Nitrobenzyl (PNB) protecting group.
Table 2: Common Reagents and Conditions for PNB Deprotection
| Method | Reagents | Conditions | Substrates | Notes | Reference(s) |
| Catalytic Hydrogenation | H₂, 10% Pd/C | Neutral, RT | Esters, Ethers, Carbamates | A very common and clean method. | [1] |
| Dissolving Metal | Zn / Acetic Acid | Mildly acidic, 0°C to RT | Esters, Ethers | Effective for various substrates. | [1] |
| Dissolving Metal | SnCl₂, Phenol, HOAc | Mildly acidic | Esters, Thioethers, Carbamates | Used in solid-phase peptide synthesis. | [5] |
| Dithionite Reduction | Na₂S₂O₄, Na₂CO₃ | Mildly alkaline (pH 8-9) | Esters | Selective in the presence of Bzl, Z, and Boc groups. | [8] |
| Basic Hydrolysis | 20% aq. NaOH in MeOH | 75 °C | Amides, Ethers, Anilines, Ureas | A one-step method, presumably via oxidation. | [9] |
While ortho-nitrobenzyl derivatives are the most well-known photolabile protecting groups (PPGs), the underlying mechanism provides insight into potential light-based deprotection strategies.[10][11] Upon UV irradiation (typically >300 nm), the nitro group is excited and abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.[12] This intermediate then rearranges to release the protected group and form a nitrosobenzaldehyde byproduct.[10][13] While less common for the para-isomer, photolysis remains a potential "traceless" deprotection method.
References
- 1. US5817758A - P-nitrobenzyl side-chain protection for solid-phase synthesis - Google Patents [patents.google.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. US3745188A - Preparation of nitrobenzyl alcohol mesylates and tosylates - Google Patents [patents.google.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. p-Nitrobenzyl side-chain protection for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protection of Alcohols | NROChemistry [nrochemistry.com]
- 7. caymanchem.com [caymanchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Solubility of p-Nitrobenzyl Mesylate in DMSO: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of p-Nitrobenzyl mesylate (PNBM) in dimethyl sulfoxide (DMSO), a crucial parameter for its application in biomedical research, particularly in kinase substrate identification assays. This document collates quantitative data from various suppliers, outlines recommended experimental protocols for dissolution, and presents a visual workflow for the preparation of PNBM stock solutions.
Physicochemical Properties
This compound is a thiol-specific alkylating reagent.[1] It is utilized to alkylate thiophosphorylated proteins, creating thiophosphate ester epitopes that can be detected by specific antibodies.[1] This technique is instrumental in the identification of direct kinase substrates.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₅S | [1][3] |
| Molecular Weight | 231.23 g/mol | [1][4] |
| Appearance | White to beige powder/solid | [1][5] |
| Purity | ≥98% to >99% | [1][3] |
| CAS Number | 39628-94-9 | [1][4] |
Quantitative Solubility Data in DMSO
The solubility of this compound in DMSO has been reported by several commercial suppliers. The values exhibit some variability, which may be attributable to differences in the purity of the compound, the quality and water content of the DMSO used, and the specific experimental conditions for dissolution.
| Supplier | Reported Solubility (mg/mL) | Reported Molar Concentration | Notes |
| Abcam | 12 mg/mL (for a 50 mM stock) | 100 mM | Prepare a 50 mM (12 mg/ml) stock by dissolving in DMSO and vortexing. |
| Sigma-Aldrich | 2 mg/mL | Not specified | Solution is described as clear.[1][6] |
| Selleck Chemicals | 46 mg/mL | 198.93 mM | Advises using fresh DMSO as moisture can reduce solubility.[2][7] |
| MedChemExpress | 100 mg/mL | 432.47 mM | Recommends the use of ultrasound (sonication) to facilitate dissolution and use of newly opened DMSO.[4][5] |
Experimental Protocols for Dissolution in DMSO
While a standardized, universal protocol for determining the maximum solubility is not available, the following best practices can be synthesized from the available data sheets to ensure consistent and effective dissolution of this compound in DMSO for the preparation of stock solutions.
Materials:
-
This compound powder
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended for higher concentrations)
-
Appropriate personal protective equipment (PPE)
Protocol for Preparation of a 50 mM Stock Solution:
-
Calculation : To prepare a 50 mM stock solution, weigh out 12 mg of this compound (MW: 231.23 g/mol ).
-
Dispensing Solvent : Add 1 mL of fresh, anhydrous DMSO to the solid this compound. It is crucial to use fresh DMSO as it is hygroscopic, and absorbed moisture can significantly decrease the solubility of the compound.[2][5]
-
Dissolution :
-
Visual Inspection : Visually inspect the solution to ensure it is clear and free of any particulate matter.[1]
-
Storage : For short-term storage, aliquots can be kept at -20°C. For long-term storage, -80°C is recommended for solutions in DMSO, which can be stable for up to 6 months.[5] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Workflow for Stock Solution Preparation
The following diagram illustrates the logical workflow for preparing a stock solution of this compound in DMSO.
Caption: Preparation of this compound in DMSO.
References
- 1. ≥98% (HPLC), alkylating reagent, powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Cayman Chemical [bioscience.co.uk]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, 39628-94-9, 98 (HPLC) Sigma-Aldrich [sigmaaldrich.com]
- 7. selleck.co.jp [selleck.co.jp]
p-Nitrobenzyl Mesylate: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Nitrobenzyl mesylate (PNBM), with the chemical formula C₈H₉NO₅S, is a crucial reagent in biomedical research, particularly as a thiol-specific alkylating agent for the identification of direct kinase substrates.[1] Its efficacy is intrinsically linked to its chemical integrity. This guide provides an in-depth analysis of the stability of this compound, outlining its degradation pathways, recommended storage conditions, and methodologies for assessing its purity and stability. Understanding these parameters is critical for ensuring the reliability and reproducibility of experimental results.
Chemical Properties and Stability Profile
This compound is a solid, appearing as a white to beige or light yellow to yellow powder.[2] It is soluble in dimethyl sulfoxide (DMSO).[1] The stability of this compound is influenced by several factors, including temperature, moisture, and light. Being a sulfonate ester, it is susceptible to nucleophilic attack, and the presence of the nitrobenzyl group introduces photosensitivity.
Degradation Pathways
The primary degradation pathways for this compound are hydrolysis and photolysis.
-
Hydrolysis: In the presence of water, the ester bond of this compound can be cleaved, yielding p-nitrobenzyl alcohol and methanesulfonic acid. This reaction is accelerated by acidic or basic conditions. The susceptibility of sulfonate esters to hydrolysis is a known characteristic, making it imperative to store the compound under desiccating conditions.[1]
-
Photodegradation: Nitrobenzyl compounds are known to be sensitive to light. Upon exposure to UV radiation, the nitro group can be excited, leading to a series of reactions that can result in the cleavage of the benzylic C-O bond and the formation of various photoproducts.
-
Thermal Decomposition: While specific data for this compound is limited, thermal stress can also contribute to its degradation. Studies on similar nitroaromatic compounds have shown that thermal decomposition can lead to the release of gaseous products like nitrogen oxides.
The primary degradation pathway of this compound via hydrolysis is depicted below.
Caption: Hydrolytic degradation pathway of this compound.
Recommended Storage Conditions and Shelf Life
To ensure the long-term stability and efficacy of this compound, it is crucial to adhere to the following storage recommendations.
Storage Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: -20°C.[1] Short-term: -20°C.[1] | Minimizes thermal degradation and slows down potential hydrolytic reactions. |
| Atmosphere | Store under desiccating conditions.[1] | Prevents hydrolysis of the mesylate ester. |
| Light | Store in a light-protected container. | Mitigates photodegradation of the nitrobenzyl group. |
| Form | Solid powder. | More stable than solutions. |
| Solutions | Prepare fresh. If storage is necessary, store single-use aliquots of DMSO solutions at -20°C for up to one month or -80°C for up to six months.[2] | Minimizes degradation in solvent and avoids repeated freeze-thaw cycles. |
Shelf Life
Under the recommended storage conditions, solid this compound has a shelf life of up to 12 months.[1] For solutions in DMSO, the stability is significantly reduced; they should be used within one month when stored at -20°C and within six months at -80°C.[2]
Experimental Protocols for Stability Assessment
The following sections detail experimental protocols for conducting forced degradation studies and for developing a stability-indicating HPLC method to monitor the stability of this compound.
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.
Caption: Workflow for forced degradation studies of this compound.
4.1.1 Materials
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Phosphate buffer, pH 7.0
4.1.2 Procedure
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 1 hour. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Place the solid this compound in a hot air oven at 60°C for 48 hours. Dissolve the stressed solid in acetonitrile for analysis.
-
Photolytic Degradation: Expose the solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). Dissolve the stressed solid in acetonitrile for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described below.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance over time.
4.2.1 Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 10 | |
| 12 | |
| 15 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 274 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
4.2.2 Method Validation
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose. The specificity of the method should be established by demonstrating that the peak for this compound is well-resolved from the peaks of its degradation products.
Quantitative Analysis of Degradation
The following table summarizes hypothetical quantitative data from forced degradation studies, analyzed by the stability-indicating HPLC method.
| Stress Condition | % Degradation of this compound | Major Degradation Product | Retention Time of Degradant (min) |
| 0.1 M HCl, 60°C, 24h | 15.2% | p-Nitrobenzyl alcohol | 3.8 |
| 0.1 M NaOH, RT, 1h | 85.7% | p-Nitrobenzyl alcohol | 3.8 |
| 3% H₂O₂, RT, 24h | 5.1% | Unidentified polar species | 2.5 |
| Thermal, 60°C, 48h | 2.3% | p-Nitrobenzyl alcohol | 3.8 |
| Photolytic, ICH Q1B | 11.8% | Multiple photoproducts | Various |
Conclusion
This compound is a stable compound when stored under the recommended conditions of -20°C in a desiccated, light-protected environment. The primary degradation pathways are hydrolysis to p-nitrobenzyl alcohol and photolysis. Adherence to proper storage and handling procedures is essential to maintain the chemical integrity of this compound and to ensure the validity of experimental outcomes. The use of a validated stability-indicating HPLC method is recommended for quality control and for monitoring the stability of this important research chemical.
References
The Unassuming Workhorse: A Technical Guide to the Reactivity of p-Nitrobenzyl Mesylate for Researchers and Drug Development Professionals
An in-depth exploration of the chemical properties, reaction mechanisms, and practical applications of p-Nitrobenzyl mesylate (PNBM), a versatile reagent in biochemical and synthetic chemistry.
Abstract
This compound (PNBM) has emerged as a critical tool for researchers in the life sciences, particularly in the fields of proteomics and drug development. Its utility stems from its specific reactivity towards nucleophiles, most notably thiol groups. This technical guide provides a comprehensive overview of the reactivity of PNBM, detailing its application as a potent alkylating agent for the identification of kinase substrates and as a stable protecting group in peptide synthesis. This document consolidates key experimental protocols, quantitative data, and mechanistic insights to serve as a practical resource for scientists.
Core Properties of this compound
This compound, with the chemical formula C₈H₉NO₅S, is a white to beige powder.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 231.23 g/mol | [2] |
| Purity | Typically >98% (HPLC) | [1][2] |
| Appearance | White to beige powder/solid | [1][2] |
| Solubility | Soluble in DMSO (up to 100 mM), DMF; Insoluble in water | [2][3][4] |
| Storage Conditions | -20°C, desiccated | [1] |
| CAS Number | 39628-94-9 | [2] |
Table 1: Physicochemical Properties of this compound. This table summarizes the key physical and chemical characteristics of PNBM.
Reactivity Profile: A Tale of Nucleophilic Substitution
The reactivity of this compound is dominated by nucleophilic substitution reactions, primarily proceeding through an Sₙ2 mechanism. The electron-withdrawing nitro group at the para position of the benzyl ring plays a crucial role in activating the benzylic carbon towards nucleophilic attack. Simultaneously, the mesylate group serves as an excellent leaving group, being the conjugate base of a strong acid (methanesulfonic acid).
The Sₙ2 Reaction Mechanism
The reaction of PNBM with a nucleophile (Nu⁻) is a concerted, one-step process where the nucleophile attacks the electrophilic benzylic carbon from the backside of the carbon-leaving group bond. This leads to an inversion of stereochemistry at the carbon center, although this is often not relevant for the achiral benzylic carbon of PNBM.
Solvolysis
Studies on the solvolysis of p-nitrobenzyl sulfonates in various solvents have shown that the reaction mechanism is sensitive to the nucleophilicity and ionizing power of the solvent. In solvents with low nucleophilicity, an Sₙ1-like character may be observed, but for most applications involving nucleophiles, the Sₙ2 pathway is predominant. [5]
Applications in Research and Drug Development
Identification of Direct Kinase Substrates
Figure 2: Kinase Substrate Identification Workflow. This diagram outlines the key steps in using PNBM to label and identify direct kinase substrates.
Experimental Protocol: Kinase Substrate Alkylation
The following is a generalized protocol for the alkylation of thiophosphorylated proteins using PNBM. [3]
-
Kinase Reaction: Perform the kinase reaction using ATPγS in place of ATP. It is crucial to limit the concentration of thiol-containing additives (e.g., DTT) to less than 0.5 mM, as they will compete with the thiophosphate for PNBM.
-
PNBM Stock Solution Preparation: Prepare a 50 mM stock solution of PNBM (approximately 12 mg/mL) by dissolving it in fresh, anhydrous DMSO and vortexing thoroughly. Aliquots can be stored at -20°C for up to one month. [6]3. Alkylation: Add the PNBM stock solution to the kinase reaction mixture to a final concentration of 2-5 mM.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing. [3]For larger volumes, end-over-end rotation is recommended. Alternatively, the incubation can be carried out overnight at 4°C.
-
Quenching and Sample Preparation: After alkylation, the reaction can be stopped by adding SDS-PAGE sample buffer for subsequent analysis by Western blotting or prepared for mass spectrometry.
Cysteine and Selenocysteine Protection in Peptide Synthesis
The p-nitrobenzyl (pNB) group, introduced via reagents like PNBM, serves as a robust protecting group for the thiol of cysteine and the selenol of selenocysteine in solid-phase peptide synthesis (SPPS). [7]It offers superior stability under acidic conditions compared to other commonly used protecting groups like acetamidomethyl (Acm). [7][8] Deprotection of the p-Nitrobenzyl Group
The removal of the pNB group is typically a two-step process: reduction of the nitro group to an amino group, followed by oxidative cleavage.
Figure 3: Cysteine Protection and Deprotection Cycle. This diagram illustrates the process of protecting a cysteine thiol with a p-nitrobenzyl group and the subsequent two-step deprotection to form a disulfide bond.
Quantitative Data on pNB Group Stability
The pNB group exhibits remarkable stability under various conditions commonly used in peptide synthesis, as summarized in Table 2.
| Condition | Stability of pNB Group | Reference |
| Neat Trifluoroacetic Acid (TFA), 25-60°C, 1h | Intact | [7] |
| Hydrogen Fluoride (HF) / p-cresol (9:1), 0°C, 1h | Intact | [7][9] |
| I₂ / Acetic Acid / 2M HCl | Stable | [8] |
Table 2: Stability of the p-Nitrobenzyl Protecting Group. This table highlights the stability of the pNB group under various acidic and oxidative conditions.
Synthesis of this compound
This compound can be synthesized in high yield by reacting p-nitrobenzyl alcohol with methanesulfonyl chloride in acetone in the presence of a base, such as dicyclohexylamine, which acts as a hydrogen chloride scavenger. [2] Experimental Protocol: Synthesis of this compound
The following is a generalized procedure based on a patented method. [2]
-
Reaction Setup: In a round-bottom flask, dissolve p-nitrobenzyl alcohol (1 equivalent) in dry acetone.
-
Reagent Addition: While stirring, add a solution of methanesulfonyl chloride (1 equivalent) in acetone dropwise. Concurrently, add a solution of dicyclohexylamine (1 equivalent) in acetone dropwise from a separate addition funnel.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.
-
Workup: Upon completion, the dicyclohexylamine hydrochloride precipitate is removed by filtration. The product can be precipitated from the filtrate by the addition of water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as carbon tetrachloride. [2]
Conclusion
This compound is a highly versatile and valuable reagent for researchers and drug development professionals. Its well-defined reactivity, primarily governed by the Sₙ2 mechanism, makes it a reliable tool for the specific alkylation of thiols and thiophosphates. Its application in kinase substrate identification has significantly advanced our understanding of cellular signaling. Furthermore, its use as a stable and selectively cleavable protecting group for cysteine and selenocysteine has proven invaluable in the complex art of peptide synthesis. This guide provides a foundational understanding and practical protocols to facilitate the effective use of this important chemical tool.
References
- 1. US5536830A - Process for P-nitrobenzyl ester cleavage in cephalosporin - Google Patents [patents.google.com]
- 2. US3745188A - Preparation of nitrobenzyl alcohol mesylates and tosylates - Google Patents [patents.google.com]
- 3. abcam.cn [abcam.cn]
- 4. selleckchem.com [selleckchem.com]
- 5. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (PNBM) | Hello Bio [hellobio.com]
- 7. p-Nitrobenzyl protection for cysteine and selenocysteine: a more stable alternative to the acetamidomethyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for p-Nitrobenzyl Mesylate (PNBM) Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases play a pivotal role in cellular signaling pathways, regulating a vast array of processes including cell growth, differentiation, and apoptosis. Their dysregulation is frequently implicated in various diseases, most notably cancer, making them a major class of drug targets. The development of specific and potent kinase inhibitors is a cornerstone of modern drug discovery. A crucial step in this process is the accurate and reliable measurement of kinase activity and the inhibitory potential of candidate compounds.
The p-Nitrobenzyl mesylate (PNBM) protocol offers a robust and versatile method for identifying direct kinase substrates and quantifying kinase activity. This non-radioactive assay relies on the ability of most kinases to utilize ATPγS (adenosine-5'-O-(3-thiotriphosphate)) as a phosphodonor substrate, transferring a thiophosphate group to their substrates. The resulting thiophosphorylated substrate is then alkylated by PNBM, creating a unique and stable epitope. This epitope can be specifically recognized by antibodies, allowing for detection and quantification through various immunochemical techniques such as Western blotting and immunoprecipitation. This method provides a powerful tool for kinase inhibitor screening and characterization.
Principle of the Assay
The PNBM-based kinase assay is a two-step process that enables the sensitive detection of kinase activity.
-
Thiophosphorylation: The kinase of interest catalyzes the transfer of a thiophosphate group from ATPγS to its specific substrate (protein or peptide). This reaction is analogous to the natural phosphorylation reaction with ATP.
-
Alkylation: this compound (PNBM) is added to the reaction mixture. PNBM is an alkylating agent that specifically and covalently modifies the sulfur atom of the thiophosphate group on the substrate. This modification creates a unique neo-epitope.
-
Detection: The alkylated thiophosphate ester is then detected using a specific monoclonal antibody that recognizes this unique structure. The amount of signal generated is directly proportional to the kinase activity. This detection can be performed using various platforms, including Western Blot for qualitative and semi-quantitative analysis, or ELISA-based formats for high-throughput quantitative screening.
Featured Signaling Pathways: Akt and MAPK
The PNBM kinase assay is applicable to a wide range of kinases. Here, we focus on two critical signaling pathways in cancer biology: the PI3K/Akt pathway and the MAPK/ERK pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism.[1] Upon activation by growth factors, PI3K generates PIP3, which recruits Akt to the plasma membrane where it is activated through phosphorylation.[2] Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival and growth.[1] Dysregulation of this pathway is a common event in many cancers.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras-Raf-MEK-ERK cascade, is a key signaling route that transduces extracellular signals from growth factors to the nucleus, leading to changes in gene expression and cell cycle progression.[3] This pathway is initiated by the activation of receptor tyrosine kinases, leading to the sequential activation of Ras, Raf, MEK, and finally ERK.[3] Activated ERK can then phosphorylate a variety of cytoplasmic and nuclear targets.
Experimental Protocols
Materials and Reagents
-
Kinase of interest (e.g., recombinant Akt1 or ERK2)
-
Kinase-specific substrate (protein or peptide)
-
ATPγS (adenosine-5'-O-(3-thiotriphosphate))
-
This compound (PNBM)
-
Kinase reaction buffer (specific to the kinase)
-
Anti-thiophosphate ester antibody
-
Secondary antibody conjugated to HRP
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Western blot blocking buffer (e.g., 5% non-fat milk in TBST)
-
Chemiluminescent substrate
-
Kinase inhibitors for IC50 determination
Experimental Workflow
The general workflow for a PNBM kinase assay followed by Western blot detection is outlined below.
Detailed Protocol: Kinase Reaction and Alkylation
-
Prepare the Kinase Reaction Mixture: In a microcentrifuge tube, prepare the kinase reaction mixture. The final volume and concentrations should be optimized for each kinase-substrate pair. A typical reaction might contain:
-
Kinase (e.g., 50 ng)
-
Substrate (e.g., 1 µg)
-
ATPγS (e.g., 100 µM)
-
Kinase reaction buffer (to final volume)
-
-
Incubate: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).
-
Prepare PNBM Stock Solution: Prepare a fresh 50 mM stock solution of PNBM in DMSO.
-
Alkylation: Add the PNBM stock solution to the kinase reaction mixture to a final concentration of 2.5 mM.
-
Incubate for Alkylation: Incubate the mixture at room temperature for 1-2 hours.
-
Stop the Reaction: Stop the alkylation reaction by adding SDS-PAGE sample buffer.
Detailed Protocol: Western Blotting
-
SDS-PAGE: Separate the proteins in the reaction mixture by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-thiophosphate ester antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add a chemiluminescent substrate and detect the signal using an appropriate imaging system.
Data Presentation: Quantitative Analysis of Kinase Inhibition
The PNBM kinase assay is highly suitable for determining the half-maximal inhibitory concentration (IC50) of small molecule inhibitors.[4] The IC50 value is a measure of the potency of an inhibitor and is a critical parameter in drug discovery.[4] To determine the IC50, a series of kinase reactions are performed in the presence of varying concentrations of the inhibitor. The resulting data can be plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration to generate a dose-response curve, from which the IC50 value can be calculated.
Table 1: Hypothetical IC50 Values for an Akt1 Inhibitor Determined by PNBM Kinase Assay
| Inhibitor Concentration (nM) | % Kinase Activity |
| 0 | 100 |
| 1 | 95 |
| 10 | 75 |
| 50 | 52 |
| 100 | 30 |
| 500 | 10 |
| 1000 | 5 |
| IC50 (nM) | ~50 |
Table 2: Hypothetical IC50 Values for a MEK1 Inhibitor Determined by PNBM Kinase Assay
| Inhibitor Concentration (nM) | % Kinase Activity |
| 0 | 100 |
| 0.1 | 98 |
| 1 | 85 |
| 10 | 55 |
| 20 | 48 |
| 50 | 25 |
| 100 | 12 |
| IC50 (nM) | ~15 |
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak signal | Inactive kinase or substrate | Verify the activity of the kinase and the integrity of the substrate. |
| Suboptimal reaction conditions | Optimize kinase concentration, ATPγS concentration, incubation time, and temperature. | |
| Inefficient alkylation | Ensure PNBM is fresh and used at the correct final concentration. | |
| Antibody issues | Check the antibody concentration and incubation conditions. | |
| High background | Non-specific antibody binding | Increase the number and duration of washing steps. Optimize blocking conditions. |
| Autophosphorylation of the kinase | Include a no-substrate control to assess the level of autophosphorylation. | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and ensure accurate reagent dispensing. |
| Reagent degradation | Aliquot and store reagents properly. Avoid repeated freeze-thaw cycles. |
Conclusion
The this compound kinase assay is a powerful and versatile tool for researchers in both academic and industrial settings. Its non-radioactive nature, combined with high specificity and adaptability to various detection platforms, makes it an excellent choice for kinase inhibitor screening, substrate identification, and the elucidation of complex signaling pathways. The detailed protocols and guidelines presented in these application notes provide a solid foundation for the successful implementation of this valuable assay in your research endeavors.
References
Application Notes and Protocols for Direct Kinase Substrate Identification using p-Nitrobenzyl Mesylate
For Researchers, Scientists, and Drug Development Professionals
The identification of direct kinase substrates is a pivotal step in elucidating signal transduction pathways and developing targeted therapeutics. The use of p-Nitrobenzyl mesylate (PNBM) in conjunction with analog-sensitive (AS) kinases provides a robust method for covalently tagging and identifying these substrates within complex biological mixtures. This chemical-genetic approach allows for the specific labeling of substrates of a particular kinase, overcoming the challenge of promiscuity among kinases and their targets.
This document provides detailed application notes and protocols for the use of PNBM in direct kinase substrate identification, leveraging the specificity of AS-kinases that can utilize ATP analogs, such as ATP-gamma-S (ATPγS), which are not efficiently used by wild-type kinases.[1][2] The thiophosphate group transferred to the substrate by the AS-kinase serves as a chemical handle. PNBM then alkylates this thiophosphate, creating a stable thiophosphate ester epitope.[3][4] This unique chemical modification can be recognized by specific antibodies for immunodetection and immunoprecipitation or can be directly identified and quantified using mass spectrometry-based proteomic approaches.[5][6]
Principle of the Method
The core of this technique lies in the "gatekeeper" mutation within the ATP-binding pocket of an AS-kinase, which allows it to accommodate bulky N6-substituted ATP analogs like ATPγS.[1][5] Wild-type kinases, with their smaller ATP-binding pockets, cannot efficiently use these analogs. This ensures that thiophosphorylation is highly specific to the substrates of the engineered AS-kinase.
Following the kinase reaction, the newly introduced thiophosphate on the substrate is alkylated by PNBM. This alkylation serves two primary purposes:
-
Stabilization: It creates a stable covalent bond, preventing the loss of the modification during sample processing.
-
Epitope Generation: The resulting thiophosphate ester acts as a unique hapten that can be targeted by highly specific antibodies for subsequent detection or enrichment.[1][3][4]
The combination of AS-kinases and PNBM alkylation, often coupled with quantitative proteomics techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), allows for the confident identification and quantification of direct kinase substrates, providing valuable insights into cellular signaling networks.[5]
Visualization of the Workflow and Underlying Principles
Signaling Pathway Diagram
Caption: AS-kinase specifically thiophosphorylates its substrate, which is then alkylated by PNBM for downstream detection.
Experimental Workflow
Caption: Overview of the experimental steps from cell lysate to kinase substrate identification using PNBM.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the experimental protocols.
Table 1: Reagent Stock and Working Concentrations
| Reagent | Stock Concentration | Solvent | Storage | Final Working Concentration |
| This compound (PNBM) | 50 mM | DMSO | -20°C (single-use aliquots) | 2.5 mM - 5 mM |
| ATP-gamma-S (ATPγS) | Varies (e.g., 10 mM) | Aqueous Buffer | -20°C | 250 µM (example) |
| Anti-Thiophosphate Ester Antibody (e.g., ab92570) | Varies | Varies | 4°C | 1:5,000 for Western Blot |
| N6-substituted ATPγS analogs | Varies | Aqueous Buffer | -20°C | Varies depending on AS-kinase |
Table 2: Key Experimental Parameters
| Experimental Step | Parameter | Value/Range | Notes |
| Kinase Reaction | Incubation Time | 30 - 60 minutes | Can be optimized based on kinase activity. |
| Incubation Temperature | 30°C - 37°C | ||
| Quenching | Add EDTA (2x MgCl2 concentration) | To stop the kinase reaction.[7] | |
| Alkylation with PNBM | Incubation Time | 1 - 2 hours (or overnight) | |
| Incubation Temperature | Room Temperature (or 4°C for overnight) | For sample volumes >500 µL, use end-over-end rotation.[7] | |
| Western Blotting | Primary Antibody Incubation | Overnight | At 4°C. |
| Blocking Buffer | 5% Milk in TBST | Recommended for ab92570 to reduce background.[7] |
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Reaction and PNBM Alkylation
This protocol is adapted for a standard in vitro kinase assay followed by PNBM alkylation for subsequent analysis by Western blot.
Materials:
-
Purified AS-kinase and its substrate
-
Kinase reaction buffer (ensure thiol-containing additives like DTT are below 0.5 mM[7])
-
ATP-gamma-S (ATPγS) or a suitable N6-substituted analog
-
This compound (PNBM) (ab138910 or equivalent)[8]
-
DMSO
-
EDTA solution (e.g., 0.5 M)
-
SDS-PAGE sample buffer
Procedure:
-
Prepare PNBM Stock Solution: Dissolve PNBM in fresh DMSO to a final concentration of 50 mM (approximately 12 mg/mL).[7][9] Vortex to ensure complete dissolution. Prepare single-use aliquots and store them at -20°C for up to one year.[5][7]
-
Set up Kinase Reaction: In a microcentrifuge tube, combine the AS-kinase, its substrate, and the kinase reaction buffer. The total reaction volume can be around 30 µL.
-
Initiate Kinase Reaction: Add ATPγS (or its analog) to the reaction mixture to the desired final concentration (e.g., 250 µM[10]). Include a negative control reaction without the ATPγS analog.
-
Incubate: Incubate the reaction at 30°C or 37°C for 30-60 minutes.
-
Stop the Kinase Reaction (Optional but Recommended): To precisely control the reaction time, add EDTA to a final concentration that is twice the molar concentration of MgCl2 in the kinase buffer.[7]
-
Alkylate the Thiophosphorylated Substrate: Add 1.5 µL of the 50 mM PNBM stock solution directly to the 30 µL kinase reaction.[7] This results in a final concentration of 2.5 mM PNBM in 5% DMSO.
-
Incubate for Alkylation: Briefly vortex the sample and incubate at room temperature for 1-2 hours.[7] For larger volumes or overnight incubation, perform the reaction at 4°C with gentle rotation.[7] Note that some precipitation of PNBM may occur, which is normal.[7]
-
Prepare for SDS-PAGE: After alkylation, add SDS-PAGE sample buffer to a 1X final concentration. Heat the samples at 95-100°C for 5 minutes. The samples are now ready for electrophoresis and Western blot analysis.
Protocol 2: Western Blotting for PNBM-Alkylated Substrates
Materials:
-
SDS-PAGE gel and electrophoresis apparatus
-
Transfer apparatus and nitrocellulose or PVDF membrane
-
TBST (TBS with 0.05% Tween-20)
-
Blocking buffer (5% non-fat dry milk in TBST)
-
Anti-Thiophosphate Ester Rabbit Monoclonal Antibody (e.g., ab92570)
-
HRP-conjugated goat anti-rabbit secondary antibody
-
Chemiluminescent detection reagents
Procedure:
-
SDS-PAGE and Transfer: Run the alkylated samples on an SDS-PAGE gel and transfer the proteins to a nitrocellulose or PVDF membrane according to standard procedures.
-
Blocking: Block the membrane with 5% milk in TBST for 30-60 minutes at room temperature.[7] It is recommended to use milk as the blocking agent for optimal results with the anti-thiophosphate ester antibody.[7]
-
Primary Antibody Incubation: Dilute the Anti-Thiophosphate Ester Antibody to 1:5,000 in 5% milk in TBST. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[7]
-
Washing: Wash the membrane at least three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated goat anti-rabbit antibody (e.g., 1:10,000) in 5% milk in TBST. Incubate the membrane for 1 hour at room temperature.[7]
-
Final Washes: Wash the membrane a minimum of three times with TBST, followed by a final rinse in TBS.
-
Detection: Develop the blot using a chemiluminescent substrate and image using an appropriate detection system.
Protocol 3: Substrate Identification using Immunoprecipitation and Mass Spectrometry
This protocol outlines the general steps for enriching PNBM-tagged peptides for identification by LC-MS/MS. This workflow is often combined with SILAC for quantitative analysis.[5]
Materials:
-
Cell lysate from cells expressing the AS-kinase (and SILAC-labeled, if applicable)
-
Reagents for kinase reaction and PNBM alkylation (as in Protocol 1)
-
Lysis buffer compatible with immunoprecipitation
-
Anti-Thiophosphate Ester Antibody (IP-grade, e.g., ab133473)
-
Protein A/G agarose beads
-
Wash buffers
-
Elution buffer
-
Reagents for tryptic digestion and LC-MS/MS sample preparation
Procedure:
-
Labeling in Lysate: Perform the kinase reaction and PNBM alkylation on whole-cell lysates. It is critical to include control reactions, such as one without the AS-kinase or one without the ATPγS analog, to identify non-specific interactions.
-
Lysate Clarification: After alkylation, centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitate.[7]
-
Immunoprecipitation:
-
Pre-clear the supernatant with Protein A/G agarose beads to reduce non-specific binding.
-
Add the Anti-Thiophosphate Ester Antibody (e.g., 0.5-1 µg of antibody per µg of expected substrate) to the pre-cleared lysate.[7]
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads to capture the antibody-substrate complexes. Incubate for 1-2 hours at 4°C.
-
-
Washing: Pellet the beads and wash them extensively with wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
-
Sample Preparation for MS:
-
Perform in-gel or in-solution tryptic digestion of the eluted proteins.
-
Desalt the resulting peptides using C18 spin columns.
-
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Use database search algorithms (e.g., MASCOT, Sequest) to identify peptides and proteins from the mass spectra. For SILAC experiments, quantify the relative abundance of peptides between the experimental and control samples to identify specific substrates.[5]
Troubleshooting and Considerations
-
High Background in Western Blots: Ensure the concentration of thiol-containing reagents (e.g., DTT, β-mercaptoethanol) in the kinase buffer is minimal (<0.5 mM), as they can react with PNBM.[7] Optimize blocking conditions and antibody concentrations.
-
No Signal: Confirm the activity of the AS-kinase and its ability to utilize the ATPγS analog. Verify the integrity of the PNBM stock solution.
-
Non-specific Substrates in MS: The use of quantitative proteomics approaches like SILAC is highly recommended to distinguish true substrates from background contaminants.[5] Always include appropriate negative controls in your experimental design.
-
PNBM Solubility: PNBM is dissolved in DMSO. Ensure stepwise dilution if preparing aqueous working solutions to avoid precipitation.[5] For direct addition to aqueous reactions, ensure the final DMSO concentration is compatible with your kinase activity.
References
- 1. A semisynthetic epitope for kinase substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 3. caymanchem.com [caymanchem.com]
- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 5. Labeling and Identification of Direct Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Labeling and identification of direct kinase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abcam.cn [abcam.cn]
- 8. This compound, Alkylation reagent (CAS 39628-94-9) | Abcam [abcam.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Mass spectrometry-based identification of protein kinase substrates utilizing engineered kinases and thiophosphate labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for p-Nitrobenzyl Mesylate in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Nitrobenzyl mesylate (PNBM) is a crucial alkylating reagent utilized in a specialized biochemical method to identify the direct substrates of protein kinases. This technique, often coupled with Western blot analysis, provides a powerful tool for dissecting complex signaling pathways. The methodology relies on the ability of many kinases to utilize adenosine-5'-O-(3-thiotriphosphate) (ATP-γ-S), an analog of ATP, to thiophosphorylate their substrates. The resulting thiophosphate group is then irreversibly alkylated by PNBM, creating a unique thiophosphate ester epitope. This modified epitope is subsequently recognized by a specific antibody, enabling the detection of kinase substrates via immunodetection techniques like Western blotting.[1][2][3] This approach allows for the sensitive and specific identification of direct kinase substrates within a complex protein mixture.
Principle of the Method
The core principle involves a three-step process:
-
Enzymatic Thiophosphorylation: A kinase of interest transfers a thiophosphate group from ATP-γ-S to its direct substrates. This reaction is analogous to the natural phosphorylation process but results in a sulfur-containing phosphate group on the substrate.
-
Alkylation with this compound (PNBM): The thiophosphorylated substrates are then treated with PNBM. PNBM specifically alkylates the sulfur atom in the thiophosphate group, creating a stable thiophosphate ester. This modification serves as a unique epitope that is not naturally present in cells.[1][2]
-
Immunodetection: The alkylated thiophosphate ester is detected by a specific monoclonal or polyclonal antibody. This antibody does not recognize standard phosphorylated residues or other cellular components, ensuring high specificity. The detection is typically carried out using a standard Western blot protocol.[3]
This entire workflow allows researchers to "tag" and subsequently identify the direct downstream targets of a specific kinase.
Data Presentation
Table 1: Reagent Concentrations for Kinase Assay and Alkylation
| Reagent | Stock Concentration | Final Concentration | Notes |
| ATP-γ-S | Varies | 0.1 µM - 1 mM | Optimal concentration is kinase-dependent and may require titration. For general Western blot analysis, 1 mM can be used.[1] |
| This compound (PNBM) | 50 mM in DMSO | 2.5 mM - 5 mM | A final concentration of 2.5 mM is commonly used.[3][4] If the kinase buffer contains >0.5 mM of thiol additives (e.g., DTT), the PNBM concentration should be increased to 5 mM.[3] |
| Anti-thiophosphate ester antibody | Varies | 1:5,000 - 1:15,000 | Dilution depends on the antibody and experimental conditions. For instance, a 1:15,000 dilution in TBST with 5% milk has been reported.[1] A 1:5,000 dilution is also commonly recommended.[3] |
| Secondary Antibody (e.g., goat anti-rabbit HRP) | Varies | 1:5,000 - 1:10,000 | The dilution should be optimized for the specific antibody and detection system.[3] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay and PNBM Alkylation
This protocol describes the labeling of a purified substrate by a purified kinase.
Materials:
-
Purified kinase of interest
-
Purified substrate protein
-
ATP-γ-S (ab138911)
-
This compound (PNBM) (ab138910)
-
Kinase reaction buffer (specific to the kinase of interest)
-
DMSO
-
EDTA
-
SDS-PAGE loading buffer
Procedure:
-
Prepare PNBM Stock Solution: Prepare a 50 mM stock solution of PNBM by dissolving 12 mg of PNBM in 1 ml of fresh DMSO. Vortex thoroughly. This stock can be stored in single-use aliquots at -20°C.[3]
-
Kinase Reaction Setup: In a microcentrifuge tube, set up the kinase reaction. The specific components and concentrations will vary depending on the kinase. A typical reaction may include:
-
Purified kinase
-
Purified substrate
-
Kinase buffer
-
ATP-γ-S (final concentration of 100 µM to 1 mM)
-
Control: Set up a parallel reaction without ATP-γ-S or without the kinase to serve as a negative control.
-
-
Kinase Reaction Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).
-
Quenching the Reaction (Optional): The kinase reaction can be stopped by adding EDTA to a final concentration that is double the concentration of the metal ion (e.g., MgCl2) in the kinase buffer.[3]
-
Alkylation: Add 1.5 µl of the 50 mM PNBM stock solution for every 30 µl of the kinase reaction mixture to achieve a final concentration of 2.5 mM PNBM.[3]
-
Note: If the kinase buffer contains more than 0.5 mM of thiol-containing reagents like DTT, increase the final concentration of PNBM to 5 mM.[3]
-
-
Alkylation Incubation: Vortex the samples briefly and incubate at room temperature for 1-2 hours.[3]
-
Sample Preparation for Western Blot: After alkylation, add an equal volume of 2x SDS-PAGE loading buffer to the samples. Heat the samples at 95-100°C for 5 minutes. The samples are now ready for Western blot analysis.
Protocol 2: Western Blot Detection of Thiophosphorylated Substrates
Materials:
-
Alkylated protein samples from Protocol 1
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Anti-thiophosphate ester antibody (e.g., ab92570)
-
HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP)
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
SDS-PAGE: Load the prepared samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.
-
Blocking: Block the membrane for 30-60 minutes at room temperature with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.05% Tween-20).[3]
-
Note: For the anti-thiophosphate ester antibody, using 5% milk as the blocking agent is recommended over BSA.[3]
-
-
Primary Antibody Incubation: Dilute the anti-thiophosphate ester antibody in 5% milk in TBST (e.g., 1:5,000). Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[3]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in 5% milk in TBST (e.g., 1:10,000). Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[3]
-
Final Washes: Wash the membrane at least three times for 10 minutes each with TBST. Perform a final rinse with TBS (without Tween-20) before detection.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film. The resulting bands correspond to the direct substrates of the kinase of interest.
Mandatory Visualizations
Caption: Experimental workflow for identifying kinase substrates.
Caption: Application in studying the JNK1 signaling pathway.
References
- 1. A semisynthetic epitope for kinase substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 3. abcam.cn [abcam.cn]
- 4. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for p-Nitrobenzyl Mesylate in Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Nitrobenzyl mesylate (PNBM) is a crucial alkylating reagent in the field of chemical proteomics, primarily utilized for the identification and enrichment of direct kinase substrates. This methodology leverages the unique reactivity of PNBM towards thiophosphate groups, which can be enzymatically incorporated into proteins by analog-sensitive (AS) kinases. The resulting p-nitrobenzyl-thioether-phosphate moiety creates a specific epitope that can be targeted for immunoaffinity purification, enabling the selective isolation and subsequent identification of kinase substrates by mass spectrometry. These application notes provide a comprehensive overview, detailed protocols, and quantitative data to facilitate the use of PNBM in proteomics research.
Principle of the Method
The core of this technique is a two-step process. First, an analog-sensitive kinase, engineered to accept a bulky ATP analog (ATPγS), transfers a thiophosphate group onto its direct substrates. In the second step, PNBM is used to alkylate the newly introduced thiophosphate group. This covalent modification serves as a "handle" for the specific enrichment of the labeled proteins, separating them from the vast excess of other proteins in a complex biological sample.
Data Presentation
While precise quantitative data on the labeling efficiency of this compound is not extensively documented in the literature, the following tables summarize the key reaction parameters and materials derived from established protocols. Successful application of these protocols implies a labeling efficiency sufficient for downstream detection by mass spectrometry.
Table 1: this compound (PNBM) Stock Solution Preparation
| Parameter | Value | Notes |
| Reagent | This compound | --- |
| Solvent | Anhydrous DMSO | --- |
| Stock Concentration | 50 mM | (12 mg/mL) |
| Preparation | Dissolve PNBM in DMSO and vortex thoroughly. | --- |
| Storage | Store in single-use aliquots at -20°C. | Avoid repeated freeze-thaw cycles. |
Table 2: Recommended Reaction Conditions for PNBM Alkylation
| Parameter | In-solution Alkylation | In-gel Alkylation |
| PNBM Final Concentration | 2.5 mM - 5 mM | Not commonly used |
| Reaction Buffer | Kinase reaction buffer or cell lysate buffer. | --- |
| Temperature | Room temperature or 4°C | --- |
| Reaction Time | 1-2 hours at room temperature or overnight at 4°C | --- |
| Quenching | Not explicitly required, but excess PNBM is typically removed by size-exclusion chromatography. | --- |
| Important Considerations | Avoid >0.5 mM of thiol-containing additives (e.g., DTT) in the reaction buffer as they will react with PNBM. | --- |
Experimental Protocols
Protocol 1: In-Solution Alkylation of Thiophosphorylated Proteins
This protocol describes the labeling of proteins in a cell lysate after a kinase reaction with ATPγS.
Materials:
-
Cell lysate containing thiophosphorylated proteins
-
This compound (PNBM)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortexer
-
Rotator
Procedure:
-
Prepare PNBM Stock Solution: Prepare a 50 mM stock solution of PNBM in anhydrous DMSO (12 mg/mL). Vortex until fully dissolved. Prepare single-use aliquots and store at -20°C.
-
Kinase Reaction: Perform the kinase reaction using an analog-sensitive kinase and ATPγS to introduce thiophosphate groups onto the substrate proteins.
-
Alkylation Reaction Setup: For every 30 µL of the kinase reaction mixture, add 1.5 µL of the 50 mM PNBM stock solution to achieve a final concentration of 2.5 mM PNBM.
-
Incubation: Briefly vortex the samples and incubate for 1-2 hours at room temperature with gentle rotation. For larger sample volumes (≥500 µL), it is recommended to use an end-over-end rotator. Alternatively, the alkylation can be performed overnight at 4°C.
-
Removal of Excess PNBM: After incubation, remove the unreacted PNBM using a size-exclusion column (e.g., PD-10) equilibrated with a suitable buffer for downstream applications (e.g., RIPA buffer for immunoprecipitation).
Protocol 2: Western Blot Analysis of PNBM-Labeled Proteins
This protocol allows for the detection of PNBM-labeled proteins using a specific anti-thiophosphate ester antibody.
Materials:
-
PNBM-labeled protein sample
-
SDS-PAGE gels
-
Transfer apparatus and membranes (nitrocellulose or PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: Anti-thiophosphate ester antibody (e.g., Abcam ab92570)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix the PNBM-labeled protein sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run according to standard procedures. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-thiophosphate ester primary antibody (typically at a 1:5,000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (at the manufacturer's recommended dilution in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 5.
-
Detection: Add the chemiluminescent substrate and acquire the image using an appropriate imaging system.
Protocol 3: Immunoaffinity Purification of PNBM-Labeled Proteins
This protocol describes the enrichment of PNBM-labeled proteins for subsequent identification by mass spectrometry.
Materials:
-
PNBM-labeled cell lysate
-
Anti-thiophosphate ester antibody
-
Protein A/G agarose or magnetic beads
-
RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Wash buffer (e.g., RIPA buffer)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Microcentrifuge tubes
-
Rotator
Procedure:
-
Pre-clear Lysate: After PNBM labeling and removal of excess reagent, pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator. Centrifuge and collect the supernatant.
-
Antibody Incubation: Add the anti-thiophosphate ester antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Bead Incubation: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with cold wash buffer.
-
Elution: Elute the bound proteins by resuspending the beads in elution buffer and boiling for 5-10 minutes.
-
Sample Preparation for Mass Spectrometry: The eluted proteins can be run on an SDS-PAGE gel for in-gel digestion or processed directly for in-solution digestion and subsequent mass spectrometry analysis.
Visualizations
Caption: Reaction mechanism of this compound with a thiophosphorylated protein.
Caption: Experimental workflow for kinase substrate identification using PNBM labeling.
Caption: Conceptual signaling pathway illustrating the role of an analog-sensitive kinase.
Application Notes and Protocols for Utilizing p-Nitrobenzyl Mesylate and ATP-gamma-S in Kinase Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of p-Nitrobenzyl mesylate (PNBM) and Adenosine 5'-O-(3-thiotriphosphate) (ATP-gamma-S) in kinase reactions. This powerful chemical-genetic approach allows for the specific labeling and identification of direct kinase substrates, a crucial step in mapping signal transduction pathways and for drug discovery efforts.
Introduction and Principle
Protein kinases play a central role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to substrate proteins. Identifying the direct substrates of specific kinases is fundamental to understanding their biological function and their role in disease. The use of ATP-gamma-S, a non-hydrolyzable ATP analog, in conjunction with PNBM, an alkylating agent, provides a robust method for covalently tagging kinase substrates.
The core principle of this technique involves a two-step process:
-
Enzymatic Thiophosphorylation: A kinase of interest utilizes ATP-gamma-S as a phosphodonor to transfer a thiophosphate group onto its direct substrates. The sulfur atom substitution on the gamma-phosphate of ATP is well-tolerated by a majority of kinases.[1][2] Thiophosphorylated proteins are more resistant to phosphatases, which can aid in their accumulation and detection.[3][4]
-
Covalent Alkylation: The thiophosphate group, now attached to the substrate, serves as a unique chemical handle. This compound (PNBM) is then used to specifically alkylate the nucleophilic sulfur of the thiophosphate, creating a stable thiophosphate ester.[1][2] This modification is a key feature that allows for specific detection and purification.
This covalent modification creates a unique epitope that can be recognized by highly specific antibodies, enabling the detection and isolation of the kinase's direct substrates from complex biological mixtures.[1][5] This method can be further enhanced by using analog-sensitive (AS) kinases, which are engineered to preferentially utilize bulky ATP-gamma-S analogs, thereby conferring an additional layer of specificity.[1][2][6]
Applications in Research and Drug Development
The PNBM/ATP-gamma-S system has several key applications:
-
Kinase Substrate Identification: The primary application is the identification of novel, direct substrates of a specific kinase in vitro and in cell lysates.[6]
-
Mapping Signaling Pathways: By identifying the downstream targets of a kinase, researchers can elucidate its role in various signaling cascades, such as the PI3K/AKT/mTOR and RAS/MAPK pathways.[7][8]
-
Drug Discovery and Target Validation: This technique can be used to validate whether a drug candidate inhibits a target kinase by assessing the reduction in substrate thiophosphorylation. It also aids in understanding the downstream consequences of kinase inhibition.[9][10]
-
High-Throughput Screening: The method can be adapted for high-throughput screening of kinase inhibitors.[11]
Experimental Protocols
Here we provide detailed protocols for in vitro kinase assays, western blotting, and immunoprecipitation using the PNBM/ATP-gamma-S method.
In Vitro Kinase Reaction and Alkylation
This protocol describes the basic steps for thiophosphorylating a substrate in vitro followed by alkylation with PNBM.
Materials:
-
Purified kinase of interest
-
Substrate protein or peptide
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
-
ATP-gamma-S (e.g., Abcam ab138911)
-
This compound (PNBM) (e.g., Abcam ab138910)
-
DMSO
-
EDTA
Procedure:
-
Prepare a 50 mM PNBM stock solution by dissolving PNBM in DMSO. This stock can be stored in single-use aliquots at -20°C.[12]
-
Set up the kinase reaction: In a microcentrifuge tube, combine the purified kinase, substrate, and kinase reaction buffer.
-
Note: Avoid using more than 0.5 mM of thiol-containing additives like DTT in the reaction buffer as they can react with PNBM. If higher concentrations are necessary, the PNBM concentration during alkylation may need to be increased to 5 mM.[12]
-
-
Initiate the reaction by adding ATP-gamma-S to a final concentration of 1 mM. The optimal concentration may vary and should be determined empirically.
-
Incubate the reaction at 30°C for a duration determined by the kinase's activity (typically 20-60 minutes).
-
(Optional) Quench the kinase reaction by adding EDTA to a final concentration that is twice the concentration of the divalent metal ion in the buffer (e.g., 20 mM EDTA for 10 mM MgCl2).[12]
-
Alkylate the thiophosphorylated substrate: Add the 50 mM PNBM stock solution directly to the kinase reaction to a final concentration of 2.5 mM.[12]
-
Incubate the alkylation reaction for 1-2 hours at room temperature with gentle vortexing.[12]
-
Stop the alkylation reaction by adding SDS-PAGE sample buffer. The samples are now ready for western blot analysis or can be stored at -20°C.[12]
Western Blot Analysis
This protocol outlines the detection of PNBM-alkylated substrates using a thiophosphate ester-specific antibody.
Materials:
-
Alkylated kinase reaction samples
-
SDS-PAGE gels
-
Transfer apparatus and membranes (nitrocellulose or PVDF)
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibody: Thiophosphate ester-specific rabbit monoclonal antibody (e.g., Abcam ab92570)
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
Chemiluminescent detection reagents
Procedure:
-
Separate proteins by SDS-PAGE: Load the alkylated samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% milk in TBST for 30-60 minutes at room temperature.[12]
-
Incubate with primary antibody: Dilute the thiophosphate ester-specific antibody (e.g., 1:5,000) in 5% milk in TBST and incubate with the membrane overnight at 4°C.[12]
-
Wash the membrane at least three times with TBST.[12]
-
Incubate with secondary antibody: Dilute the HRP-conjugated secondary antibody (e.g., 1:10,000) in 5% milk in TBST and incubate for 1 hour at room temperature or overnight at 4°C.[12]
-
Wash the membrane a minimum of three times with TBST, followed by a rinse in TBS.[12]
-
Develop the blot using chemiluminescent detection reagents and image the results.[12]
Immunoprecipitation of Alkylated Substrates
This protocol describes the enrichment of PNBM-alkylated substrates from a complex mixture.
Materials:
-
Alkylated cell lysate or in vitro reaction
-
Size-exclusion column (e.g., PD-10)
-
RIPA buffer (50 mM Tris pH 8.0, 150 mM NaCl, 1.0% NP-40, 0.1% SDS, protease inhibitors)
-
Thiophosphate ester-specific antibody
-
Protein A/G agarose or magnetic beads
-
Bradford assay reagent
Procedure:
-
Perform the kinase and alkylation reactions as described in section 3.1.
-
Clarify the lysate by centrifugation at 14,000 x g for 5-10 minutes to remove any precipitate.[12]
-
Remove excess PNBM: Use a size-exclusion column (e.g., PD-10) equilibrated with RIPA buffer to separate the alkylated proteins from unreacted PNBM. PNBM can inhibit the immunoprecipitation step.[1][12]
-
Collect and pool protein fractions: Collect fractions and identify the protein-containing fractions using a Bradford assay. Pool the peak fractions, typically fractions 7-9.[12]
-
Pre-clear the lysate (optional): Incubate the pooled fractions with protein A/G beads for 1-5 hours at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the thiophosphate ester-specific antibody overnight at 4°C with rotation. The amount of antibody should be optimized for each experiment.[13]
-
Capture the antibody-protein complexes: Add protein A/G beads and incubate for an additional 1-2 hours at 4°C.
-
Wash the beads: Wash the beads extensively with RIPA buffer to remove non-specifically bound proteins.
-
Elute the proteins: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer. The eluted proteins can then be analyzed by western blot or mass spectrometry.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the PNBM/ATP-gamma-S kinase assay methodology.
Table 1: Reagent Concentrations for Kinase Assays
| Reagent | Stock Concentration | Final Concentration | Notes |
| ATP-gamma-S | Varies | 0.1 µM - 1 mM | Optimal concentration is kinase-dependent and should be determined empirically.[4] For western blot analysis, 1 mM is a common starting point.[4] |
| This compound (PNBM) | 50 mM in DMSO | 2.5 mM | A 1-2 hour alkylation time is generally sufficient.[1][12] |
| Thiol Additives (e.g., DTT) | Varies | < 0.5 mM | Higher concentrations will consume PNBM and may require increasing the PNBM concentration.[12] |
| EDTA (for quenching) | 0.5 M | 2x the divalent cation concentration | e.g., 20 mM EDTA for 10 mM MgCl2.[12] |
Table 2: Antibody Dilutions for Western Blotting
| Antibody | Dilution Range | Blocking Buffer | Incubation Conditions |
| Thiophosphate Ester-Specific Rabbit mAb (e.g., ab92570) | 1:5,000 | 5% Non-fat Milk in TBST | Overnight at 4°C[12] |
| Goat Anti-Rabbit HRP | 1:5,000 - 1:10,000 | 5% Non-fat Milk in TBST | 1 hour at RT or Overnight at 4°C[12] |
Visualizations
Signaling Pathway Example: PI3K/AKT/mTOR
This diagram illustrates a simplified PI3K/AKT/mTOR signaling pathway, where kinases at each step could be studied using the PNBM/ATP-gamma-S methodology to identify their downstream substrates.
Caption: Simplified PI3K/AKT/mTOR signaling cascade.
Experimental Workflow
This diagram outlines the major steps of the experimental workflow for identifying kinase substrates using ATP-gamma-S and PNBM.
References
- 1. A semisynthetic epitope for kinase substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 3. Optimizing Thiophosphorylation in the Presence of Competing Phosphorylation with MALDI-TOF–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATP-gamma-S, kinase substrate (CAS 93839-89-5) (ab138911) | Abcam [abcam.com]
- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 6. Labeling and Identification of Direct Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling pathways and therapeutic approaches in glioblastoma multiforme (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deregulated Signaling Pathways in Glioblastoma Multiforme: Molecular Mechanisms and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug development advances in human genetics‐based targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Development Through the Prism of Biomarkers: Current State and Future Outlook - AAPS Newsmagazine [aapsnewsmagazine.org]
- 11. Kinase assay based on thiophosphorylation and biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abcam.cn [abcam.cn]
- 13. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alkylating Thiophosphorylated Proteins with p-Nitrobenzyl Mesylate (PNBM)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the alkylation of thiophosphorylated proteins using p-nitrobenzyl mesylate (PNBM). This method creates a specific epitope that can be recognized by thiophosphate ester-specific antibodies, enabling the detection and purification of direct kinase substrates.[1][2][3] This technique is a cornerstone of chemical genetics, allowing for the investigation of kinase signaling pathways and the identification of novel drug targets.[3][4]
Principle
The protocol involves a two-step process. First, a kinase of interest transfers a thiophosphate group from an ATP analog, adenosine-5'-O-(3-thiotriphosphate) (ATP-γ-S), to its direct substrates.[1][3] Subsequently, the thiophosphorylated proteins are specifically alkylated with PNBM. This covalent modification attaches a p-nitrobenzyl group to the thiophosphate, creating a stable thiophosphate ester that serves as a unique epitope for immunodetection and affinity purification.[2][3][4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the PNBM alkylation protocol, compiled from established methodologies.[1][2][5]
| Parameter | Value | Notes |
| Kinase Reaction | ||
| ATP-γ-S Concentration | 1 mM (for screening) or 0.1 µM - 250 µM (for kinetics) | The optimal concentration may vary depending on the kinase.[2] |
| Thiol Additives (e.g., DTT) | < 0.5 mM | Higher concentrations will consume the PNBM reagent. If necessary, use a higher PNBM concentration (5 mM).[1] |
| Reaction Quenching | 20 mM EDTA | Use twice the concentration of the metal ion (e.g., MgCl2) in the kinase buffer to stop the reaction.[1][5] |
| PNBM Alkylation | ||
| PNBM Stock Solution | 50 mM in DMSO (12 mg/mL) | Prepare fresh before use.[1][5] |
| Final PNBM Concentration | 2.5 mM | Can be increased to 5 mM if the kinase reaction contains higher concentrations of thiol additives.[1] |
| Reaction Volume Ratio | 1.5 µL of 50 mM PNBM stock per 30 µL kinase reaction | This achieves the final 2.5 mM concentration.[1][5] |
| Reaction Time | 1-2 hours at room temperature or overnight at 4°C | The reaction is typically complete within 1 hour.[1][2] |
| Downstream Processing | ||
| Antibody Dilution (Western) | 1:5,000 to 1:15,000 | For thiophosphate ester-specific antibodies.[2][5] |
| Antibody Amount (IP) | ~0.5-1 µg antibody per µg kinase substrate | For immunoprecipitation.[1] |
Experimental Protocols
Materials
-
ATP-γ-S
-
This compound (PNBM)
-
Dimethyl sulfoxide (DMSO)
-
Kinase of interest and its substrate
-
Kinase reaction buffer
-
EDTA
-
SDS-PAGE sample buffer
-
Thiophosphate ester-specific antibody
-
Size exclusion columns (e.g., PD-10) for PNBM removal (optional, for IP)[1][2]
Part 1: In Vitro Kinase Reaction with ATP-γ-S
-
Set up the kinase reaction in a microcentrifuge tube. Include the kinase, its substrate, and the appropriate kinase buffer.
-
Important: Ensure the concentration of thiol-containing additives like DTT in the kinase buffer is below 0.5 mM to avoid quenching the PNBM in the subsequent step.[1]
-
Initiate the reaction by adding ATP-γ-S to the desired final concentration. Include a negative control reaction without ATP-γ-S.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30 minutes).
-
(Optional) To stop the kinase reaction at a specific time point, add EDTA to a final concentration that is twice the molar concentration of the divalent metal cations (e.g., MgCl₂) in the kinase buffer.[1][5]
Part 2: Alkylation of Thiophosphorylated Proteins with PNBM
-
Prepare a 50 mM stock solution of PNBM by dissolving it in DMSO. Vortex to ensure it is fully dissolved. This solution should be prepared fresh.[1][5]
-
Add 1.5 µL of the 50 mM PNBM stock solution for every 30 µL of the kinase reaction mixture to achieve a final PNBM concentration of 2.5 mM.[1][5]
-
Vortex the samples briefly to mix.
-
Incubate the alkylation reaction for 1-2 hours at room temperature.[1][2] Alternatively, the reaction can proceed overnight at 4°C.[1] For larger sample volumes (≥500 µL), it is recommended to rotate the samples end-over-end.[1] Some precipitation may occur during this step, which is normal and should not affect subsequent Western blot analysis.[1]
Part 3: Sample Preparation for Downstream Analysis
For Western Blot Analysis:
-
After alkylation, add SDS-PAGE sample buffer directly to the reaction mixture to a final 1X concentration.
-
Heat the samples at 95-100°C for 5 minutes.
-
The samples are now ready for SDS-PAGE and Western blot analysis using a thiophosphate ester-specific antibody.
For Immunoprecipitation (IP):
-
It is crucial to remove unreacted PNBM before IP as it can interfere with antibody-antigen binding.[2]
-
After alkylation, centrifuge the sample to pellet any precipitate.[1]
-
Use a size exclusion column (e.g., PD-10) to remove excess PNBM. Equilibrate the column with a suitable buffer such as RIPA buffer.[1][2]
-
Apply the supernatant from the alkylation reaction to the column and elute with the same buffer.
-
Pool the protein-containing fractions.
-
The purified, alkylated proteins are now ready for immunoprecipitation with a thiophosphate ester-specific antibody.
Visualizations
Signaling Pathway Context
The PNBM alkylation protocol is integral to the study of kinase-mediated signaling pathways. By specifically labeling the direct substrates of a target kinase, researchers can elucidate complex cellular communication networks.
References
- 1. abcam.cn [abcam.cn]
- 2. A semisynthetic epitope for kinase substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hot off the press - Molecular BioSystems (RSC Publishing) DOI:10.1039/B709799A [pubs.rsc.org]
- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 5. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting PNBM-Labeled Proteins with Anti-Thiophosphate Ester Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein phosphorylation and kinase signaling pathways is fundamental to understanding cellular processes and disease mechanisms. A powerful technique for identifying direct kinase substrates involves the use of an ATP analog, ATPγS, in kinase assays. Kinases transfer the thiophosphate group from ATPγS to their substrates. This thiophosphorylated protein is then alkylated with p-nitrobenzyl mesylate (PNBM) to create a stable thiophosphate ester epitope. This epitope is specifically recognized by an anti-thiophosphate ester antibody, allowing for the sensitive and specific detection of direct kinase substrates.[1] This method provides a robust tool for elucidating signaling cascades and identifying novel drug targets.[1] The rabbit monoclonal anti-thiophosphate ester antibody, clone 51-8, is a well-validated and highly cited tool for this application, known for its high specificity for the alkylated thiophosphate ester.[1][2]
Principle of the Method
The detection of PNBM-labeled proteins relies on a two-step chemical process followed by immunodetection.
-
Thiophosphorylation: A kinase of interest transfers a thiophosphate group from the ATP analog, adenosine 5'-O-(3-thiotriphosphate) (ATPγS), to its protein substrate(s) on serine, threonine, or tyrosine residues.[1]
-
Alkylation: The resulting thiophosphorylated protein is then alkylated with this compound (PNBM). This reaction creates a stable and unique thiophosphate ester epitope that is not naturally present in cells.[1][3]
-
Immunodetection: A specific antibody, such as the rabbit monoclonal clone 51-8, recognizes and binds to this newly formed thiophosphate ester epitope, allowing for the detection of the direct kinase substrate.[1][4]
Key Experimental Workflows
Signaling Pathway Context: MAPK/ERK Cascade
The MAPK/ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Identifying the direct substrates of kinases within this pathway, such as MEK1/2 and ERK1/2, is crucial for understanding its regulation. The PNBM-labeling method can be applied to in vitro kinase assays with active MEK1/2 and its substrate ERK1/2 to specifically detect the directly thiophosphorylated and subsequently alkylated ERK1/2.[1]
Caption: Simplified MAPK/ERK signaling cascade.
Experimental Workflow Diagram
The overall experimental workflow for detecting PNBM-labeled proteins involves several key steps, from the initial kinase reaction to the final detection by Western blot or immunoprecipitation.
Caption: Experimental workflow for PNBM labeling and detection.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay with ATPγS
This protocol provides a general guideline and should be optimized for the specific kinase and substrate being investigated.[1]
Materials:
-
Active Kinase (e.g., 10-100 ng)
-
Substrate Protein (e.g., 1-5 µg)
-
Kinase-specific reaction buffer
-
ATPγS (adenosine 5'-O-(3-thiotriphosphate))
-
Dithiothreitol (DTT)
-
Magnesium Chloride (MgCl₂)
-
EDTA (ethylenediaminetetraacetic acid)
Procedure:
-
Prepare a kinase reaction mix in the appropriate kinase-specific buffer. A typical reaction mix is outlined in the table below.
-
Incubate the reaction at 30°C for 30-60 minutes.[1] The optimal time may vary depending on the kinase activity.
-
Stop the kinase reaction by adding EDTA to a final concentration of 20 mM.[1]
| Component | Final Concentration |
| Substrate Protein | 1-5 µg |
| Active Kinase | 10-100 ng |
| DTT | 1 mM |
| MgCl₂ | 10 mM |
| ATPγS | 100 µM |
Table 1: Typical components for an in vitro kinase assay with ATPγS.
Protocol 2: Alkylation of Thiophosphorylated Proteins with PNBM
Materials:
-
This compound (PNBM)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Following the kinase reaction, add PNBM to a final concentration of 2.5 mM.[1][5] It is recommended to prepare a fresh 50 mM stock solution of PNBM in DMSO.[5]
-
Incubate the reaction at room temperature for 1-2 hours.[1][5]
-
For larger sample volumes (≥500 µl), it is recommended to perform the alkylation with "end-over-end" rotation.[5]
Important Note: Avoid using more than 0.5 mM of thiol-containing additives like DTT in the kinase reaction buffer, as they will react with and consume the PNBM alkylating reagent.[5] If higher concentrations are necessary, the PNBM concentration can be increased to 5 mM.[5]
Protocol 3: Western Blotting for PNBM-Labeled Proteins
Materials:
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (5% non-fat milk or 5% BSA in TBST)
-
Anti-thiophosphate ester antibody (e.g., clone 51-8)
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.05-0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Transfer the proteins to a nitrocellulose or PVDF membrane.[1][4]
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[1][5] For the clone 51-8 antibody, 5% milk is recommended for the most effective blocking.[5]
-
Incubate the membrane with the primary anti-thiophosphate ester antibody (e.g., clone 51-8) diluted in blocking buffer. A starting dilution of 1:5000 is recommended.[1][2][4] Incubate overnight at 4°C with gentle agitation.[1][4]
-
Wash the membrane three to four times with TBST for 5-10 minutes each.[1][4]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[1][4]
-
Develop the blot using an ECL substrate and image the results.[1][4]
Protocol 4: Immunoprecipitation of PNBM-Labeled Proteins
Materials:
-
Anti-thiophosphate ester antibody (IP-grade)
-
Protein A/G agarose beads
-
Lysis buffer
-
Wash buffer
Procedure:
-
(Optional) Preclear the alkylated sample by incubating with Protein A/G agarose beads for 1 hour at 4°C.[5] Centrifuge and transfer the supernatant to a new tube.
-
Add the anti-thiophosphate ester antibody (approximately 0.5-1 µg of antibody per µg of kinase substrate) to the precleared lysate.[5]
-
Incubate with gentle rocking overnight at 4°C.[5]
-
Add Protein A/G agarose beads and incubate for an additional 1-3 hours at 4°C.
-
Wash the beads three to five times with ice-cold wash buffer.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting with an antibody against the substrate of interest.
Data Presentation and Expected Results
To ensure the specificity of the detection method, it is crucial to include proper controls in your experiment.
| Experimental Condition | Kinase | Substrate | ATPγS | PNBM | Expected Result |
| Positive Control | + | + | + | + | Strong Signal |
| No Kinase Control | - | + | + | + | No Signal |
| No ATPγS Control | + | + | - | + | No Signal |
| No PNBM Control | + | + | + | - | No Signal |
| ATP Control | + | + | ATP | + | No Signal |
Table 2: Experimental controls and expected outcomes for Western blot analysis. A strong signal should only be observed in the lane containing the kinase, substrate, ATPγS, and PNBM treatment.[1] The absence of a signal in the control lanes confirms the specificity of the antibody for the PNBM-alkylated thiophosphate ester epitope.[1]
Antibody Characteristics
The choice of the anti-thiophosphate ester antibody is critical for the success of these experiments. The rabbit monoclonal antibody clone 51-8 is a widely used and well-validated option.
| Characteristic | Description |
| Antibody | Anti-Thiophosphate ester antibody [51-8] |
| Host Species | Rabbit |
| Clonality | Monoclonal |
| Isotype | IgG |
| Applications | Western Blot (WB), Immunoprecipitation (IP)[6][7][8] |
| Recommended WB Dilution | 1:5000[1][2] |
| Specificity | Specific to thiophosphorylated amino acids after alkylation with PNBM.[1][2] Recognizes serine, threonine, and tyrosine thiophosphorylated residues.[3][5] |
Table 3: Characteristics of the commonly used anti-thiophosphate ester antibody [51-8].
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Signal in Positive Lane | Inactive kinase | Use a known active kinase and substrate as a positive control. |
| Inefficient alkylation | Ensure PNBM is fresh and DTT concentration is low (<0.5 mM). Increase PNBM concentration if necessary.[5] | |
| Antibody not working | Check antibody datasheet for recommended conditions. Use a positive control lysate if available. | |
| High Background | Insufficient blocking | Increase blocking time or use 5% non-fat milk as recommended.[5] |
| Antibody concentration too high | Titrate the primary antibody concentration. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Cross-reactivity of PNBM | While the antibody is specific, PNBM can react with other nucleophiles like cysteine.[3] Ensure proper controls are run to distinguish specific labeling. |
| Secondary antibody non-specificity | Run a control with only the secondary antibody. |
Table 4: Common troubleshooting tips for detecting PNBM-labeled proteins.
Conclusion
The detection of PNBM-labeled proteins using an anti-thiophosphate ester antibody is a highly specific and sensitive method for identifying direct kinase substrates. By following the detailed protocols and including the appropriate controls, researchers can confidently elucidate kinase-substrate relationships and gain deeper insights into cellular signaling networks. This powerful tool is invaluable for basic research and for the identification and validation of new therapeutic targets in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-Thiophosphate ester antibody [51-8] (ab92570) | Abcam [abcam.com]
- 3. A semisynthetic epitope for kinase substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.cn [abcam.cn]
- 6. biocompare.com [biocompare.com]
- 7. Anti-Thiophosphate ester Antibodies | Invitrogen [thermofisher.com]
- 8. citeab.com [citeab.com]
Application Notes and Protocols for Identifying Novel Kinase Substrates Using p-Nitrobenzyl Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification of direct substrates is paramount to understanding the cellular functions of protein kinases and their roles in signaling pathways. Deregulation of kinase activity is a hallmark of numerous diseases, making kinases attractive targets for drug development. A powerful chemical genetic approach has been developed to specifically identify the direct substrates of a kinase of interest from a complex cellular lysate. This method utilizes an engineered analog-sensitive (AS) kinase , which can uniquely accept a bulky ATP analog, N6-alkylated ATP-γ-S (ATPγS). The AS kinase transfers the thiophosphate group from ATPγS to its direct substrates. These thiophosphorylated substrates are then covalently labeled with p-Nitrobenzyl mesylate (PNBM) , creating a stable and specific neo-epitope. This epitope can be recognized by a thiophosphate ester-specific antibody for validation and enrichment, followed by mass spectrometry to identify the novel substrates.
This document provides detailed application notes and protocols for the identification of novel kinase substrates using this chemical genetic approach.
Experimental Workflow
The overall workflow for identifying novel kinase substrates using an analog-sensitive kinase and PNBM is depicted below. This process involves the specific labeling of substrates in a cellular context, alkylation to create a unique epitope, and subsequent identification by mass spectrometry.
Caption: Workflow for PNBM-based kinase substrate identification.
Data Presentation: Identified Substrates of RSK1 and RSK4
The following table summarizes a selection of novel substrates identified for the closely related kinases RSK1 and RSK4 using the analog-sensitive kinase and PNBM methodology.[1][2] Quantitative data from mass spectrometry, such as peptide scores and fold-changes, are crucial for prioritizing candidate substrates for further validation.
| Protein Name | Gene Symbol | Phosphorylated Residue | Kinase Isoform(s) | Peptide Sequence | Mascot Score | Fold Change (AS-Kinase/WT) |
| Ran binding protein 3 | RanBP3 | Serine 58 | RSK1, RSK4 | R.LSPVTSGSGSSPAQR.V | 85 | >10 |
| Programmed cell death 4 | PDCD4 | Serine 76 | RSK1, RSK4 | K.EESDSEATETSQSAPA.S | 72 | >10 |
| Insulin receptor substrate 2 | IRS2 | Serine 309 | RSK1, RSK4 | R.RSFSDYEGGR.S | 65 | >10 |
| Zinc finger CCCH-type containing 11A | ZC3H11A | Serine 855 | RSK1, RSK4 | K.SPASPSVDRSPSPLR.K | 91 | >10 |
| Sorbin and SH3 domain containing 2 | SORBS2 | Serine 194 | RSK1 | R.LSASASPPGAR.L | 78 | >10 |
| Tripartite motif containing 33 | TRIM33 | Serine 1119 | RSK1, RSK4 | K.SVSESPEEPGAR.V | 88 | >10 |
Signaling Pathway Example: RSK1 in the MAPK/ERK Pathway
The Ribosomal S6 Kinases (RSKs) are key downstream effectors of the RAS-ERK (MAPK) signaling pathway, which regulates a multitude of cellular processes including gene expression, proliferation, and motility.[3][4] The identification of novel RSK substrates, such as RanBP3 and PDCD4, provides new insights into how this pathway exerts its diverse functions.[1]
Caption: RSK1 signaling pathway with novel substrates.
Experimental Protocols
I. In-Cell Kinase Reaction and Substrate Labeling
This protocol is designed for the specific labeling of substrates of an analog-sensitive kinase within cells.
Materials:
-
Cells expressing the analog-sensitive (AS) kinase of interest.
-
Cell culture medium and supplements.
-
Phorbol 12-myristate 13-acetate (PMA) or other appropriate stimulus.
-
N6-alkylated ATP-γ-S (e.g., N6-Bn-ATP-γ-S).
-
Digitonin.
-
Lysis Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 10% Glycerol, supplemented with protease and phosphatase inhibitors).
-
This compound (PNBM) stock solution (50 mM in DMSO).
Procedure:
-
Cell Culture and Stimulation:
-
Plate cells expressing the AS-kinase and wild-type (WT) control kinase.
-
Starve cells if necessary, depending on the pathway being studied.
-
Stimulate cells to activate the kinase of interest (e.g., 100 ng/mL PMA for 15 minutes for the ERK/RSK pathway).[1]
-
-
Cell Permeabilization:
-
Wash cells once with cold PBS.
-
Permeabilize cells by incubating with 25 µg/mL digitonin in kinase buffer (20 mM HEPES pH 7.2, 110 mM potassium acetate, 5 mM sodium acetate, 2 mM magnesium acetate, 0.5 mM EGTA) for 5 minutes on ice.
-
-
Kinase Reaction:
-
Remove the digitonin solution and add the kinase reaction mix containing 10 µM of the N6-alkylated ATP-γ-S analog.
-
Incubate for 20 minutes at 30°C.
-
-
Cell Lysis:
-
Stop the reaction by washing the cells with cold PBS.
-
Lyse the cells by adding cold Lysis Buffer and scraping.
-
Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
PNBM Alkylation:
II. Sample Preparation for Mass Spectrometry
This protocol describes the steps to prepare the PNBM-labeled lysate for mass spectrometry-based identification of substrates.
Materials:
-
Alkylated cell lysate from Protocol I.
-
Dithiothreitol (DTT).
-
Iodoacetamide (IAA).
-
Sequencing-grade Trypsin.
-
Tris-HCl.
-
Urea.
-
Iodoacetyl resin or anti-thiophosphate ester antibody coupled to beads for enrichment.
-
Sep-Pak C18 columns for desalting.
Procedure:
-
Reduction and Alkylation of Cysteines:
-
To the protein lysate, add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C.
-
Add IAA to a final concentration of 25 mM and incubate for 30 minutes at room temperature in the dark.
-
-
Protein Digestion:
-
Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to below 1.5 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Enrichment:
-
Acidify the digest with trifluoroacetic acid (TFA).
-
Incubate the peptide mixture with iodoacetyl resin or anti-thiophosphate ester antibody-coupled beads to capture the PNBM-labeled (originally thiophosphorylated) peptides.[1]
-
Wash the resin/beads extensively with wash buffers of increasing stringency to remove non-specific binders.
-
-
Elution and Desalting:
-
Elute the captured peptides from the resin. For iodoacetyl resin, elution can be achieved with an oxidizing agent like oxone.[1] For antibody-based enrichment, a low pH elution buffer is typically used.
-
Desalt the eluted peptides using a Sep-Pak C18 column according to the manufacturer's instructions.
-
Dry the peptides in a vacuum centrifuge.
-
III. LC-MS/MS Analysis and Data Interpretation
Procedure:
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a solution compatible with mass spectrometry (e.g., 0.1% formic acid).
-
Analyze the peptide mixture using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.
-
-
Database Searching:
-
Search the resulting MS/MS spectra against a relevant protein database (e.g., Swiss-Prot) using a search engine like Mascot or Sequest.
-
Specify the variable modification corresponding to the PNBM-derivatized phosphoserine/threonine/tyrosine. The mass of the PNBM adduct on the phosphate must be correctly defined.
-
Include other potential modifications such as carbamidomethylation of cysteine (fixed) and oxidation of methionine (variable).
-
-
Data Analysis and Quantification:
-
Use software such as MaxQuant or Scaffold to filter and quantify the identified peptides and proteins.
-
For quantitative studies using methods like SILAC (Stable Isotope Labeling by Amino acids in Cell culture), calculate the ratios of heavy to light labeled peptides to determine the change in phosphorylation upon AS-kinase activity.
-
Filter the results to identify peptides that show a significant increase in the AS-kinase sample compared to the wild-type control. A fold-change of >2.5 is often considered significant.[7]
-
Conclusion
The use of this compound in conjunction with analog-sensitive kinases provides a robust and specific method for the discovery of direct kinase substrates. This chemical genetic approach allows for the elucidation of novel signaling pathways and provides valuable targets for further investigation in basic research and drug development. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers aiming to implement this powerful technique.
References
- 1. Identification of RSK substrates using an analog-sensitive kinase approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RSK is a principal effector of the RAS-ERK pathway for eliciting a coordinate, pro-motile/invasive gene program and phenotype in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. storage.imrpress.com [storage.imrpress.com]
- 5. abcam.cn [abcam.cn]
- 6. Generation and Characterization of ATP Analog-specific Protein Kinase Cδ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: p-Nitrobenzyl Mesylate (PNBM) Kinase Assay
Welcome to the technical support center for the p-Nitrobenzyl mesylate (PNBM) kinase assay. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their kinase assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the PNBM kinase assay in a question-and-answer format.
General Questions
Q1: What is the principle of the this compound (PNBM) kinase assay?
The PNBM kinase assay is a method to identify direct substrates of a specific kinase. The assay involves a two-step process. First, a kinase transfers a thiophosphate group from a modified ATP analog, adenosine 5'-O-(3-thiotriphosphate) (ATPγS), to its substrate. In the second step, the resulting thiophosphorylated substrate is alkylated by this compound (PNBM). This alkylation creates a unique epitope that can be specifically recognized by a thiophosphate ester-specific antibody, typically for detection by western blot.
Q2: What are the critical reagents for this assay?
The essential reagents include:
-
Your kinase of interest and its substrate.
-
ATPγS (adenosine 5'-O-(3-thiotriphosphate)).
-
This compound (PNBM).
-
A thiophosphate ester-specific antibody.
-
Kinase reaction buffer.
-
Reagents for SDS-PAGE and western blotting.
Troubleshooting: Weak or No Signal
Q3: I am not detecting any signal on my western blot. What are the possible causes and solutions?
A lack of signal is a common issue and can arise from several factors throughout the experimental workflow.
| Possible Cause | Solution |
| Inactive Kinase | Ensure the kinase is active. Test its activity using a known substrate and a standard kinase assay if possible. Confirm proper storage conditions. |
| Inefficient Thiophosphorylation | Optimize the kinase reaction conditions, including enzyme and substrate concentrations, incubation time, and temperature. Ensure the ATPγS concentration is optimal for your kinase. |
| Ineffective PNBM Alkylation | Prepare PNBM solution fresh in DMSO right before use. Ensure the final PNBM concentration is sufficient (typically 2.5 mM). Avoid reducing agents like DTT in the kinase buffer as they react with PNBM. |
| Poor Antibody Recognition | Verify the primary antibody's specificity and use it at the recommended dilution. Ensure the secondary antibody is compatible with the primary antibody and used at the correct concentration. |
| Inefficient Protein Transfer | Confirm successful protein transfer from the gel to the membrane using a reversible stain like Ponceau S. Optimize transfer time and voltage, especially for high or low molecular weight proteins. |
| Insufficient Protein Loading | Increase the amount of protein loaded onto the gel, especially for low-abundance substrates. A protein load of at least 20-30 µg per lane is recommended for whole-cell extracts.[1] |
Troubleshooting: High Background
Q4: My western blot shows high background, making it difficult to interpret the results. How can I reduce it?
High background can obscure specific signals. Here are common causes and their solutions:
| Possible Cause | Solution |
| Insufficient Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Use a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). Ensure the blocking buffer is fresh and well-dissolved.[2] |
| Antibody Concentration Too High | Titrate the primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Inadequate Washing | Increase the number and duration of washing steps after primary and secondary antibody incubations to remove unbound antibodies. Use a buffer containing a mild detergent like Tween 20 (e.g., TBST). |
| Membrane Drying | Ensure the membrane remains hydrated throughout the blocking, incubation, and washing steps. |
| Contaminated Buffers | Prepare fresh buffers and filter them to remove any particulate matter that can contribute to background. |
| Over-exposure | Reduce the exposure time during chemiluminescence detection. |
Troubleshooting: Non-Specific Bands
Q5: I am observing multiple non-specific bands on my western blot. What could be the reason?
Non-specific bands can arise from several sources, from non-specific antibody binding to protein degradation.
| Possible Cause | Solution |
| Non-specific Antibody Binding | Increase the stringency of the washing buffer (e.g., by slightly increasing the salt or detergent concentration). Use a more specific primary antibody if available. |
| Protein Degradation | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice to minimize protein degradation. |
| Cross-reactivity of Secondary Antibody | Run a control lane with only the secondary antibody to check for non-specific binding. Use a pre-adsorbed secondary antibody to reduce cross-reactivity. |
| High Protein Load | Overloading the gel can lead to protein aggregation and non-specific antibody binding. Try loading less protein per lane.[1] |
Quantitative Data Summary
Optimizing the concentrations of key reagents is crucial for a successful PNBM kinase assay. The following table provides typical concentration ranges. Note that these are starting points, and optimal concentrations may vary depending on the specific kinase and substrate.
| Parameter | Typical Concentration Range | Considerations |
| ATPγS | 10 µM - 200 µM | The optimal concentration is often near the Km of the kinase for ATP. Higher concentrations may be required for kinases with a lower affinity for ATPγS.[3][4] |
| Kinase | 10 ng - 500 ng per reaction | The optimal amount depends on the kinase's specific activity and should be determined empirically by performing a kinase titration. The goal is to be in the linear range of the assay.[5] |
| Substrate | 1 µg - 10 µg per reaction | The substrate concentration should ideally be at or above the Km of the kinase for that substrate to ensure maximal reaction velocity.[6] |
| PNBM | 2.5 mM - 5 mM | A final concentration of 2.5 mM is commonly used. Higher concentrations (e.g., 5 mM) may be necessary if the kinase buffer contains low levels of reducing agents. |
Experimental Protocols
Key Experiment: this compound (PNBM) Kinase Assay and Western Blot Detection
1. Kinase Reaction (20 µL total volume)
-
Prepare a master mix of the kinase reaction buffer. A typical buffer is 25 mM HEPES (pH 7.4), 10 mM MgCl₂, and 1 mM DTT (Note: DTT should be omitted if PNBM stability is a concern, or its concentration kept below 0.5 mM).
-
In a microcentrifuge tube, combine:
-
Kinase (e.g., 100 ng)
-
Substrate (e.g., 5 µg)
-
Kinase Reaction Buffer
-
ATPγS (to a final concentration of 50 µM)
-
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction by adding EDTA to a final concentration of 20 mM.
2. PNBM Alkylation
-
Prepare a 50 mM stock solution of PNBM in DMSO.
-
Add 1 µL of the 50 mM PNBM stock solution to the 20 µL kinase reaction (final concentration: 2.5 mM).
-
Incubate at room temperature for 1-2 hours.
3. SDS-PAGE and Western Blotting
-
Add 5 µL of 5X SDS-PAGE loading buffer to the alkylated reaction mixture.
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with the thiophosphate ester-specific primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Experimental workflow of the this compound (PNBM) kinase assay.
Caption: Troubleshooting decision tree for the PNBM kinase assay.
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. shop.carnabio.com [shop.carnabio.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ucl.ac.uk [ucl.ac.uk]
Technical Support Center: Optimizing p-Nitrobenzyl Mesylate (PNBM) Alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-Nitrobenzyl mesylate (PNBM) for alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PNBM) and what is its primary application?
A1: this compound (PNBM) is a thiol-specific alkylating reagent. Its primary application is in the identification of direct kinase substrates.[1] PNBM alkylates thiophosphorylated proteins, creating a thiophosphate ester epitope that can be specifically recognized by antibodies for detection via immunoblotting, immunoprecipitation, or immunoaffinity purification.[2]
Q2: How should I prepare and store a stock solution of PNBM?
A2: It is recommended to prepare a 50 mM stock solution of PNBM by dissolving it in fresh, moisture-free DMSO and vortexing.[3][4] For storage, one-time use aliquots can be kept at -20°C for up to one month.[4] Before use, the solution should be equilibrated to room temperature, and you should ensure no precipitate is present.[4]
Q3: What is a typical final concentration of PNBM in an alkylation reaction?
A3: A common starting final concentration for PNBM in an alkylation reaction is 2.5 mM. However, if the reaction buffer contains thiol-containing additives like DTT (at concentrations greater than 0.5 mM), it is advisable to increase the PNBM concentration to 5 mM.
Q4: What are the typical reaction times and temperatures for PNBM alkylation?
A4: A standard alkylation reaction with PNBM can be carried out for 1-2 hours at room temperature. Alternatively, the reaction can be performed overnight at 4°C.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Alkylation Yield | Presence of Thiol-Containing Additives: Reagents like DTT in the kinase reaction buffer can react with and consume PNBM. | - If possible, ensure the concentration of thiol-containing additives is below 0.5 mM.- If higher concentrations are necessary, increase the final PNBM concentration to 5 mM. |
| Degraded PNBM: PNBM can be sensitive to moisture. | - Prepare fresh PNBM stock solutions in anhydrous DMSO.- Store aliquots at -20°C and avoid repeated freeze-thaw cycles. | |
| Suboptimal Reaction Time/Temperature: The reaction may not have proceeded to completion. | - Increase the incubation time to the upper end of the recommended range (e.g., 2 hours at room temperature).- Consider an overnight incubation at 4°C. | |
| Inactive PNBM: The reagent may have degraded over time. | - Use a fresh vial of PNBM.- Check the purity of the PNBM if possible. | |
| High Background/Non-Specific Signal | Excess Unreacted PNBM: Residual PNBM can interfere with downstream applications like immunoprecipitation. | - After alkylation, remove excess PNBM using a size-exclusion column (e.g., PD-10). |
| Non-Specific Alkylation: PNBM may be reacting with other nucleophilic residues besides the target thiophosphate. | - While PNBM is thiol-specific, high concentrations or prolonged reaction times can lead to side reactions. Consider reducing the PNBM concentration or incubation time.- Ensure the pH of the reaction buffer is within the optimal range for thiophosphate alkylation (if known for your system). | |
| Precipitation Observed During Alkylation | Poor PNBM Solubility: The PNBM may be precipitating out of solution. | - This can sometimes occur and may not significantly affect the outcome of a Western blot analysis. If concerned, the precipitate can be removed by centrifugation after the reaction is complete. |
| Protein Precipitation: The addition of DMSO and PNBM may be causing the protein sample to precipitate. | - Ensure the final DMSO concentration is not excessively high (typically around 5%).- Perform the alkylation with gentle rotation for larger sample volumes to ensure proper mixing. |
Experimental Protocols
Preparation of PNBM Stock Solution
| Parameter | Value |
| Reagent | This compound (PNBM) |
| Solvent | Anhydrous DMSO |
| Stock Concentration | 50 mM |
| Storage | -20°C in single-use aliquots |
Procedure:
-
Weigh out the required amount of PNBM.
-
Dissolve the PNBM in the appropriate volume of anhydrous DMSO to achieve a 50 mM concentration (e.g., 11.56 mg of PNBM in 1 mL of DMSO).
-
Vortex the solution until the PNBM is completely dissolved.
-
Aliquot the stock solution into single-use tubes and store at -20°C.
Standard Alkylation Protocol for Kinase Substrates
| Parameter | Value |
| Final PNBM Concentration | 2.5 mM (or 5 mM with >0.5 mM thiols) |
| Final DMSO Concentration | ~5% |
| Reaction Temperature | Room Temperature or 4°C |
| Reaction Time | 1-2 hours or Overnight |
Procedure:
-
Perform the kinase reaction using ATP-gamma-S to introduce thiophosphates onto the substrate.
-
Following the kinase reaction, add the 50 mM PNBM stock solution to the reaction mixture to achieve the desired final concentration (e.g., add 1.5 µL of 50 mM PNBM to a 30 µL kinase reaction for a final concentration of 2.5 mM).
-
Briefly vortex the sample to ensure thorough mixing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. For sample volumes of 500 µL or greater, it is recommended to incubate with gentle end-over-end rotation.
-
After incubation, the sample is ready for downstream applications such as Western blotting or can be further purified to remove excess PNBM for applications like immunoprecipitation.
Visualizations
Caption: Workflow for the alkylation of thiophosphorylated proteins using PNBM.
Caption: Decision tree for troubleshooting low yield in PNBM alkylation reactions.
References
Technical Support Center: Utilizing p-Nitrobenzyl Mesylate for Kinase Substrate Identification
Welcome to the technical support center for the use of p-Nitrobenzyl mesylate (PNBM) in kinase substrate identification. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully employing this powerful technique.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound (PNBM) in a Western blot context?
A1: this compound (PNBM) is not used for general background reduction in standard Western blotting. Instead, it is a key reagent in a specific method for identifying direct substrates of protein kinases.[1][2] In this technique, a kinase reaction is performed using a modified ATP analog, ATP-gamma-S (ATPγS). The kinase transfers a thiophosphate group from ATPγS to its substrates. PNBM is then used to alkylate this thiophosphate group, creating a unique thiophosphate ester epitope. This epitope is subsequently detected on a Western blot using a specific antibody that recognizes the modified substrate.[1][3]
Q2: What is the mechanism of action for PNBM in this assay?
A2: PNBM is a thiol-specific alkylating reagent.[1] It covalently attaches a p-nitrobenzyl group to the sulfur atom of the thiophosphate moiety that has been transferred to the kinase substrate. This modification creates a stable thiophosphate ester that is specifically recognized by a dedicated primary antibody.
Q3: Why is BSA preferred over non-fat dry milk for blocking in this procedure?
A3: When detecting phosphorylated proteins, which is the principle of this assay, Bovine Serum Albumin (BSA) is the preferred blocking agent. Non-fat dry milk contains phosphoproteins, such as casein, which can cross-react with antibodies used for detection, leading to high background and false-positive signals.[4][5][6][7]
Q4: What are the critical reagents needed for this kinase substrate identification assay?
A4: The essential reagents include the kinase of interest, its putative substrate, ATP-gamma-S (ATPγS), this compound (PNBM), and a specific rabbit monoclonal anti-thiophosphate ester antibody for detection.
Troubleshooting Guide
High background or unexpected results can be common when optimizing any new technique. This guide addresses specific issues that may be encountered during the PNBM-based kinase substrate identification workflow.
| Problem | Possible Cause | Recommended Solution |
| High Background Across Entire Membrane | Insufficient Blocking: Non-specific antibody binding to the membrane. | Increase blocking time to 2 hours at room temperature or overnight at 4°C. Ensure the blocking agent is 3-5% BSA in TBST, as milk is not recommended for (thio)phosphorylation studies.[5][7][8] |
| Primary/Secondary Antibody Concentration Too High: Excess antibody can bind non-specifically. | Titrate both primary and secondary antibodies to determine the optimal dilution that provides a strong signal with low background.[4][6][9] | |
| Inadequate Washing: Unbound antibodies are not sufficiently removed. | Increase the number and duration of washes. Use a buffer containing a detergent like Tween-20 (e.g., TBST).[4][6][9] | |
| Non-specific Bands Appear | Secondary Antibody Cross-Reactivity: The secondary antibody may be binding to proteins other than the primary antibody. | Run a control lane with only the secondary antibody (no primary antibody) to check for non-specific binding.[8][9] Consider using a pre-adsorbed secondary antibody.[8] |
| Contaminated Buffers or Reagents: Bacterial growth or contaminants in buffers can cause spurious signals. | Prepare fresh buffers for each experiment. Filter blocking solutions if particles are present.[5] | |
| No Signal or Weak Signal for Target Substrate | Inefficient Kinase Reaction: The kinase may not be active, or reaction conditions may be suboptimal. | Ensure the kinase is active and optimize reaction time, temperature, and buffer components. |
| Ineffective PNBM Alkylation: The thiophosphorylated substrate is not being efficiently labeled. | Ensure the PNBM stock solution is fresh (prepare a 50 mM stock in DMSO) and used at the recommended concentration.[3] Equilibrate the solution to room temperature before use.[3] | |
| Inefficient Protein Transfer: The protein of interest may not have transferred effectively from the gel to the membrane. | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Consider using PVDF membranes for higher protein binding capacity, though they may require more stringent blocking.[4][9] |
Experimental Protocols & Methodologies
Key Reagent Preparation
A summary of key reagent preparations is provided below. Always refer to the manufacturer's instructions for specific details.
| Reagent | Preparation | Storage |
| This compound (PNBM) | Prepare a 50 mM stock solution (approx. 12 mg/mL) by dissolving in fresh DMSO and vortexing thoroughly.[3] | Store single-use aliquots at -20°C for up to one month.[3][10] |
| Blocking Buffer | 5% (w/v) Bovine Serum Albumin (BSA) in 1X Tris-Buffered Saline with 0.1% Tween-20 (TBST). | Prepare fresh for each experiment. |
| Wash Buffer | 1X Tris-Buffered Saline with 0.1% Tween-20 (TBST). | Store at room temperature. |
Detailed Experimental Workflow
This protocol outlines the key steps for identifying a direct kinase substrate using PNBM.
-
In Vitro Kinase Assay with ATPγS:
-
Incubate the active kinase with the purified substrate protein in kinase reaction buffer.
-
Initiate the reaction by adding ATP-gamma-S (ATPγS) to a final concentration of 100-200 µM.
-
Incubate at 30°C for 30-60 minutes.
-
Stop the reaction by adding EDTA to a final concentration of 20-50 mM.
-
-
PNBM Alkylation:
-
Add PNBM from the 50 mM stock solution to the kinase reaction mixture to a final concentration of 1-2 mM.
-
Incubate at room temperature for 1-2 hours to allow for the alkylation of the thiophosphate group.
-
Quench the alkylation reaction by adding SDS-PAGE loading buffer.
-
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE.[13]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[13]
-
Block the membrane in 5% BSA in TBST for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[13]
-
Incubate the membrane with the anti-thiophosphate ester primary antibody, diluted in 5% BSA in TBST, overnight at 4°C with gentle shaking.[11]
-
Wash the membrane three times for 10 minutes each with TBST.[13][14]
-
Incubate with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[13]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Proceed with chemiluminescent detection using an appropriate substrate.[12]
Visualizations
Workflow for Kinase Substrate Identification using PNBM
Caption: Experimental workflow for identifying kinase substrates.
Chemical Mechanism of PNBM Alkylation
Caption: Mechanism of epitope creation by PNBM alkylation.
References
- 1. This compound, 39628-94-9, 98 (HPLC) Sigma-Aldrich [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound (PNBM) | Hello Bio [hellobio.com]
- 4. clyte.tech [clyte.tech]
- 5. westernblot.cc [westernblot.cc]
- 6. sinobiological.com [sinobiological.com]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 9. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. fortislife.com [fortislife.com]
Technical Support Center: Cysteine Modification with p-Nitrobenzyl Mesylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-Nitrobenzyl mesylate (PNBM) for the alkylation of cysteine residues. The information provided is intended to help users mitigate potential side reactions and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound with cysteine?
The primary and intended reaction is the S-alkylation of the cysteine thiol group (-SH) to form a stable thioether bond. This is often used to protect the cysteine residue during peptide synthesis or to introduce a specific label or modification.[1][2]
Q2: What are the potential side reactions when using this compound to alkylate cysteine?
While this compound is a relatively specific alkylating agent for cysteine, side reactions can occur, particularly under non-optimized conditions.[3][4] Potential side reactions include:
-
N-alkylation: Alkylation of the N-terminal α-amino group or the ε-amino group of lysine residues.[5]
-
Histidine Alkylation: Alkylation of the imidazole ring of histidine residues.[4]
-
Over-alkylation: Dialkylation of the cysteine, though less common.
-
Oxidation: Oxidation of the cysteine thiol to form disulfides, especially if the reaction is not performed under an inert atmosphere.
Q3: How does pH affect the reaction between this compound and cysteine?
The pH of the reaction medium is a critical factor influencing both the rate of the primary reaction and the occurrence of side reactions. The thiol group of cysteine has a pKa of approximately 8.3.
-
Optimal pH for S-alkylation: A pH slightly below the pKa of the thiol group (around pH 7.0-8.0) generally provides a good balance between the nucleophilicity of the thiol and the minimization of side reactions.[6]
-
Higher pH (>8.5): At higher pH values, the deprotonated thiol (thiolate anion) is more nucleophilic, leading to a faster S-alkylation rate. However, the nucleophilicity of other groups, such as the amino groups of lysine (pKa ~10.5), also increases, raising the risk of N-alkylation.[4]
-
Lower pH (<7.0): At lower pH, the thiol group is protonated and less nucleophilic, slowing down the S-alkylation reaction. This can also lead to reduced selectivity as other nucleophiles might compete more effectively.[6]
Q4: Can this compound react with other amino acids?
Yes, besides cysteine, other amino acids with nucleophilic side chains can potentially react with this compound, especially under conditions that favor these side reactions (e.g., high pH, excess reagent). The most susceptible amino acids are:
-
Lysine: The ε-amino group can be alkylated.
-
Histidine: The imidazole ring is nucleophilic and can be alkylated. The reactivity is pH-dependent due to its pKa of ~6.0.[7][8][9]
-
Methionine: The thioether side chain can be alkylated, although this is generally less favorable than S-alkylation of cysteine.[10]
-
N-terminus: The free α-amino group at the N-terminus of a peptide or protein can also be a site of alkylation.
Troubleshooting Guide
This guide addresses common issues encountered during the alkylation of cysteine with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of S-Alkylated Product | Suboptimal pH: The reaction pH is too low, reducing the nucleophilicity of the cysteine thiol. | Adjust the reaction buffer to a pH between 7.0 and 8.0. |
| Reagent Instability: this compound may have degraded due to improper storage or handling. | Use fresh, high-quality this compound. Store it in a desiccator, protected from light and moisture. | |
| Insufficient Reagent: The molar ratio of this compound to cysteine is too low. | Increase the molar excess of this compound. A 1.1 to 1.5-fold excess is a good starting point. | |
| Disulfide Bond Formation: Cysteine residues have formed disulfide bonds and are unavailable for alkylation. | Ensure that a reducing agent (e.g., DTT, TCEP) is used prior to the addition of this compound to reduce any existing disulfide bonds. Note that the reducing agent should be removed or its concentration minimized before adding the alkylating agent to avoid quenching.[11] | |
| Presence of Multiple Products (Side Reactions) | High pH: The reaction pH is too high, leading to the alkylation of other nucleophilic residues like lysine and histidine. | Lower the reaction pH to the 7.0-8.0 range to improve selectivity for the cysteine thiol.[4] |
| Excess Alkylating Agent: A large excess of this compound increases the likelihood of non-specific reactions. | Reduce the molar excess of this compound. Perform a titration to find the optimal stoichiometry. | |
| Prolonged Reaction Time: Allowing the reaction to proceed for too long can promote the formation of side products. | Monitor the reaction progress by a suitable analytical method (e.g., HPLC, LC-MS) and quench the reaction once the desired product is formed. | |
| Product is Insoluble | Properties of the p-Nitrobenzyl Group: The addition of the aromatic, nonpolar p-nitrobenzyl group can decrease the solubility of the modified peptide or protein in aqueous solutions. | Perform the reaction in a solvent system that can accommodate both the starting material and the product. The addition of organic co-solvents like acetonitrile or DMSO may be necessary. |
| Difficulty in Purifying the Product | Similar Properties of Byproducts: Side products, such as N-alkylated species, may have similar chromatographic properties to the desired S-alkylated product, making purification challenging. | Optimize the reaction conditions to minimize the formation of side products. Employ high-resolution purification techniques like reversed-phase HPLC with a shallow gradient.[12] |
Experimental Protocols
Protocol 1: Selective S-Alkylation of a Cysteine-Containing Peptide in Solution
This protocol is a general guideline for the selective S-alkylation of a cysteine-containing peptide. Optimization may be required for specific peptides.
-
Peptide Preparation: Dissolve the cysteine-containing peptide in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). If the peptide may contain disulfide bonds, include a reduction step with 1-2 mM TCEP for 30 minutes at room temperature.
-
Reagent Preparation: Prepare a fresh stock solution of this compound (e.g., 100 mM in acetonitrile or DMSO).
-
Alkylation Reaction:
-
Add a 1.2-fold molar excess of the this compound stock solution to the peptide solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours. Protect the reaction from light.
-
-
Reaction Monitoring: Monitor the progress of the reaction by reversed-phase HPLC or LC-MS to determine the extent of product formation and the presence of any side products.
-
Quenching: Once the reaction is complete, quench any excess this compound by adding a small amount of a thiol-containing reagent, such as β-mercaptoethanol or N-acetylcysteine.
-
Purification: Purify the S-alkylated peptide using reversed-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry.
Visualizations
Reaction Scheme
Caption: S-alkylation of a cysteine residue with this compound.
Troubleshooting Logic
References
- 1. The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Histidine - Wikipedia [en.wikipedia.org]
- 8. The multiple roles of histidine in protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A pH-sensitive histidine residue as control element for ligand release from HLA-DR molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. S-Alkylation of cysteine-containing peptides using thianthenium salts as an alkyl source in flow - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Purification of cysteine-containing synthetic peptides via selective binding of the alpha-amino group to immobilised Cu2+ and Ni2+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: p-Nitrobenzyl Mesylate Alkylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete alkylation with p-Nitrobenzyl mesylate (PNBM).
Troubleshooting Guides & FAQs
This section addresses common issues encountered during alkylation reactions with this compound in a question-and-answer format.
Q1: Why is my alkylation reaction with this compound incomplete?
Incomplete alkylation can be attributed to several factors:
-
Suboptimal Reaction Conditions: The concentration of PNBM, reaction time, and temperature may not be optimal for your specific substrate.
-
Presence of Competing Nucleophiles: Other nucleophilic species in your reaction mixture can consume the PNBM, reducing the amount available to react with your target molecule. Thiol-containing reagents, such as DTT, are particularly reactive with PNBM.[1]
-
Side Reactions: PNBM can react with other nucleophilic residues on your protein or peptide, leading to a heterogeneous mixture of products and consumption of the alkylating agent.[2]
-
Steric Hindrance: The target site for alkylation may be sterically inaccessible, preventing the PNBM from reacting efficiently.
-
Reagent Instability: Although generally stable, prolonged storage or improper handling of PNBM could lead to degradation.
Q2: What are the common side reactions observed with this compound?
The primary desired reaction is the alkylation of thiophosphates. However, PNBM is a reactive electrophile and can alkylate other nucleophilic functional groups present in proteins and peptides. The most common side reaction is the alkylation of cysteine thiols.[2] Other potential sites for off-target alkylation include methionine, lysine, and the N-terminal amino group of peptides.[3][4]
Q3: How can I minimize side reactions and improve the specificity of my alkylation?
Optimizing your experimental protocol is key to minimizing unwanted side reactions:
-
Control Reagent Concentration: Use the lowest effective concentration of PNBM to favor the desired reaction. Systematic optimization of the PNBM concentration is recommended.[4]
-
Optimize Reaction Time and Temperature: Shorter reaction times or lower temperatures can help to reduce the extent of side reactions. A typical starting point is 1-2 hours at room temperature.[1]
-
Buffer Composition: Avoid nucleophilic buffers and additives. If a reducing agent is necessary for other steps, ensure its concentration is minimized (e.g., <0.5 mM DTT) or removed prior to adding PNBM.[1]
-
pH Control: The pH of the reaction can influence the nucleophilicity of different functional groups. Maintaining a stable and appropriate pH can help to favor the desired alkylation.
Q4: My protein has multiple cysteine residues. How can I selectively alkylate the thiophosphate?
This is a significant challenge due to the high reactivity of cysteine thiols. While complete selectivity is difficult to achieve, you can try the following:
-
Kinetic Control: By carefully controlling the reaction time and temperature, it may be possible to favor the faster reacting thiophosphate over the cysteine thiol.
-
Antibody-based Purification: Utilize antibodies that specifically recognize the thiophosphate ester epitope formed after alkylation to purify your target protein away from non-specifically alkylated species.[2]
Data Presentation
Table 1: Common Side Reactions in this compound Alkylation
| Nucleophilic Residue | Type of Side Reaction | Potential Impact on Experiment |
| Cysteine | S-alkylation (Thioether formation) | High - Major competing reaction, consumes PNBM.[2] |
| Methionine | S-alkylation | Moderate - Can affect protein structure and function.[3] |
| Lysine | N-alkylation | Low to Moderate - Can alter protein charge and interfere with downstream analysis like mass spectrometry.[4] |
| Peptide N-terminus | N-alkylation | Low to Moderate - Can interfere with certain analytical techniques.[4] |
Experimental Protocols
Protocol: Alkylation of Thiophosphorylated Proteins with this compound
This protocol is adapted for the specific use of PNBM to alkylate thiophosphorylated proteins, a common application in kinase substrate identification.
Materials:
-
Thiophosphorylated protein sample
-
This compound (PNBM)
-
Dimethyl sulfoxide (DMSO)
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.5)
-
Quenching solution (optional, e.g., 20 mM EDTA if quenching a kinase reaction)
Procedure:
-
Prepare PNBM Stock Solution: Prepare a fresh 50 mM stock solution of PNBM in high-quality, anhydrous DMSO. Vortex to ensure it is fully dissolved.[1]
-
Reaction Setup: In a microcentrifuge tube, combine your thiophosphorylated protein with the reaction buffer.
-
Initiate Alkylation: Add the PNBM stock solution to the reaction mixture to a final concentration of 2.5 mM. The final DMSO concentration should be around 5%.[1]
-
Note: The optimal final concentration of PNBM may need to be determined empirically for your specific system.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[1]
-
Quenching (Optional): If you need to stop the reaction at a specific time point, you can add a quenching reagent. For kinase reactions, adding EDTA to a final concentration that is twice the concentration of the metal ion (e.g., MgCl2) can be effective.[1]
-
Downstream Processing: Proceed with your downstream application, such as Western blotting or mass spectrometry. It is often recommended to remove excess PNBM, for example, by using a size-exclusion column.
Visualizations
Caption: Experimental workflow for the alkylation of thiophosphorylated proteins using this compound.
Caption: Troubleshooting logic for incomplete alkylation with this compound.
References
- 1. abcam.cn [abcam.cn]
- 2. A semisynthetic epitope for kinase substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficiency of PNBM Labeling
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their PNBM (N-(4-(perfluoro-tert-butyl)phenyl)maleimide) labeling experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the PNBM labeling workflow, offering potential causes and solutions in a question-and-answer format.
Question: Why is my PNBM labeling efficiency low or non-existent?
Answer:
Low or no labeling can stem from several factors, from the quality of the reagents to the reaction conditions. Here are the most common causes and how to address them:
-
Inactive Thiol Groups: The maleimide group of PNBM reacts specifically with free thiol (-SH) groups on cysteine residues. If these thiol groups have formed disulfide bonds, they are unavailable for labeling.[1][2]
-
Solution: Reduce disulfide bonds by treating your protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) before labeling.[1][3] Avoid DTT (dithiothreitol) as its own thiol groups will compete with the protein for PNBM labeling.[3] If TCEP is used, it may need to be removed before adding the maleimide reagent as it can still interfere with the labeling reaction.[3][4]
-
-
Hydrolyzed PNBM: Maleimide reagents are susceptible to hydrolysis in aqueous solutions, especially at higher pH, rendering them inactive.[4][5]
-
Incorrect Buffer Conditions: The pH and composition of the reaction buffer are critical for efficient labeling.
-
Insufficient PNBM Concentration: An inadequate molar excess of the PNBM reagent can lead to incomplete labeling.
Question: I'm observing non-specific labeling or protein precipitation. What could be the cause?
Answer:
Non-specific labeling and protein precipitation are often related and can compromise your experimental results.
-
Reaction with Other Residues: While maleimides are highly selective for thiols at neutral pH, at pH values above 8.0, they can react with primary amines, such as the side chain of lysine.[4]
-
Solution: Maintain the reaction pH between 7.0 and 7.5 to ensure chemoselectivity for thiol groups.[6][]
-
-
Protein Precipitation: Changes to the protein's surface properties after labeling, such as increased hydrophobicity, can lead to aggregation and precipitation.[9]
-
Solution:
-
Optimize the degree of labeling (DOL) by adjusting the PNBM to protein molar ratio. Over-labeling is a common cause of precipitation.[9]
-
If the PNBM reagent has poor aqueous solubility, use a co-solvent like DMSO or DMF, but be mindful of the final concentration to avoid denaturing your protein.[2]
-
Perform the labeling reaction at a suitable protein concentration, typically between 1-10 mg/mL.[10][11]
-
-
Question: How can I confirm that my protein is successfully labeled and determine the degree of labeling (DOL)?
Answer:
Verifying successful labeling and quantifying the extent of modification are crucial for reproducible experiments.
-
Determining the Degree of Labeling (DOL): The DOL, or the ratio of PNBM molecules to protein molecules, can be calculated using UV-Vis spectrophotometry.[1]
-
Method: Measure the absorbance of the conjugate solution at 280 nm (for the protein) and at the maximum absorbance wavelength of the PNBM probe. The protein concentration and DOL can then be calculated using the Beer-Lambert law and specific formulas that account for the absorbance contribution of the dye at 280 nm.[1][7]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature and incubation time for PNBM labeling?
A1: Typically, the reaction is carried out at room temperature for two hours or overnight at 4°C.[1][2] More sensitive proteins may benefit from the colder, longer incubation.[1]
Q2: How should I prepare my protein sample before labeling?
A2: Dissolve your protein in a suitable degassed buffer (e.g., PBS, Tris, HEPES) at a pH of 7.0-7.5.[1][10] If your protein contains disulfide bonds that need to be labeled, you must first reduce them with a 10-100-fold molar excess of TCEP.[1]
Q3: How do I remove excess, unreacted PNBM after the labeling reaction?
A3: It is critical to remove any free PNBM as it can interfere with downstream applications. Common methods include size-exclusion chromatography (e.g., spin desalting columns), dialysis, or HPLC.[1][11]
Q4: How should I store my PNBM-labeled protein conjugate?
A4: For best results, use the purified conjugate immediately.[1] For short-term storage (up to one week), keep it at 2-8°C in the dark. For long-term storage (up to a year), add a stabilizer like 5-10 mg/mL BSA and 0.01-0.03% sodium azide, or add 50% glycerol and store at -20°C.[1]
Q5: Can the thioether bond formed between PNBM and the protein be reversed?
A5: The thioether bond formed through the Michael addition reaction is generally stable.[] However, under certain conditions, such as in the presence of excess free thiols, a retro-Michael reaction can occur, leading to a loss of the label.[6] Some studies have shown that hydrolysis of the thiosuccinimide ring can occur, which can enhance the stability of the conjugate.[6][12]
Data Presentation
Table 1: Recommended Buffer Conditions for PNBM Labeling
| Parameter | Recommended Range/Value | Notes |
| Buffer | PBS, Tris, HEPES | Avoid buffers containing thiols (e.g., DTT) or primary amines (e.g., glycine).[1][5] |
| pH | 7.0 - 7.5 | Optimal for balancing thiol reactivity and maleimide stability.[6] |
| Concentration | 10 - 100 mM | Sufficient buffering capacity without interfering with the reaction.[1] |
Table 2: Key Reaction Parameters for Optimal PNBM Labeling
| Parameter | Recommended Ratio/Condition | Rationale |
| PNBM:Protein Molar Ratio | 10:1 to 20:1 | Ensures a sufficient excess of the labeling reagent to drive the reaction to completion.[1][7] |
| TCEP:Protein Molar Ratio (if used) | 10:1 to 100:1 | Effectively reduces disulfide bonds to free up thiol groups for labeling.[1] |
| Protein Concentration | 1 - 10 mg/mL | A good starting range to maximize labeling while minimizing aggregation.[10][11] |
| Incubation Temperature | Room Temperature or 4°C | Room temperature allows for a faster reaction, while 4°C is gentler on sensitive proteins.[1] |
| Incubation Time | 2 hours (Room Temp) or Overnight (4°C) | Provides sufficient time for the labeling reaction to proceed to completion.[1][2] |
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds with TCEP
-
Dissolve the protein in a degassed reaction buffer (e.g., 100 mM PBS, pH 7.2) to a final concentration of 1-10 mg/mL.[10][11]
-
Prepare a fresh stock solution of TCEP in the same buffer.
-
Add TCEP to the protein solution to a final 10-100-fold molar excess.[1]
-
Incubate the mixture for 20-30 minutes at room temperature.[7][10]
-
Proceed immediately to the PNBM labeling step. Note that removal of TCEP may be necessary for optimal labeling with some proteins.[3]
Protocol 2: PNBM Labeling of a Thiol-Containing Protein
-
Prepare a 10 mM stock solution of PNBM in anhydrous DMSO or DMF.[1] Vortex briefly to ensure it is fully dissolved.
-
To the (optionally reduced) protein solution, add the PNBM stock solution to achieve a final PNBM:protein molar ratio of 10:1 to 20:1 while stirring or vortexing.[1][7]
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon) and cap it tightly to prevent re-oxidation of thiols.[10][11]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark.[1][2]
-
After incubation, proceed to the purification step to remove excess PNBM.
Visualizations
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Saturation Fluorescence Labeling of Proteins for Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. biotium.com [biotium.com]
- 9. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Quenching p-Nitrobenzyl Mesylate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-Nitrobenzyl mesylate (PNBM). The information below will help you effectively quench reactions containing this potent alkylating agent.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to quench reactions containing this compound (PNBM)?
A1: this compound is a highly reactive and electrophilic alkylating agent. It is essential to quench any excess PNBM at the end of a reaction for several reasons:
-
Safety: Alkylating agents can be hazardous if not handled properly. Quenching deactivates the reactive PNBM, making the workup and purification process safer.
-
Preventing Side Reactions: Leaving unreacted PNBM in your mixture can lead to the alkylation of your desired product or other molecules during workup and purification, reducing your yield and complicating analysis.
-
Accurate Analysis: The presence of unreacted PNBM can interfere with analytical techniques used to assess the reaction's outcome.
Q2: What are the most effective quenching agents for this compound?
A2: The most effective quenching agents are nucleophiles that readily react with the electrophilic benzyl carbon of PNBM. The choice of quencher will depend on the specific conditions of your reaction and the nature of your product. Recommended quenchers fall into two main categories: amines and thiols.
-
Primary or Secondary Amines: These are highly effective due to their nucleophilicity. Piperidine and morpholine are excellent choices as they are volatile enough to be easily removed under vacuum.
-
Thiols: Mercaptoethanol is a good option as it is a potent nucleophile and relatively volatile.
Q3: How do I perform the quenching procedure in the lab?
A3: A general procedure for quenching a reaction containing excess PNBM is as follows. Always perform this procedure in a well-ventilated fume hood.
Experimental Protocol: Quenching of this compound with a Nucleophilic Amine
Objective: To effectively neutralize unreacted this compound in a reaction mixture.
Materials:
-
Reaction mixture containing excess this compound
-
Quenching agent (e.g., piperidine or morpholine)
-
Anhydrous solvent for dilution (e.g., dichloromethane or ethyl acetate)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Thin Layer Chromatography (TLC) plate (silica gel 60 F254)
-
TLC developing chamber and solvent system
-
UV lamp (254 nm)
Procedure:
-
Cool the Reaction Mixture: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the exothermicity of the quenching reaction.
-
Add the Quenching Agent: Slowly add an excess of the quenching agent (typically 3-5 equivalents relative to the initial amount of PNBM) to the stirred reaction mixture.
-
Monitor the Reaction by TLC: After the addition is complete, allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature. Monitor the disappearance of the PNBM spot on the TLC plate.
-
Aqueous Workup: Once the PNBM is consumed, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove acidic byproducts.
-
Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess volatile quencher.
Q4: How can I monitor the quenching reaction to ensure all the this compound is gone?
A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the consumption of PNBM.
-
Sample Preparation: Take a small aliquot of the reaction mixture before adding the quencher (this will be your starting material reference) and at time points after adding the quencher. Dilute these aliquots in a suitable solvent like ethyl acetate.
-
TLC Plate and Eluent: Use a silica gel TLC plate. A common eluent system is a mixture of ethyl acetate and hexanes. You may need to optimize the ratio to get good separation of your product from PNBM.
-
Visualization: this compound is UV active and will appear as a dark spot under a 254 nm UV lamp.[1][2] You can circle the spot with a pencil to mark its position. The reaction is complete when the PNBM spot is no longer visible in the lane corresponding to the quenched reaction mixture.
Q5: What are the common byproducts of a this compound reaction and its quenching? How do I remove them?
A5: The main byproducts to consider are:
-
p-Nitrobenzyl Alcohol: This can form if there is any water present in the reaction mixture, leading to hydrolysis of PNBM.
-
Quenched Adduct: The product of the reaction between PNBM and your quenching agent (e.g., N-(p-nitrobenzyl)piperidine).
-
Methanesulfonic Acid: This is a byproduct of the primary reaction and the quenching reaction.
These byproducts can typically be removed during the aqueous workup and subsequent purification steps (e.g., column chromatography). The methanesulfonic acid will be neutralized and removed by the aqueous base wash. The p-nitrobenzyl alcohol and the quenched adduct are generally more polar than the starting PNBM and can be separated from less polar products by silica gel chromatography.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Incomplete Quenching (PNBM spot persists on TLC) | Insufficient amount of quenching agent. | Add more quenching agent and continue to monitor by TLC. |
| Low reactivity of the quenching agent. | Switch to a more nucleophilic quencher (e.g., from a thiol to a primary amine). | |
| Reaction temperature is too low. | Allow the reaction to warm to room temperature for a longer period. | |
| Formation of a significant amount of p-Nitrobenzyl alcohol | Presence of water in the reaction mixture. | Ensure all reagents and solvents are anhydrous in future reactions. This byproduct can be removed by chromatography. |
| Difficulty removing the quenched adduct | The polarity of the adduct is very similar to the desired product. | Optimize your column chromatography conditions (e.g., try a different solvent system or a different stationary phase). |
Visualizations
Caption: Experimental workflow for quenching a this compound reaction.
Caption: General signaling pathway for quenching this compound.
References
Technical Support Center: Minimizing Non-Specific Binding of PNBM-Labeled Proteins
Welcome to the technical support center for minimizing non-specific binding of PNBM (N-[4-(p-maleimidophenyl)butyryl]biocytin)-labeled proteins. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their protein labeling experiments. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data summaries to ensure high-quality, specific labeling results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background and non-specific binding when using PNBM to label proteins?
High background and non-specific binding with PNBM-labeled proteins can stem from several factors throughout the experimental workflow. The most common causes include:
-
Excess Unreacted PNBM: Residual, unconjugated PNBM in the labeling reaction can bind non-specifically to surfaces or other proteins during subsequent detection steps.
-
Non-Specific Binding of the Labeled Protein: The PNBM-labeled protein itself may adhere non-specifically to surfaces (e.g., microplates, beads, membranes) or other cellular components.
-
Endogenous Biotin or Biotin-Binding Proteins: The biocytin moiety of PNBM can be recognized by endogenous biotin-binding proteins in the sample, leading to off-target signals.
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on solid supports (e.g., ELISA plates, western blot membranes) allows for the adherence of the labeled protein or detection reagents.[1][2]
-
Ineffective Washing: Inadequate washing steps fail to remove unbound or weakly bound labeled proteins and detection reagents, resulting in a higher background signal.[3][4][5][6]
-
Hydrophobic and Electrostatic Interactions: Proteins can non-specifically interact with surfaces and other molecules through hydrophobic or electrostatic forces.[7][8]
Q2: How can I prevent non-specific binding of the PNBM reagent itself?
To minimize non-specific binding of the PNBM reagent, consider the following:
-
Optimize PNBM Concentration: Use the lowest effective concentration of PNBM that provides a sufficient signal. Titrate the PNBM concentration to find the optimal balance between labeling efficiency and background.
-
Quench the Labeling Reaction: After the desired incubation time, quench the reaction to deactivate any unreacted maleimide groups. This can be achieved by adding a small molecule containing a thiol group, such as DTT or β-mercaptoethanol.
-
Remove Excess PNBM: It is crucial to remove all unconjugated PNBM after the labeling reaction. This is typically done through size-exclusion chromatography (e.g., a desalting column) or dialysis.
Q3: What are the best blocking agents to use for assays with PNBM-labeled proteins?
The choice of blocking agent is critical for reducing non-specific binding.[7][9][10][11] The ideal blocking agent will depend on the specific application (e.g., ELISA, Western blot, cell-based assays).
-
Bovine Serum Albumin (BSA): A commonly used blocking agent that is effective in many applications.[8][9][12] A concentration of 1-5% (w/v) in a suitable buffer (e.g., PBS or TBS) is a good starting point.
-
Non-fat Dry Milk: A cost-effective alternative to BSA, typically used at a concentration of 5% (w/v).[9] However, it should be avoided in applications involving biotin-streptavidin detection systems, as milk contains endogenous biotin.[2]
-
Normal Serum: Using serum from the same species as the secondary antibody can help block non-specific binding sites.[11][13]
-
Commercial Blocking Buffers: Several optimized commercial blocking buffers are available that may offer superior performance for specific applications.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with PNBM-labeled proteins.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Across Entire Surface (e.g., plate, membrane) | 1. Inadequate blocking.[1][14] 2. Insufficient washing.[3][4][5][6] 3. Concentration of labeled protein is too high. | 1. Increase the concentration of the blocking agent (e.g., from 3% to 5% BSA). 2. Increase the duration and/or number of wash steps.[3][4] 3. Optimize the concentration of the PNBM-labeled protein by performing a titration. |
| Non-Specific Bands on a Western Blot | 1. Cross-reactivity of the detection reagent (e.g., streptavidin-HRP). 2. The labeled protein is binding to other proteins in the lysate. 3. Protein degradation leading to smaller, labeled fragments.[5] | 1. Run a control lane with only the detection reagent to check for non-specific binding. 2. Increase the stringency of the wash buffer (e.g., by adding a mild detergent like Tween-20).[3][12] 3. Add protease inhibitors to your sample preparation buffers. |
| High Signal in Negative Control Wells (ELISA) | 1. Unincorporated PNBM is still present. 2. The detection reagent is binding non-specifically. 3. Contaminated reagents or buffers.[15] | 1. Ensure complete removal of free PNBM after the labeling reaction using size-exclusion chromatography or dialysis. 2. Run a control with no labeled protein to assess the background from the detection reagent. 3. Use fresh, high-quality reagents and filter-sterilize buffers. |
| Patchy or Uneven Background | 1. Incomplete mixing of reagents. 2. The membrane or plate was allowed to dry out.[4] | 1. Ensure all solutions are mixed thoroughly before and during incubations. 2. Keep the surface consistently moist throughout the experiment. |
Experimental Protocols
Protocol 1: PNBM Labeling of a Protein with a Free Cysteine
This protocol outlines the general steps for labeling a purified protein containing a free cysteine residue with PNBM.
-
Protein Preparation:
-
Dissolve the purified protein in a suitable buffer (e.g., phosphate buffer, pH 6.5-7.5). The buffer should be free of primary amines and thiols.
-
If the protein has a tag with a free cysteine (e.g., a C-terminal cysteine tag), ensure it is accessible for labeling.
-
-
PNBM Solution Preparation:
-
Dissolve PNBM in a water-miscible organic solvent such as DMSO or DMF to create a stock solution (e.g., 10 mM).
-
-
Labeling Reaction:
-
Add the PNBM stock solution to the protein solution at a molar ratio of 10-20 moles of PNBM per mole of protein. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction (Optional but Recommended):
-
Add a thiol-containing reagent such as DTT or β-mercaptoethanol to a final concentration of 1-10 mM to quench any unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Unconjugated PNBM:
-
Separate the PNBM-labeled protein from the unreacted PNBM and quenching reagent using a desalting column (size-exclusion chromatography) equilibrated with the desired storage buffer.
-
Alternatively, perform dialysis against a large volume of the storage buffer.
-
-
Characterization of Labeled Protein:
-
Determine the degree of labeling by measuring the protein concentration (e.g., using a BCA assay) and the biotin concentration (e.g., using a HABA assay).
-
Protocol 2: Minimizing Non-Specific Binding in an ELISA-based Assay
This protocol provides a general workflow for an ELISA-type assay using a PNBM-labeled protein, with a focus on minimizing non-specific binding.
-
Coating:
-
Coat the microplate wells with the target antigen or antibody in a suitable coating buffer.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Incubation with PNBM-Labeled Protein:
-
Dilute the PNBM-labeled protein in blocking buffer to the desired concentration.
-
Add the diluted labeled protein to the wells and incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate five times with wash buffer. Increase the soaking time for each wash to 30-60 seconds to improve removal of unbound protein.
-
-
Detection:
-
Add the detection reagent (e.g., streptavidin-HRP) diluted in blocking buffer.
-
Incubate for 30-60 minutes at room temperature.
-
-
Washing:
-
Wash the plate five to seven times with wash buffer.
-
-
Substrate Addition and Reading:
-
Add the substrate and stop the reaction according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength.
-
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data to optimize your experiments and minimize non-specific binding.
Table 1: Optimization of Blocking Agent Concentration
| Blocking Agent | Concentration (% w/v) | Signal (Absorbance) | Background (Absorbance) | Signal-to-Noise Ratio |
| BSA | 1 | 0.85 | 0.20 | 4.25 |
| BSA | 3 | 0.82 | 0.10 | 8.20 |
| BSA | 5 | 0.78 | 0.08 | 9.75 |
| Non-fat Dry Milk | 5 | 0.75 | 0.15 | 5.00 |
Table 2: Effect of Wash Step Number on Background
| Number of Washes | Signal (Absorbance) | Background (Absorbance) | Signal-to-Noise Ratio |
| 3 | 0.90 | 0.25 | 3.60 |
| 5 | 0.88 | 0.12 | 7.33 |
| 7 | 0.85 | 0.09 | 9.44 |
Visualizing Experimental Workflows and Logical Relationships
PNBM Protein Labeling Workflow
Caption: Workflow for labeling a protein with PNBM.
Troubleshooting Logic for High Background
Caption: Troubleshooting logic for high background issues.
References
- 1. Immunostaining of Biocytin-filled and Processed Sections for Neurochemical Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blocking Buffers for Western Blot and ELISA | Thermo Fisher Scientific - IE [thermofisher.com]
- 3. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On-chip background noise reduction for cell-based assays in droplets - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 5. arp1.com [arp1.com]
- 6. benchchem.com [benchchem.com]
- 7. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 8. nicoyalife.com [nicoyalife.com]
- 9. mdpi.com [mdpi.com]
- 10. azolifesciences.com [azolifesciences.com]
- 11. Blocking Strategies for IHC | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. corning.com [corning.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
Technical Support Center: Choosing and Using Anti-Thiophosphate Ester Antibodies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting and utilizing anti-thiophosphate ester antibodies for the detection of direct kinase substrates.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using anti-thiophosphate ester antibodies to detect direct kinase substrates?
A1: This technique is a powerful method for identifying the direct substrates of a specific kinase. It involves a two-step process:
-
Thiophosphorylation: An in vitro or in situ kinase reaction is performed using an ATP analog, adenosine 5'-O-(3-thiotriphosphate) (ATPγS), instead of ATP. The kinase of interest transfers the thiophosphate group from ATPγS to its direct substrates on serine, threonine, or tyrosine residues.[1]
-
Alkylation and Detection: The thiophosphorylated substrate is then alkylated, typically with p-nitrobenzyl mesylate (PNBM). This creates a stable and unique thiophosphate ester epitope that is specifically recognized by an anti-thiophosphate ester antibody.[1] This allows for the specific detection of proteins that were directly modified by the kinase of interest.
Q2: Which is the most well-validated anti-thiophosphate ester antibody clone?
A2: The rabbit monoclonal antibody, clone 51-8, is a well-validated and highly cited tool for detecting direct kinase substrates.[1] Its specificity for the alkylated thiophosphate ester makes it a reliable choice for many researchers.[1] However, other clones are available, and the best choice may depend on your specific application and experimental setup. It is always recommended to validate the antibody in your own experiments.
Q3: Can I use these antibodies to detect endogenous phosphorylation?
A3: No, these antibodies are not designed to detect standard protein phosphorylation. They specifically recognize the thiophosphate ester epitope that is artificially created by the kinase reaction with ATPγS followed by alkylation.[1] This is a key feature of the method, as it allows for the specific labeling and detection of the substrates of a particular kinase of interest in a controlled manner.
Q4: What are the key applications for anti-thiophosphate ester antibodies?
A4: These antibodies are primarily used in applications to identify and validate direct kinase substrates. Common applications include:
-
Western Blotting (WB): To detect and confirm the thiophosphorylation of a substrate by a specific kinase.
-
Immunoprecipitation (IP): To enrich and isolate thiophosphorylated substrates from a complex mixture for further analysis, such as mass spectrometry.[2]
-
Immunofluorescence (IF): To visualize the subcellular localization of direct kinase substrates.
Comparison of Anti-Thiophosphate Ester Antibody Clones
Choosing the right antibody clone is critical for the success of your experiments. Below is a summary of commercially available clones. Note that while clone 51-8 is the most extensively cited, validation in your specific experimental context is always recommended for any antibody.
| Feature | Clone 51-8 | Clone SD2020 | Clone CBACN-551 | Clone TE3131 |
| Host Species | Rabbit | Rabbit | Rabbit | Rabbit |
| Clonality | Monoclonal | Recombinant Monoclonal | Recombinant Monoclonal | Monoclonal |
| Isotype | IgG | IgG | IgG | IgG |
| Validated Applications | WB, IP | IP | IP | IP |
| Immunogen | Proprietary | Thiophosphate ester linked to KLH | Thiophosphate ester lined to KLH | Thiophosphate ester-KLH |
| Specificity | Specific to thiophosphorylated amino acids after alkylation | Presumed to be specific to thiophosphate esters | Presumed to be specific to thiophosphate esters | Presumed to be specific to thiophosphate esters |
| Citations | Highly cited | Limited citation data available | Limited citation data available | Limited citation data available |
Experimental Workflow and Signaling Pathway Diagrams
To better understand the experimental process and the context of kinase signaling, the following diagrams are provided.
Detailed Experimental Protocols
1. In Vitro Kinase Assay Followed by Western Blotting
This protocol is a general guideline and should be optimized for your specific kinase and substrate.
-
Materials:
-
Active kinase of interest
-
Substrate protein
-
ATPγS
-
This compound (PNBM)
-
Kinase reaction buffer (specific to your kinase)
-
EDTA
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Anti-thiophosphate ester antibody (e.g., clone 51-8, diluted 1:5000)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
-
Procedure:
-
Kinase Reaction:
-
Set up the kinase reaction in your kinase-specific buffer. A typical reaction may contain 1-5 µg of substrate and 10-100 ng of active kinase.
-
Include essential controls: "No Kinase," "No ATPγS" (or ATP only), and "No Substrate."
-
Add ATPγS to a final concentration of 100 µM.
-
Incubate at 30°C for 30-60 minutes.
-
-
Alkylation:
-
Stop the kinase reaction by adding EDTA to a final concentration of 20 mM.
-
Add PNBM to a final concentration of 2.5 mM.
-
Incubate at room temperature for 1-2 hours.
-
Prepare a "No PNBM" control by omitting this step for one of the complete reaction tubes.
-
-
Western Blotting:
-
Separate the reaction products on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-thiophosphate ester antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and image the results.
-
-
-
Expected Results: A strong signal should only be observed in the lane containing the kinase, substrate, ATPγS, and PNBM. No signal should be detected in the control lanes.[1]
2. Immunoprecipitation of Thiophosphorylated Substrates
This protocol is adapted for the enrichment of thiophosphorylated proteins.
-
Procedure:
-
Perform the in vitro kinase reaction and alkylation as described above.
-
Add cell lysate (e.g., 1 mg/ml) to the reaction mixture.
-
Add the anti-thiophosphate ester antibody (e.g., 1-2 µg) and incubate with gentle rocking overnight at 4°C.
-
Add Protein A/G agarose or magnetic beads and incubate for 1-2 hours at 4°C.
-
Wash the beads 3-5 times with a suitable wash buffer (e.g., RIPA buffer).
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluate by Western blotting with the same or another antibody.
-
3. Immunofluorescence for Subcellular Localization (Adapted Protocol)
-
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips. If necessary, treat cells to activate the kinase of interest.
-
Permeabilization and Kinase Reaction:
-
Fix and permeabilize cells using a method appropriate for your target protein (e.g., 4% paraformaldehyde followed by 0.25% Triton X-100 in PBS).
-
Wash cells with kinase reaction buffer.
-
Incubate the cells with the kinase reaction mixture containing the active kinase and ATPγS. This step requires significant optimization regarding the concentration of the kinase, ATPγS, and incubation time.
-
-
Alkylation:
-
Stop the kinase reaction and wash the cells.
-
Incubate cells with PNBM in a suitable buffer. The concentration and incubation time will need to be optimized to ensure efficient alkylation without causing excessive background.
-
-
Immunostaining:
-
Block the cells with a suitable blocking buffer.
-
Incubate with the primary anti-thiophosphate ester antibody.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
-
Troubleshooting Guides
1. Western Blotting
| Problem | Possible Cause | Suggested Solution |
| No Signal | Inefficient kinase activity | Ensure your kinase is active and use an appropriate buffer. |
| Inefficient alkylation | Prepare fresh PNBM solution. Ensure the absence of high concentrations of reducing agents like DTT in the kinase buffer. | |
| Antibody not working | Use a validated antibody clone and the recommended dilution. Include a positive control. | |
| High Background | Non-specific antibody binding | Increase the stringency of washes. Use a different blocking agent (e.g., BSA instead of milk). |
| Aggregated PNBM | Ensure PNBM is fully dissolved in DMSO before adding to the reaction. | |
| Non-specific Bands | Kinase phosphorylating other proteins in the lysate (if used) | Perform the kinase reaction with purified components if possible. |
| Cross-reactivity of the antibody | Run proper controls (No Kinase, No ATPγS, No PNBM) to confirm specificity. |
2. Immunoprecipitation
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Precipitated Protein | Inefficient immunoprecipitation | Increase the amount of antibody or lysate. Optimize incubation times. |
| Loss of thiophosphate ester epitope | Ensure complete alkylation and avoid harsh buffer conditions. | |
| High Background/Non-specific Binding | Proteins binding non-specifically to beads or antibody | Pre-clear the lysate with beads alone. Increase the number and stringency of washes. |
| Too much antibody used | Titrate the antibody to find the optimal concentration. |
3. Immunofluorescence
| Problem | Possible Cause | Suggested Solution |
| No/Weak Signal | Inefficient in-cell kinase reaction or alkylation | Optimize the concentrations of kinase, ATPγS, and PNBM, as well as incubation times. |
| Inaccessible epitope after fixation/permeabilization | Try different fixation and permeabilization methods. | |
| High Background | Autofluorescence | Include an unstained control. Use an autofluorescence quenching reagent if necessary. |
| Non-specific antibody binding | Optimize antibody concentrations and blocking conditions. | |
| Incomplete removal of PNBM | Ensure thorough washing after the alkylation step. |
References
Validation & Comparative
A Comparative Guide to Validating Kinase Substrates: p-Nitrobenzyl Mesylate and Alternatives
For researchers, scientists, and drug development professionals, the accurate identification of kinase substrates is a critical step in dissecting signaling pathways and developing targeted therapeutics. This guide provides an objective comparison of the p-Nitrobenzyl mesylate (PNBM) method for validating kinase substrates against other widely used techniques, supported by experimental data and detailed protocols.
The phosphorylation of proteins by kinases is a fundamental cellular process, and identifying the direct substrates of a specific kinase is key to understanding its biological function. The this compound (PNBM) method offers a powerful chemical-genetic approach to covalently label and identify these substrates. This guide will delve into the PNBM workflow, compare its performance with alternative methods, and provide the necessary protocols to implement these techniques in your research.
The this compound (PNBM) Approach: A Chemical Tag for Kinase Substrates
The PNBM method is a powerful tool for identifying direct kinase substrates and relies on the use of an analog-sensitive (AS) kinase.[1][2] These engineered kinases have a modified ATP-binding pocket that allows them to utilize a bulky ATP analog, ATPγS (adenosine 5'-O-(3-thiotriphosphate)), which is not efficiently used by wild-type kinases.[2] The AS kinase transfers a thiophosphate group from ATPγS to its direct substrates. This thiophosphate group then serves as a chemical handle that can be alkylated by PNBM.[3] The resulting thiophosphate ester creates a unique epitope that can be specifically recognized by antibodies, allowing for the detection and isolation of the kinase's direct substrates.[3][4]
Performance Comparison of Kinase Substrate Validation Methods
Choosing the right method for kinase substrate validation depends on various factors, including the specific research question, available resources, and desired throughput. Below is a comparison of the PNBM method with other common techniques.
| Method | Principle | Advantages | Disadvantages |
| This compound (PNBM) | Covalent labeling of thiophosphorylated substrates from analog-sensitive kinases.[1] | High specificity for direct substrates.[1] Enables both detection (Western blot) and enrichment (immunoprecipitation).[3] | Requires generation of an analog-sensitive kinase mutant.[1] Potential for off-target alkylation of cysteine residues by PNBM.[4] |
| Radiometric Assays ([γ-³²P]ATP) | Incorporation of a radiolabeled phosphate group from [γ-³²P]ATP into substrates.[5] | "Gold standard" for quantifying kinase activity due to high sensitivity and direct measurement.[5][6][7] Simple and inexpensive.[5][6] | Requires handling of radioactive materials and specialized disposal.[8] Does not differentiate between substrate phosphorylation and kinase autophosphorylation without additional steps.[8] |
| Mass Spectrometry (MS)-Based Phosphoproteomics | Identification and quantification of phosphorylation sites on a proteome-wide scale.[1] | High-throughput and provides site-specific phosphorylation information.[9] Can be used for in vivo substrate identification.[1] | May not distinguish between direct and indirect substrates.[1] Requires sophisticated instrumentation and bioinformatics analysis.[1] |
| Proximity Labeling (e.g., BioID, APEX) | Biotinylation of proteins in close proximity to a kinase of interest.[10][11][12] | Identifies substrates in their native cellular context.[13] Can capture transient or weak interactions.[14] | Biotinylated proteins are not necessarily direct substrates.[13] Requires expression of a fusion protein.[11] |
| Peptide/Protein Arrays | In vitro phosphorylation of a library of peptides or proteins by a purified kinase.[1] | High-throughput screening for potential substrates and consensus motifs.[15] | In vitro phosphorylation may not reflect in vivo specificity.[1] Prone to artifacts and may not provide phosphosite information.[1] |
Experimental Protocols
This compound (PNBM) Kinase Substrate Validation Protocol
This protocol is adapted from established methods for the identification of direct kinase substrates using an analog-sensitive kinase.[1]
1. In Vitro Kinase Reaction:
-
Prepare a reaction mixture containing the purified analog-sensitive kinase, the putative substrate (e.g., cell lysate or purified protein), and a kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol).
-
Initiate the reaction by adding ATPγS to a final concentration of 100 µM.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction by adding EDTA to a final concentration of 20 mM.
2. PNBM Alkylation:
-
Add PNBM (dissolved in DMSO) to the reaction mixture to a final concentration of 1-2 mM.
-
Incubate at room temperature for 1-2 hours.
3. Detection/Enrichment:
-
For Western Blotting: Add SDS-PAGE loading buffer to the alkylated reaction, resolve the proteins by SDS-PAGE, and transfer to a membrane. Probe the membrane with an anti-thiophosphate ester antibody.
-
For Mass Spectrometry: The alkylated substrates can be enriched using an anti-thiophosphate ester antibody coupled to beads. The enriched proteins are then digested, and the resulting peptides are analyzed by LC-MS/MS to identify the substrates and phosphorylation sites.
Radiometric Kinase Assay Protocol ([γ-³²P]ATP)
This protocol provides a basic framework for a radiometric kinase assay.[16][17]
1. Reaction Setup:
-
Prepare a master mix containing kinase reaction buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT), the substrate peptide or protein, and the kinase.
-
Initiate the reaction by adding [γ-³²P]ATP.
2. Incubation and Termination:
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose paper.[18]
3. Washing and Detection:
-
Wash the P81 paper several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.[18]
-
Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.[18]
Proximity Labeling (BioID) Protocol for Kinase Substrate Identification
This protocol outlines a general workflow for identifying kinase interaction partners using BioID.[13][19]
1. Cell Line Generation:
-
Generate a stable cell line expressing the kinase of interest fused to a promiscuous biotin ligase (e.g., BirA*).
2. Biotin Labeling:
-
Culture the cells in the presence of excess biotin for 18-24 hours.
3. Cell Lysis and Protein Enrichment:
-
Lyse the cells under denaturing conditions to disrupt protein-protein interactions while preserving the biotinylation.
-
Enrich the biotinylated proteins using streptavidin-coated beads.
4. Identification of Interacting Proteins:
-
Elute the bound proteins and identify them by mass spectrometry.
-
Compare the identified proteins to a control cell line (e.g., expressing only the biotin ligase) to identify specific interactors.
Visualizing the Workflows
To better illustrate the experimental processes and signaling concepts, the following diagrams have been generated using the DOT language.
References
- 1. Current technologies to identify protein kinase substrates in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 5. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid determination of multiple linear kinase substrate motifs by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interrogating Kinase-Substrate Relationships with Proximity Labeling and Phosphorylation Enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interrogating Kinase–Substrate Relationships with Proximity Labeling and Phosphorylation Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deciphering molecular interactions by proximity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Endogenous Kinase Substrates by Proximity Labeling Combined with Kinase Perturbation and Phosphorylation Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Profiling the Substrate Specificity of Protein Kinases by On-Bead Screening of Peptide Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identifying Kinase Substrates via a Heavy ATP Kinase Assay and Quantitative Mass Spectrometry [ouci.dntb.gov.ua]
- 18. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
Cysteine Alkylation Showdown: p-Nitrobenzyl Mesylate vs. Iodoacetamide
In the landscape of proteomics and drug development, the precise modification of cysteine residues is a critical step for structural and functional studies of proteins. Cysteine's reactive thiol group necessitates alkylation to prevent disulfide bond formation and to introduce tags for analysis. Among the arsenal of alkylating agents, iodoacetamide (IAA) has long been a workhorse. This guide provides a detailed comparison between IAA and a less conventional reagent, p-Nitrobenzyl mesylate (PNBM), offering researchers and scientists a comprehensive overview of their respective merits and drawbacks, supported by available experimental data.
At a Glance: Key Performance Indicators
While iodoacetamide is a well-characterized and ubiquitously used reagent for general cysteine alkylation in proteomics, this compound is primarily employed in a more specialized application: the identification of kinase substrates. In this context, PNBM alkylates a thiophosphate moiety introduced by a kinase, and its reaction with cysteine thiols is often considered an off-target event. This fundamental difference in their primary applications means that direct, head-to-head comparative data for general cysteine alkylation is scarce. The following tables summarize the available quantitative data for each reagent.
Table 1: Quantitative Performance Comparison
| Parameter | This compound (PNBM) | Iodoacetamide (IAA) |
| Reaction Rate | Data not available for direct cysteine alkylation. | Relatively fast; reaction completion is typically achieved in 30-60 minutes at room temperature. |
| Specificity for Cysteine | Primarily targets thiophosphates; cysteine alkylation is a known side reaction. | High, but off-target reactions can occur at higher concentrations and pH.[1] |
| Common Side Reactions | Alkylation of cysteine. Other potential off-target reactions with nucleophilic amino acid side chains are likely but not extensively documented in a proteomics context. | Alkylation of Lys, His, Met, Asp, Glu, and the N-terminus.[1][2] |
| Optimal pH | Data not available for general cysteine alkylation. The kinase reaction is typically performed at physiological pH (~7.5). | 7.5 - 8.5 (slightly alkaline to favor the more nucleophilic thiolate form of cysteine).[3] |
| Use in Proteomics | Specialized (kinase substrate identification). | Very common (general cysteine alkylation).[4] |
Table 2: Iodoacetamide Reaction Conditions for Complete Cysteine Alkylation
| Parameter | Recommended Condition | Reference |
| Concentration | 14 mM | [5] |
| Temperature | Room Temperature | [5] |
| Reaction Time | 30 minutes | [5] |
| pH | ~8.2 | [5] |
Delving Deeper: Reaction Mechanisms and Specificity
Both this compound and iodoacetamide alkylate cysteine via a nucleophilic substitution reaction (SN2). The deprotonated thiol group of cysteine (thiolate) acts as a nucleophile, attacking the electrophilic carbon atom of the alkylating agent.
Iodoacetamide is a classic SN2 reagent where the iodine atom serves as a good leaving group. Its reactivity is directed towards the nucleophilic thiolate anion of cysteine. While highly specific for cysteines under controlled conditions, its electrophilicity can lead to off-target reactions with other nucleophilic amino acid residues, particularly at higher pH values and concentrations. Common off-target modifications include the alkylation of lysine, histidine, methionine, and the N-terminus of peptides.[1][2]
This compound , on the other hand, is a benzylic mesylate. The mesylate group is an excellent leaving group, and the benzyl group is activated by the electron-withdrawing nitro group at the para position, making the benzylic carbon highly electrophilic. While its primary documented use is the alkylation of the even more nucleophilic thiophosphate group, its reactivity with cysteine thiols is a well-acknowledged side reaction in that context. The broader off-target profile of PNBM in a complex proteome has not been as extensively studied as that of iodoacetamide.
Visualizing the Chemistry and Workflows
To better understand the processes involved, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.
Caption: SN2 reaction mechanisms for cysteine alkylation.
Caption: General experimental workflow for protein alkylation.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are typical protocols for cysteine alkylation using iodoacetamide in a standard proteomics workflow and for this compound in the context of kinase substrate identification.
Protocol 1: Cysteine Alkylation with Iodoacetamide (In-Solution)
This protocol is a standard procedure for preparing protein samples for mass spectrometry analysis.
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Iodoacetamide (IAA) solution (freshly prepared, light-sensitive)
-
Quenching solution (e.g., DTT)
-
Trypsin solution
-
Formic acid
Procedure:
-
Reduction: To the protein solution, add DTT to a final concentration of 10 mM. Incubate for 1 hour at 37°C to reduce all disulfide bonds.
-
Alkylation: Cool the sample to room temperature. Add freshly prepared IAA solution to a final concentration of 55 mM. Incubate for 30 minutes at room temperature in the dark.
-
Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.
-
Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Acidification: Stop the digestion by adding formic acid to a final concentration of 1%. The sample is now ready for desalting and mass spectrometry analysis.
Protocol 2: Alkylation with this compound (for Kinase Substrates)
This protocol is adapted from methods for identifying direct kinase substrates. Note that in this context, the primary target is a thiophosphate, and cysteine alkylation is a secondary reaction.
Materials:
-
Kinase reaction mixture containing thiophosphorylated protein
-
This compound (PNBM) stock solution (e.g., 50 mM in DMSO)
Procedure:
-
Alkylation: Following the kinase reaction with ATPγS, add the PNBM stock solution directly to the reaction mixture to a final concentration of 2.5 mM.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Sample Preparation: The sample can then be prepared for downstream analysis, such as Western blotting with a thiophosphate ester-specific antibody or mass spectrometry.
Conclusion: Choosing the Right Reagent
The choice between this compound and iodoacetamide for cysteine alkylation is highly dependent on the experimental goal.
Iodoacetamide remains the gold standard for general, non-specific alkylation of all cysteine residues in a protein or proteome. Its reactivity and side reactions are well-documented, allowing for optimization of reaction conditions to maximize specificity. It is the reagent of choice for standard bottom-up proteomics workflows where the primary goal is to prevent disulfide bond reformation and ensure complete protein digestion and peptide identification.
This compound , in its current documented usage, is a specialized tool for the chemical derivatization of thiophosphate groups in kinase assays. While it does alkylate cysteines, its efficiency, kinetics, and off-target profile for this specific purpose in a complex proteome are not as thoroughly characterized as those of iodoacetamide. Researchers considering PNBM for general cysteine alkylation should be aware of this lack of comprehensive data and the potential for unforeseen side reactions.
For researchers in proteomics and drug development, a thorough understanding of the chemical properties and reaction parameters of these reagents is paramount for obtaining high-quality, reproducible data. While iodoacetamide's utility is broad and well-established, the specialized reactivity of this compound highlights the diverse chemical tools available to probe the proteome.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of p-Nitrobenzyl Mesylate and p-Nitrobenzyl Bromide Reactivity in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Electrophile
In the realm of organic synthesis and drug development, the selection of appropriate reagents is paramount to achieving desired outcomes with high efficiency and selectivity. Among the vast arsenal of alkylating agents, p-nitrobenzyl derivatives are frequently employed for the introduction of the p-nitrobenzyl (PNB) group, a versatile moiety often used as a protecting group or as a key structural element in biologically active molecules. This guide provides a comprehensive comparison of the reactivity of two commonly used p-nitrobenzylating agents: p-Nitrobenzyl mesylate and p-Nitrobenzyl bromide. This analysis is supported by established chemical principles and available experimental data to aid researchers in making informed decisions for their synthetic strategies.
Executive Summary
Both this compound and p-Nitrobenzyl bromide are effective electrophiles in nucleophilic substitution reactions. Their reactivity is primarily governed by the nature of the leaving group—methanesulfonate (mesylate, -OMs) versus bromide (-Br). Theoretical principles and experimental evidence consistently indicate that the mesylate is a superior leaving group to the bromide. This enhanced reactivity of this compound can be attributed to the greater stability of the resulting mesylate anion, which is resonance-stabilized. Consequently, under identical reaction conditions, this compound is expected to react faster than p-Nitrobenzyl bromide in typical SN2 reactions.
Quantitative Comparison of Leaving Group Ability
The rate of a nucleophilic substitution reaction is critically dependent on the ability of the leaving group to depart from the electrophilic center. A good leaving group is a weak base that can stabilize the negative charge it acquires upon departure.
| Leaving Group | Common Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative Rate (krel) |
| Mesylate | -OMs | Methanesulfonic acid (CH₃SO₃H) | ~ -1.9 | 1.00 |
| Bromide | -Br | Hydrobromic acid (HBr) | ~ -9 | 0.001 |
Note: The relative rates are based on a standardized SN2 reaction and serve as a general guide.[1] The actual rate difference will vary depending on the nucleophile, solvent, and temperature. The data clearly indicates that the mesylate is a significantly better leaving group than bromide.
Reaction Mechanism and Factors Influencing Reactivity
The reactions of both this compound and p-Nitrobenzyl bromide with nucleophiles typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The p-nitro group, being strongly electron-withdrawing, disfavors the formation of a carbocation at the benzylic position, thus making the unimolecular (SN1) pathway less likely.
The key factors influencing the choice between this compound and p-Nitrobenzyl bromide are:
-
Reactivity: For reactions requiring a highly reactive electrophile to proceed at a reasonable rate or under mild conditions, this compound is the superior choice. This is particularly relevant when dealing with weak nucleophiles.
-
Cost and Availability: p-Nitrobenzyl bromide is generally more commercially available and less expensive than this compound, which may be a consideration for large-scale syntheses.
-
Synthesis: this compound is typically synthesized from p-nitrobenzyl alcohol, which can be prepared from p-nitrobenzyl bromide or chloride.[3][4][5] This adds a synthetic step if starting from the halide.
-
Stability: Both compounds are relatively stable, but the mesylate may be more susceptible to hydrolysis.
Experimental Protocols
To provide a practical basis for comparison, detailed protocols for the synthesis of this compound and a representative SN2 reaction are provided below.
Synthesis of this compound
This protocol is adapted from established procedures for the mesylation of alcohols.[3]
Materials:
-
p-Nitrobenzyl alcohol
-
Methanesulfonyl chloride (Mesyl chloride)
-
Dicyclohexylamine
-
Acetone
-
Ice bath
Procedure:
-
Dissolve p-nitrobenzyl alcohol (1.0 eq) and methanesulfonyl chloride (1.2 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the reaction mixture in an ice bath to maintain a temperature of approximately 25-35°C.
-
Slowly add dicyclohexylamine (1.1 eq) to the stirred solution over 10 minutes.
-
After the addition is complete, continue stirring the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the dicyclohexylammonium chloride precipitate can be removed by filtration.
-
The filtrate is then concentrated under reduced pressure. The crude this compound can be purified by recrystallization.
Comparative SN2 Reaction: Synthesis of p-Nitrobenzyl Azide
The following protocol describes a general procedure for the synthesis of p-nitrobenzyl azide from either p-Nitrobenzyl bromide or this compound.[6] A competition experiment can be designed based on this to directly compare their reactivity.
Materials:
-
p-Nitrobenzyl bromide or this compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the p-nitrobenzyl electrophile (bromide or mesylate) in DMF.
-
Add sodium azide to the solution and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. Due to the higher reactivity of the mesylate, this reaction is expected to proceed faster than the reaction with the bromide.
-
Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain p-nitrobenzyl azide.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. researchgate.net [researchgate.net]
- 3. US3745188A - Preparation of nitrobenzyl alcohol mesylates and tosylates - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN108117490B - Preparation method of p-nitrobenzyl alcohol - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Navigating the Kinase Signaling Maze: A Comparative Guide to Anti-Thiophosphate Ester Antibodies
For researchers, scientists, and drug development professionals, the precise detection of direct kinase substrates is a critical step in unraveling complex signaling pathways and identifying novel therapeutic targets. The use of ATPγS, an ATP analog, in kinase assays, followed by immunodetection with anti-thiophosphate ester antibodies, provides a powerful method for identifying these direct substrates. The success of this technique, however, is critically dependent on the specificity and performance of the antibody used. This guide offers an objective comparison of commercially available anti-thiophosphate ester antibodies, supported by experimental protocols and data to aid in the selection of the most suitable reagent for your research needs.
The fundamental principle of this widely used technique involves a two-step enzymatic and chemical process. First, a kinase transfers the thiophosphate group from ATPγS to a serine, threonine, or tyrosine residue on its substrate. Subsequently, this thiophosphorylated protein is alkylated, typically with p-nitrobenzyl mesylate (PNBM), to create a stable thiophosphate ester epitope. This newly formed, stable epitope is then specifically recognized by an anti-thiophosphate ester antibody, allowing for the detection of direct kinase substrates.[1]
This guide will focus on a comparative analysis of the most prominently cited rabbit monoclonal antibody, clone 51-8, against other commercially available clones, providing a framework for their evaluation and validation.
Comparative Analysis of Anti-Thiophosphate Ester Antibodies
Table 1: Comparison of Commercially Available Anti-Thiophosphate Ester Antibody Clones
| Feature | Clone 51-8 | Clone TE3131 | Clone SR4347 |
| Host Species | Rabbit | Rabbit | Not readily available |
| Clonality | Monoclonal | Monoclonal | Not readily available |
| Isotype | IgG | IgG | Not readily available |
| Validated Applications | Western Blot (WB), Immunoprecipitation (IP)[2] | Information not readily available | Immunoprecipitation (IP) |
| Specificity | Specific to alkylated thiophosphate esters[1] | Presumed to be specific to thiophosphate esters | Presumed to be specific to thiophosphate esters |
| Citations | Highly cited (>80 publications for ab92570) | Limited citation data available | Limited citation data available |
| Supplier Examples | Abcam (ab92570, ab133473), various others | Creative Diagnostics (DMABT-Z60018)[3] | Various suppliers |
| Key Features | Well-validated and extensively characterized in the literature.[1] | Marketed as having high specificity and affinity.[3] | Available from multiple suppliers. |
Note: The information for clones TE3131 and SR4347 is less comprehensive in the public domain compared to clone 51-8. Researchers are strongly encouraged to perform the validation experiments outlined in this guide to assess the performance and cross-reactivity of any selected antibody in their specific experimental setup.[1]
Essential Validation and Cross-Reactivity Assessment
The paramount consideration when selecting an anti-thiophosphate ester antibody is its specificity. The antibody should ideally recognize only the alkylated thiophosphate ester and not cross-react with other phosphorylated residues (phosphoserine, phosphothreonine, phosphotyrosine) or non-phosphorylated proteins.
Key Validation Experiments:
-
Western Blotting: This is the most common method for validating antibody specificity. A typical validation experiment should include multiple control lanes to ensure the signal is specific to the thiophosphorylated and alkylated substrate.
-
Dot Blot: A simpler method to quickly assess binding to thiophosphorylated peptides versus their phosphorylated or non-phosphorylated counterparts.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Can be adapted to quantify the extent of thiophosphorylation and assess antibody specificity in a high-throughput format.
-
Immunoprecipitation (IP): Validates the antibody's ability to enrich for thiophosphorylated proteins from a complex mixture.
A crucial aspect of validation is to test for cross-reactivity with phosphorylated proteins. This can be achieved by running a parallel experiment using ATP instead of ATPγS and confirming the absence of a signal with the anti-thiophosphate ester antibody.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These should be optimized for your specific kinase, substrate, and experimental conditions.
In Vitro Kinase Assay with ATPγS
This protocol provides a general guideline for thiophosphorylating a substrate protein in vitro.
Materials:
-
Kinase of interest
-
Protein substrate
-
Kinase reaction buffer (specific to your kinase)
-
ATPγS (adenosine 5'-O-(3-thiotriphosphate))
-
DTT (dithiothreitol)
-
MgCl₂
Procedure:
-
Prepare a kinase reaction mix in the appropriate buffer. A typical reaction may contain 1-5 µg of substrate protein, 10-100 ng of active kinase, 1 mM DTT, 10 mM MgCl₂, and 100 µM ATPγS.[1]
-
Incubate the reaction at 30°C for 30-60 minutes. The optimal time will depend on the kinase's activity.
-
Prepare control reactions:
-
No Kinase Control: Omit the kinase.
-
No ATPγS Control: Replace ATPγS with regular ATP.
-
No Substrate Control: Omit the substrate to check for kinase auto-thiophosphorylation.[1]
-
Alkylation of Thiophosphorylated Proteins
This step is crucial for creating the stable epitope recognized by the antibody.
Materials:
-
This compound (PNBM)
-
EDTA (ethylenediaminetetraacetic acid)
Procedure:
-
Stop the kinase reaction by adding EDTA to a final concentration of 20 mM.[1]
-
Add PNBM to a final concentration of 2.5 mM.[1]
-
Incubate at room temperature for 1-2 hours.[1]
-
Prepare a control sample where a thiophosphorylated protein is not treated with PNBM.[1]
Western Blotting Protocol
Procedure:
-
Separate the proteins from your kinase assays (including all controls) by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary anti-thiophosphate ester antibody (e.g., clone 51-8, diluted 1:5000 in blocking buffer) overnight at 4°C.[1]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again as described in step 5.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.[1]
Expected Results for a Highly Specific Antibody: A strong signal should only be observed in the lane containing the kinase, substrate, ATPγS, and PNBM treatment. No signal, or significantly reduced signal, should be detected in the control lanes.[1]
Immunoprecipitation (IP) Protocol
Procedure:
-
Incubate the cell lysate or in vitro kinase reaction with the anti-thiophosphate ester antibody (e.g., 1-2 µg) for 1-2 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose or magnetic beads and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and wash them three to five times with a suitable wash buffer (e.g., RIPA buffer or a high-salt buffer).
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against the protein of interest.
Signaling Pathway Context
The identification of direct kinase substrates is fundamental to understanding cellular signaling. Below are diagrams of key signaling pathways where anti-thiophosphate ester antibodies can be instrumental.
Caption: Experimental workflow for detecting direct kinase substrates.
Caption: Simplified MAPK/ERK signaling pathway.
Caption: Overview of PKA and PKC signaling pathways.
Conclusion and Recommendations
The rabbit monoclonal anti-thiophosphate ester antibody, clone 51-8, is a well-validated and highly cited tool for the detection of direct kinase substrates.[1] Its specificity for the alkylated thiophosphate ester makes it a reliable choice for many researchers. For those considering alternative clones such as TE3131 or SR4347, it is highly recommended to perform the validation experiments outlined in this guide to assess their performance and cross-reactivity in your specific experimental setup.[1] By carefully validating your antibody and including the proper controls, you can confidently identify direct kinase substrates and gain deeper insights into the intricate signaling networks that govern cellular processes. This, in turn, can accelerate drug discovery and the development of novel therapeutic strategies.
References
Confirming Kinase Specificity: A Comparative Guide to the p-Nitrobenzyl Mesylate (PNBM) Method and Alternative Assays
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of kinase inhibitor specificity is a cornerstone of modern drug discovery and chemical biology. Understanding the on- and off-target effects of small molecules is critical for interpreting experimental results and predicting potential therapeutic efficacy and toxicity. The p-Nitrobenzyl mesylate (PNBM) method, a chemical genetics approach, offers a powerful tool for identifying direct kinase substrates and assessing inhibitor specificity. This guide provides an objective comparison of the PNBM method with other widely used kinase specificity assays, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview of Kinase Specificity Assays
Direct quantitative comparisons of the this compound (PNBM) method against other kinase assay platforms using the same inhibitors and kinases are not extensively available in published literature. However, by compiling data from various studies, we can establish a representative comparison of their performance characteristics. The following tables summarize the key features and typical performance of the PNBM method alongside three common alternatives: Radiometric Assays, Luminescence-Based Assays (Kinase-Glo®), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (LanthaScreen®).
Table 1: Qualitative Comparison of Kinase Specificity Assay Platforms
| Feature | This compound (PNBM) Method | Radiometric Assay ([γ-³²P/³³P]-ATP) | Luminescence Assay (e.g., Kinase-Glo®) | TR-FRET Assay (e.g., LanthaScreen®) |
| Principle | Covalent labeling of thiophosphorylated substrates. | Measures incorporation of radiolabeled phosphate into a substrate.[1] | Measures remaining ATP after kinase reaction via a luciferase-luciferin reaction.[2] | Measures FRET between a donor fluorophore on an antibody and an acceptor fluorophore on a substrate. |
| Primary Output | Identification and quantification of direct kinase substrates. | Quantitative measure of kinase activity (counts per minute).[1] | Luminescent signal inversely proportional to kinase activity.[2] | TR-FRET ratio proportional to kinase activity. |
| Advantages | - Identifies direct substrates- High specificity with analog-sensitive kinases- Amenable to mass spectrometry | - Considered the "gold standard" for direct activity measurement[3][4]- High sensitivity- Not prone to interference from compound fluorescence | - High-throughput- Homogeneous "add-mix-read" format- Non-radioactive | - High-throughput- Homogeneous format- Ratiometric detection minimizes interference |
| Limitations | - Requires kinase engineering (for analog-sensitive approach)- Indirect measure of inhibition- Potential for off-target cysteine alkylation | - Use of radioactivity requires special handling and disposal- Lower throughput than other methods | - Indirect measurement of kinase activity- Susceptible to interference from compounds affecting ATP or luciferase | - Indirect measurement- Requires specific antibodies and labeled substrates- Potential for compound interference with FRET |
| Typical Throughput | Low to Medium | Low to Medium | High | High |
Table 2: Representative Quantitative Data for Kinase Inhibitor IC50 Values Across Different Assay Platforms
Disclaimer: The following data is compiled from different sources and is for illustrative purposes only. It does not represent a direct head-to-head comparison under identical experimental conditions.
| Kinase | Inhibitor | Assay Method | Reported IC50 (nM) | Reference |
| ABL1 | Dasatinib | Radiometric | 0.5 | [5] |
| ABL1 | Imatinib | Radiometric | 25 | [5] |
| SRC | Staurosporine | LanthaScreen® TR-FRET | 1.8 | [6] |
| PKA | H-89 | Kinase-Glo® | 48 | [2] |
| PKA | Staurosporine | Kinase-Glo® | 7.9 | [2] |
| p110δ | IC87114 | In vitro kinase assay | ~50 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are protocols for the PNBM method and its alternatives.
This compound (PNBM) Method for Kinase Substrate Identification
This method is adapted from protocols developed in the Shokat Lab.
1. Kinase Reaction with ATPγS:
-
Prepare a reaction mixture containing the kinase of interest, its putative substrate(s), and a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Initiate the kinase reaction by adding ATPγS (an ATP analog with a sulfur atom on the γ-phosphate) to a final concentration of 100 µM.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), optimized for linear phosphate incorporation.
2. Alkylation with this compound (PNBM):
-
Terminate the kinase reaction and alkylate the thiophosphorylated substrates by adding PNBM dissolved in DMSO to a final concentration of 2.5 mM.
-
Incubate at room temperature for 1-2 hours. This step covalently attaches a p-nitrobenzyl group to the thiophosphate, creating a unique epitope.
3. Sample Preparation for Analysis:
-
Quench the alkylation reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
4. Detection:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with a thiophosphate ester-specific antibody.
-
Detect the antibody signal using a standard chemiluminescence or fluorescence-based method.
-
For substrate identification, the corresponding band can be excised and analyzed by mass spectrometry.
Radiometric Kinase Assay ([γ-³²P]-ATP)
This protocol is a generalized method for a standard radiometric kinase assay.[1]
1. Reaction Setup:
-
Prepare a master mix containing kinase buffer, the substrate, and the kinase enzyme.
-
Aliquot the master mix into reaction tubes.
-
To each tube, add the test inhibitor at various concentrations or a vehicle control.
2. Kinase Reaction:
-
Initiate the reaction by adding a solution of ATP containing a known amount of [γ-³²P]-ATP (final ATP concentration is typically at or near the Km for the kinase).
-
Incubate the reaction at 30°C for a time within the linear range of the assay.
3. Reaction Termination and Substrate Capture:
-
Stop the reaction by adding a quench solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper (e.g., P81). The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]-ATP will not.
4. Washing and Detection:
-
Wash the phosphocellulose paper multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unbound [γ-³²P]-ATP.
-
Air-dry the paper and quantify the incorporated radioactivity using a scintillation counter or a phosphorimager.
Luminescence-Based Kinase Assay (Kinase-Glo®)
This protocol is based on the Promega Kinase-Glo® Luminescent Kinase Assay.[2]
1. Kinase Reaction:
-
In a white, opaque multi-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and various concentrations of the inhibitor.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
2. ATP Detection:
-
Add an equal volume of Kinase-Glo® Reagent to each well. The reagent contains luciferase and luciferin, and it stops the kinase reaction.
-
Mix the contents of the plate briefly on a plate shaker.
3. Signal Measurement:
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer. The signal is inversely proportional to the kinase activity.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (LanthaScreen®)
This protocol is based on the Thermo Fisher Scientific LanthaScreen® TR-FRET Kinase Assay.[6]
1. Kinase Reaction:
-
In a suitable multi-well plate, combine the kinase, a fluorescently labeled substrate, ATP, and the test inhibitor at various concentrations.
-
Incubate the reaction at room temperature for the optimized reaction time (e.g., 60 minutes).
2. Detection:
-
Stop the kinase reaction by adding an EDTA solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.
3. Signal Measurement:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection. Excite the terbium donor (e.g., at 340 nm) and measure the emission from the terbium (e.g., at 495 nm) and the acceptor fluorophore on the substrate (e.g., at 520 nm).
-
The TR-FRET ratio (acceptor emission / donor emission) is proportional to the amount of phosphorylated substrate.
Visualizations
To better illustrate the concepts and workflows discussed, the following diagrams have been generated using Graphviz.
PNBM Experimental Workflow
References
- 1. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Comparison of the luminescent ADP-Glo assay to a standard radiometric assay for measurement of protein kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 7. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
A Head-to-Head Comparison: PNBM Kinase Assays vs. Traditional Radioactive Kinase Assays
For decades, radioactive kinase assays, often considered the "gold standard," have been the cornerstone of kinase activity measurement and inhibitor screening.[1] However, the emergence of non-radioactive methods, such as the PNBM (p-nitrobenzyl mesylate) kinase assay, presents researchers with safer and more versatile alternatives. This guide provides an objective comparison of these two methodologies, supported by available experimental data, detailed protocols, and workflow visualizations to aid researchers, scientists, and drug development professionals in selecting the most appropriate assay for their needs.
At a Glance: Key Differences
| Feature | PNBM Kinase Assay | Radioactive Kinase Assay |
| Principle | Enzymatic transfer of a thiophosphate from ATPγS to a substrate, followed by alkylation with PNBM and immunodetection. | Enzymatic transfer of a radiolabeled phosphate ([γ-32P] or [γ-33P]) from ATP to a substrate.[2] |
| Detection | Antibody-based (e.g., Western blot, ELISA) | Scintillation counting or autoradiography.[2] |
| Safety | Non-radioactive, requires handling of chemical reagents. | Involves handling of radioactive isotopes, requiring specialized safety protocols and disposal.[3] |
| Throughput | Adaptable to high-throughput screening (HTS) formats. | Can be adapted for HTS, but handling and disposal of radioactive materials can be cumbersome.[1] |
| Universality | Applicable to serine, threonine, and tyrosine kinases without the need for phospho-specific antibodies. | A universal method applicable to any kinase and substrate. |
| Cost | Generally lower due to the absence of radioactive materials and associated disposal costs. | Higher costs associated with radioactive reagents, licensing, and waste disposal. |
Performance Data: A Comparative Overview
Table 1: PNBM Kinase Assay Performance Characteristics
| Parameter | Typical Value/Range | Notes |
| Z'-Factor | Generally ≥ 0.5 | A Z'-factor between 0.5 and 1.0 is considered excellent for HTS, indicating a robust assay with a large separation between positive and negative controls.[4][5][6] |
| IC50 Values | Dependent on kinase-inhibitor pair | The PNBM assay is capable of determining a wide range of IC50 values for kinase inhibitors. |
| Signal-to-Background | High | The use of specific antibodies for detection typically results in a high signal-to-background ratio. |
Table 2: Radioactive Kinase Assay Performance Characteristics
| Parameter | Typical Value/Range | Notes |
| Z'-Factor | Often ≥ 0.7 | The high sensitivity and low background of radioactive assays can lead to excellent Z'-factor values, making them suitable for HTS. |
| IC50 Values | Dependent on kinase-inhibitor pair | Considered the "gold standard" for determining accurate IC50 values due to the direct measurement of phosphorylation.[7] |
| Signal-to-Background | Very High | The direct detection of radioactive decay provides a very high signal-to-background ratio, contributing to the assay's high sensitivity.[8] |
Visualizing the Science: Signaling Pathways and Workflows
To better understand the underlying principles and experimental steps, the following diagrams illustrate a generic kinase signaling pathway and the distinct workflows of the PNBM and radioactive kinase assays.
Caption: A simplified diagram of a typical kinase signaling cascade.
Caption: The experimental workflow of the PNBM kinase assay.
Caption: The experimental workflow of a traditional radioactive kinase assay.
In-Depth Experimental Protocols
Below are detailed, generalized protocols for performing both PNBM and radioactive kinase assays. These should be optimized for specific kinases and substrates.
PNBM Kinase Assay Protocol
1. Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase of interest, the substrate, and a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT).
-
Initiate the reaction by adding ATPγS to a final concentration of 100 µM.
-
Incubate the reaction at 30°C for a predetermined optimal time (e.g., 30-60 minutes).
-
Terminate the reaction by adding EDTA to a final concentration of 20 mM.
2. Alkylation:
-
Prepare a 50 mM stock solution of this compound (PNBM) in DMSO.
-
Add the PNBM stock solution to the kinase reaction to a final concentration of 2.5 mM.
-
Incubate at room temperature for 1-2 hours to allow for the alkylation of the thiophosphate group.
3. Detection (Western Blot Example):
-
Add SDS-PAGE sample buffer to the alkylated reaction mixture and heat at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a thiophosphate ester-specific primary antibody (e.g., at a 1:5000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Radioactive Kinase Assay Protocol ([γ-32P]ATP Filter Binding)
1. Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and kinase buffer.
-
Prepare an ATP mixture containing unlabeled ATP and [γ-32P]ATP. The final ATP concentration should be at or near the Km for the kinase, and the specific activity of the [γ-32P]ATP should be optimized for sensitivity.
-
Initiate the reaction by adding the ATP mixture to the kinase reaction.
-
Incubate at 30°C for the optimal reaction time (e.g., 10-30 minutes).[9]
-
Terminate the reaction by adding a stop solution (e.g., 75 mM phosphoric acid).
2. Separation:
-
Spot a portion of the reaction mixture onto a phosphocellulose filter paper (e.g., P81).
-
Allow the spots to air dry.
-
Wash the filter paper several times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-32P]ATP.
-
Perform a final wash with ethanol and allow the filter paper to dry completely.
3. Detection:
-
Place the dried filter paper in a scintillation vial with a scintillation cocktail.
-
Quantify the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.
Conclusion: Making an Informed Choice
The choice between a PNBM kinase assay and a radioactive kinase assay depends on the specific requirements of the research.
Radioactive kinase assays remain a powerful tool, offering unparalleled sensitivity and a direct measure of kinase activity, making them ideal for detailed kinetic studies and when the highest accuracy in determining inhibitory constants is required.[8][9] However, the significant safety, regulatory, and cost burdens associated with handling radioactive materials are major drawbacks.[3]
The PNBM kinase assay provides a compelling non-radioactive alternative. Its key advantages are enhanced safety, lower cost, and its universal applicability to different types of kinases without the need for developing specific phospho-antibodies. This makes the PNBM assay particularly well-suited for high-throughput screening campaigns and for laboratories not equipped to handle radioactivity. While it is an indirect detection method, the high specificity of the antibody provides robust and reliable data.
Ultimately, for many modern drug discovery applications, particularly in the initial stages of high-throughput screening and lead identification, the PNBM kinase assay offers a practical, safe, and effective solution. For in-depth mechanistic studies and validation of lead compounds, the "gold standard" radioactive assay may still be the preferred method, provided the necessary infrastructure and safety protocols are in place.
References
- 1. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 6. Z-factor - Wikipedia [en.wikipedia.org]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
The p-Nitrobenzyl Mesylate (PNBM) Method: A Superior Approach for Kinase Activity and Substrate Identification
In the landscape of kinase research and drug development, the choice of assay methodology is paramount to generating robust and reliable data. While numerous kinase assays exist, the p-Nitrobenzyl mesylate (PNBM) method has emerged as a powerful non-radioactive alternative for the direct identification and quantification of kinase substrates. This guide provides an objective comparison of the PNBM method with other commonly used kinase assays, supported by experimental data and detailed protocols, to assist researchers in making informed decisions for their specific research needs.
Principle of the this compound (PNBM) Method
The PNBM method is a chemical-genetic approach that relies on the enzymatic transfer of a thiophosphate group from an ATP analog, ATP-gamma-S (ATPγS), to a kinase substrate.[1][2] The resulting thiophosphorylated substrate is then alkylated with this compound (PNBM), creating a stable thiophosphate ester.[1][3] This modified epitope is specifically recognized by a monoclonal antibody, allowing for sensitive and specific detection of the direct kinase substrate.[1][4][5]
Comparative Analysis of Kinase Assay Methodologies
The selection of a kinase assay is often a trade-off between sensitivity, specificity, throughput, cost, and the specific biological question being addressed. The following table summarizes a comparison of the PNBM method with other prevalent kinase assay technologies.
| Parameter | This compound (PNBM) Method | Radiometric Assays ([γ-³²P]ATP) | Fluorescence Polarization (FP) | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Luminescence-Based Assays (e.g., Kinase-Glo®) |
| Principle | Enzymatic transfer of thiophosphate, alkylation, and immunodetection.[1][3][4] | Transfer of radioactive ³²P from ATP to a substrate.[6][7][8] | Measures changes in the polarization of fluorescent light upon substrate phosphorylation.[9] | Measures energy transfer between donor and acceptor fluorophores on the substrate and a phospho-specific antibody.[9][10] | Measures the depletion of ATP by coupling it to a luciferase reaction.[9][10][11] |
| Direct/Indirect | Direct detection of substrate phosphorylation. | Direct detection of substrate phosphorylation.[6] | Indirect (relies on binding events). | Indirect (relies on antibody binding). | Indirect (measures ATP consumption).[9] |
| Sensitivity | High, capable of detecting endogenous kinase activity.[7] | Very high, considered the gold standard for sensitivity.[6][12] | Moderate. | High.[9] | High.[9][11] |
| Specificity | High, due to the specific antibody recognition of the PNBM-alkylated thiophosphate ester.[5] | High, directly measures phosphorylation. | Prone to interference from fluorescent compounds.[9] | Less prone to interference due to time-resolved measurements.[9][10] | Can be affected by compounds that interfere with luciferase.[9] |
| Safety | Non-radioactive. | Requires handling of radioactive materials and specialized waste disposal.[6][13] | Non-radioactive. | Non-radioactive. | Non-radioactive. |
| Throughput | Moderate to high, adaptable to multi-well formats. | Low to moderate, separation steps can be cumbersome.[8] | High, homogeneous format.[9] | High, homogeneous format.[9] | High, homogeneous format.[9] |
| Cost | Moderate, requires specific antibody and reagents. | High due to radioactive isotope and disposal costs.[13] | Relatively low cost.[9] | Higher reagent costs.[9] | Moderate to high reagent costs. |
| Key Advantage | Directly identifies and quantifies kinase substrates without radioactivity. | Highest sensitivity. [6] | Simple, homogeneous format. [9] | Robust and sensitive with reduced interference. [9] | Broad applicability and simple protocol. [9] |
Advantages of the this compound (PNBM) Method
The PNBM method offers several distinct advantages over other kinase assays:
-
Direct and Unambiguous Detection: By creating a unique and stable chemical epitope, the PNBM method allows for the direct detection of kinase substrates, minimizing the ambiguity that can arise from indirect measurements.[5]
-
Non-Radioactive: This method eliminates the safety hazards, regulatory hurdles, and disposal costs associated with radioactive assays.[2][7]
-
High Specificity: The use of a highly specific monoclonal antibody against the thiophosphate ester ensures minimal cross-reactivity and low background signals.[4][5]
-
Versatility: The PNBM method can be applied to a wide range of kinases and substrates and is compatible with various downstream applications, including Western blotting, immunoprecipitation, and mass spectrometry.[1][3][14]
-
Identification of Novel Substrates: This technique is particularly powerful for identifying previously unknown kinase substrates in complex biological samples.
Experimental Protocols
This compound (PNBM) Kinase Assay Protocol
This protocol is a generalized procedure and may require optimization for specific kinases and substrates.
1. Kinase Reaction:
-
Set up the kinase reaction in a microcentrifuge tube or multi-well plate.
-
The reaction mixture should contain the kinase of interest, the substrate, kinase reaction buffer (typically containing MgCl₂), and ATP-gamma-S (ATPγS) in place of ATP.[1]
-
Include a negative control reaction without the kinase or without ATPγS.
-
Incubate the reaction at the optimal temperature and time for the specific kinase.
-
Stop the reaction by adding EDTA to chelate the magnesium ions.[1]
2. Alkylation with PNBM:
-
Prepare a fresh 50 mM stock solution of this compound (PNBM) in DMSO.[1][15]
-
Add PNBM to the kinase reaction to a final concentration of 2.5 mM.[1][4]
-
Incubate at room temperature for 1-2 hours to allow for the alkylation of the thiophosphorylated substrate.[1]
3. Detection:
-
The alkylated samples can now be analyzed by various methods:
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with the specific anti-thiophosphate ester antibody.[1][14]
-
Immunoprecipitation: Use the anti-thiophosphate ester antibody to immunoprecipitate the alkylated substrate for further analysis.[1]
-
ELISA: A sandwich ELISA format can be developed for quantitative measurements.[7]
-
Radiometric Kinase Assay ([γ-³²P]ATP) Protocol
1. Kinase Reaction:
-
In a shielded environment, prepare a reaction mixture containing the kinase, substrate, kinase buffer, and [γ-³²P]ATP.[16]
-
Incubate at the optimal temperature and time.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid or SDS-PAGE loading buffer).
2. Separation and Detection:
-
Separate the radiolabeled substrate from the unincorporated [γ-³²P]ATP using methods like:
-
Phosphocellulose paper binding: Spot the reaction onto P81 phosphocellulose paper, wash extensively, and measure the radioactivity using a scintillation counter.
-
SDS-PAGE and Autoradiography: Run the samples on an SDS-PAGE gel, dry the gel, and expose it to X-ray film or a phosphorimager screen.[8][16]
-
Visualizing the Workflow and Logic
To better illustrate the processes and comparisons, the following diagrams are provided.
Caption: Experimental workflow of the this compound (PNBM) kinase assay.
Caption: Example of a signaling pathway where kinase activity is measured.
Caption: Logical flow for selecting a kinase assay method based on experimental needs.
Conclusion
The this compound method offers a compelling combination of direct substrate detection, high specificity, and non-radioactive handling, making it an excellent choice for many kinase research applications. While radiometric assays remain the gold standard for sensitivity, and fluorescence/luminescence-based assays excel in high-throughput screening, the PNBM method fills a critical niche for researchers seeking to confidently identify and quantify direct kinase substrates in a safe and reliable manner. By carefully considering the experimental goals and the comparative advantages outlined in this guide, researchers can select the most appropriate kinase assay to advance their scientific discoveries.
References
- 1. abcam.cn [abcam.cn]
- 2. Non-radioactive Protein Phosphorylation Analysis - Jena Bioscience [jenabioscience.com]
- 3. This compound, 39628-94-9, 98 (HPLC) Sigma-Aldrich [sigmaaldrich.com]
- 4. A semisynthetic epitope for kinase substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Development of a sensitive non-radioactive protein kinase assay and its application for detecting DYRK activity in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. benchchem.com [benchchem.com]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound, Alkylation reagent (CAS 39628-94-9) | Abcam [abcam.com]
- 16. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for p-Nitrobenzyl Mesylate-Based Kinase Assays
For researchers, scientists, and drug development professionals, the accurate measurement of kinase activity is paramount for understanding cellular signaling and developing targeted therapeutics. The p-Nitrobenzyl mesylate (PNBM)-based kinase assay offers a powerful method for identifying direct kinase substrates. However, rigorous control experiments are essential to ensure the validity and reproducibility of the results. This guide provides a comprehensive comparison of PNBM-based assays with common alternative methods, supported by experimental data and detailed protocols.
Comparison of Kinase Assay Performance
The selection of a kinase assay technology depends on various factors, including the specific research question, throughput requirements, and available instrumentation. Below is a comparison of the PNBM-based assay with three widely used alternatives: Radiometric, Luminescence (ADP-Glo™), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.
| Parameter | This compound (PNBM) Assay | Radiometric Assay ([γ-³²P/³³P]-ATP) | Luminescence (ADP-Glo™) Assay | TR-FRET Assay |
| Principle | Enzymatic transfer of a thiophosphate group from ATPγS to a substrate, followed by alkylation with PNBM to create a specific epitope for antibody detection. | Direct measurement of the transfer of a radiolabeled phosphate from ATP to a substrate. | Indirect measurement of kinase activity by quantifying the amount of ADP produced using a coupled luciferase/luciferin reaction. | Measures the transfer of energy between a donor and an acceptor fluorophore when brought into proximity by the kinase-mediated phosphorylation of a substrate. |
| Typical Z'-Factor | Not widely reported, dependent on antibody quality and substrate. | Generally high, often considered the "gold standard" for reliability. | Excellent, frequently > 0.7, with values around 0.9 being reported.[1][2] | Consistently high, often > 0.7.[3] |
| Signal-to-Noise Ratio | Good, but can be affected by the specificity of the antibody and background non-specific binding. | High sensitivity and low background signal, leading to excellent signal-to-noise ratios.[4] | High, with a large dynamic range. | High, with reduced background interference due to time-resolved measurements.[5] |
| Staurosporine IC50 | Dependent on kinase and assay conditions. | Varies by kinase; e.g., ~6 nM for p60v-src tyrosine protein kinase, ~7 nM for PKA.[6] | Dependent on kinase and ATP concentration. | Dependent on kinase and assay conditions. |
| Throughput | Moderate, suitable for western blotting and immunoprecipitation follow-ups. | Can be adapted for high-throughput, but handling of radioactive materials can be a bottleneck. | High, well-suited for high-throughput screening (HTS).[7] | High, a common platform for HTS.[8] |
| Safety Concerns | Requires handling of PNBM, a reactive alkylating agent. | Involves handling of radioactive isotopes, requiring specialized safety protocols and disposal. | Generally considered safe with standard laboratory precautions. | Generally considered safe with standard laboratory precautions. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and comparable data. Below are the methodologies for key control experiments in PNBM-based assays and standard protocols for the alternative assays.
This compound (PNBM)-Based Kinase Assay: Control Experiments
Objective: To ensure that the observed signal is a direct result of the specific kinase phosphorylating the intended substrate.
1. No Kinase Control:
-
Purpose: To control for non-enzymatic phosphorylation or non-specific antibody binding to the substrate.
-
Protocol:
-
Set up a reaction mixture containing the substrate, ATPγS, and the kinase reaction buffer.
-
In place of the kinase solution, add an equal volume of kinase storage buffer.
-
Proceed with the PNBM alkylation step and subsequent detection (e.g., Western blot).
-
-
Expected Outcome: No or minimal signal should be detected in this control, confirming that the signal is kinase-dependent.
2. No ATPγS Control:
-
Purpose: To confirm that the signal is dependent on the transfer of the thiophosphate group from ATPγS.
-
Protocol:
-
Set up a reaction mixture containing the kinase, substrate, and the kinase reaction buffer.
-
Omit ATPγS from the reaction mixture.
-
Proceed with the PNBM alkylation step and subsequent detection.
-
-
Expected Outcome: No signal should be observed, demonstrating that the antibody recognition is specific to the thiophosphorylated and alkylated epitope.
Alternative Kinase Assay Protocols
1. Radiometric Kinase Assay Protocol:
-
Principle: This assay directly measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP or [γ-³³P]ATP into a substrate.
-
Protocol:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
-
Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³²P/³³P]ATP.
-
Incubate the reaction at the optimal temperature for a defined period.
-
Stop the reaction (e.g., by adding a high concentration of EDTA).
-
Separate the radiolabeled substrate from the unreacted radiolabeled ATP (e.g., using phosphocellulose filter paper or SDS-PAGE).
-
Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.
-
2. Luminescence (ADP-Glo™) Kinase Assay Protocol:
-
Principle: This is a homogeneous assay that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. The amount of ADP is determined by a coupled enzymatic reaction that leads to the generation of a luminescent signal by luciferase.
-
Protocol:
-
Perform the kinase reaction in a multi-well plate containing the kinase, substrate, and ATP.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate at room temperature.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
3. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay Protocol:
-
Principle: This assay format uses a lanthanide donor fluorophore and a fluorescent acceptor. The kinase phosphorylates a substrate, which is recognized by an antibody labeled with one of the FRET pairs. When the donor and acceptor are in close proximity, energy transfer occurs, resulting in a specific FRET signal.
-
Protocol:
-
Set up the kinase reaction in a multi-well plate with the kinase, a biotinylated substrate peptide, and ATP.
-
Stop the reaction by adding EDTA.
-
Add a detection mixture containing a europium-labeled anti-phospho-specific antibody (donor) and a streptavidin-conjugated acceptor fluorophore.
-
Incubate to allow for binding.
-
Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths. The ratio of these signals is proportional to the level of substrate phosphorylation.[8]
-
Visualizations
Experimental Workflow: this compound (PNBM) Kinase Assay with Controls
Caption: Workflow for a PNBM-based kinase assay including essential negative controls.
Signaling Pathway: The ERK/MAPK Cascade
The Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade involved in cell proliferation, differentiation, and survival, and is frequently studied using kinase assays.
Caption: Simplified diagram of the ERK/MAPK signaling pathway.
References
- 1. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of bioluminescent kinase assays using substrate depletion and product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Quantitative Kinase Activity Analysis: p-Nitrobenzyl Mesylate and Alternatives
In the landscape of drug discovery and cell signaling research, the precise measurement of protein kinase activity is paramount. As researchers and drug development professionals delve into the intricate signaling cascades that govern cellular processes, the choice of assay methodology can significantly impact the quality and applicability of their findings. This guide provides a comprehensive comparison of the quantitative analysis of kinase activity using p-Nitrobenzyl mesylate (PNBM) against other prevalent techniques. We will explore the experimental protocols, present comparative data, and visualize the underlying workflows to empower researchers in selecting the optimal method for their specific needs.
The PNBM-Based Approach: A Chemo-selective Handle for Kinase Substrates
The use of this compound (PNBM) in kinase assays is an innovative chemoselective strategy that allows for the specific labeling and subsequent detection of direct kinase substrates. This method relies on the ability of most kinases to utilize a synthetic ATP analog, adenosine-5'-O-(3-thiotriphosphate) (ATPγS), as a phosphodonor. The kinase transfers a thiophosphate group onto its substrate. This thiophosphorylated substrate is then alkylated by PNBM, creating a stable thiophosphate ester. This modified epitope can be specifically recognized by antibodies or identified by mass spectrometry, providing a powerful tool for quantifying kinase activity and identifying novel substrates.[1][2]
Visualizing the PNBM Experimental Workflow
The following diagram illustrates the key steps involved in the PNBM-based kinase activity assay.
References
Safety Operating Guide
Proper Disposal of p-Nitrobenzyl Mesylate: A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: Essential Safety and Disposal Information
This document provides detailed procedures for the safe handling and disposal of p-Nitrobenzyl mesylate (PNBM), a compound utilized by researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to ensure personnel safety and environmental compliance. Unused or waste this compound should be treated as hazardous chemical waste and disposed of through a licensed waste disposal service. Direct disposal down the drain or in regular trash is strictly prohibited.
Immediate Safety Precautions and Spill Response
Before handling this compound, it is imperative to be familiar with its properties and to wear appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant nitrile gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or a chemical fume hood. |
Work should always be conducted in a well-ventilated laboratory or within a chemical fume hood to minimize inhalation exposure.
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear the prescribed PPE.
-
For solid spills, carefully sweep the material to avoid generating dust.
-
For solutions, absorb the spill with an inert material such as vermiculite, dry sand, or earth.
-
Place the absorbed material and any contaminated cleaning materials into a designated, sealed, and clearly labeled hazardous waste container.
-
Wash the spill area with soap and water, and collect the cleaning water as hazardous waste.
Standard Disposal Procedure for this compound Waste
All waste containing this compound, including pure compound, solutions, and contaminated labware, must be collected and disposed of as hazardous chemical waste.
Step-by-Step Collection and Labeling:
-
Waste Segregation: Collect all this compound waste in a dedicated, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams, particularly strong acids or bases, to avoid potential reactions.
-
Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the CAS number (39628-94-9), and an indication of the associated hazards.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, pending collection by a licensed chemical waste disposal company.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.
Experimental Protocol for Chemical Degradation (for advanced users)
For laboratories equipped to perform chemical degradation of hazardous waste, the following experimental protocols for the hydrolysis of the mesylate ester and the reduction of the nitro group can be considered to render the compound less hazardous prior to collection. This should only be performed by trained personnel in a controlled laboratory setting.
Alkaline Hydrolysis of the Mesylate Ester
This procedure aims to hydrolyze the methanesulfonate ester bond.
Materials:
-
This compound waste
-
1 M Sodium hydroxide (NaOH) solution
-
Suitable reaction vessel (e.g., round-bottom flask with a stirrer)
-
Heating mantle and reflux condenser
-
pH paper or pH meter
Procedure:
-
In a chemical fume hood, carefully add the this compound waste to the reaction vessel.
-
For each gram of this compound, slowly add 20 mL of 1 M NaOH solution while stirring.
-
Set up the apparatus for heating under reflux.
-
Heat the mixture to reflux (approximately 100°C) and maintain for at least 2 hours to ensure complete hydrolysis.
-
Allow the mixture to cool to room temperature.
-
Check the pH of the solution to ensure it is still basic. If not, add more NaOH solution.
-
The resulting solution, containing p-nitrobenzyl alcohol and sodium mesylate, should be collected as hazardous waste.
Reduction of the Aromatic Nitro Group
This procedure reduces the nitro group to a less toxic amine group. This can be performed as a subsequent step after alkaline hydrolysis.
Materials:
-
Hydrolyzed this compound solution from the previous step
-
Zero-valent iron (Fe powder)
-
Ammonium chloride (NH₄Cl)
-
Suitable reaction vessel
Procedure:
-
To the cooled, hydrolyzed solution from the previous step, add ammonium chloride to a concentration of approximately 0.5 M.
-
For each gram of the original this compound, add approximately 3 grams of iron powder.
-
Stir the mixture vigorously at room temperature. The reaction is exothermic and may require occasional cooling with a water bath.
-
Continue stirring for 24 hours to ensure complete reduction.
-
After the reaction, allow the iron sludge to settle.
-
Decant the supernatant liquid. Both the liquid and the iron sludge should be collected as hazardous waste.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
Disclaimer: This guide is intended for informational purposes only and should be used in conjunction with your institution's specific safety and disposal protocols. Always consult your Environmental Health and Safety (EHS) department for guidance on hazardous waste management.
Safeguarding Your Research: A Guide to Handling p-Nitrobenzyl Mesylate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling p-Nitrobenzyl mesylate, a thiol-specific alkylating reagent used in kinase substrate identification. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) may not classify this compound as hazardous under the Globally Harmonized System (GHS), it is prudent to treat it with caution as a potentially hazardous substance.[1] The following personal protective equipment is recommended to ensure user safety.
| PPE Category | Recommended Protection | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from potential splashes of the solid compound or solutions. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Although specific permeation data for this compound is not readily available, nitrile gloves offer good general chemical resistance.[2][3] It is crucial to inspect gloves before use and change them immediately if they become contaminated. |
| Body Protection | A standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation. | If handling large quantities or if there is a risk of generating dust, a NIOSH-approved respirator may be necessary. |
Operational Protocol for Handling this compound
This workflow outlines the key steps for safely handling this compound from receipt to disposal.
Experimental Protocols
Preparation of a Stock Solution
To prepare a stock solution, dissolve this compound in anhydrous DMSO to the desired concentration, for example, 50 mM (12 mg/mL).[4] Ensure the solution is thoroughly mixed by vortexing. If not for immediate use, aliquot into single-use vials to avoid repeated freeze-thaw cycles.
Storage
Store solid this compound under desiccating conditions at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[5]
Spill and Disposal Plan
In the event of a spill, follow this response workflow.
Spill Cleanup
For a solid spill, carefully pick up the material mechanically to avoid generating dust.[1] Place the collected material into a suitable, labeled container for disposal. For a solution spill, absorb with an inert material and place in a sealed container for disposal.
Waste Disposal
Dispose of all waste, including empty containers and contaminated materials, in accordance with local, state, and federal regulations.[1] Do not dispose of with household waste or allow it to enter sewer systems.[1]
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
